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  • Product: 4-Methylbicyclo[2.2.2]octan-1-ol
  • CAS: 824-13-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Methylbicyclo[2.2.2]octan-1-ol (CAS 824-13-5)

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methylbicyclo[2.2.2]octan-1-ol is a fascinating and structurally rigid tertiary alcohol. Its unique three-dimensional scaffold, a bicyclo[2.2...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbicyclo[2.2.2]octan-1-ol is a fascinating and structurally rigid tertiary alcohol. Its unique three-dimensional scaffold, a bicyclo[2.2.2]octane core, imparts specific steric and electronic properties that make it a valuable building block in medicinal chemistry and materials science. The bridgehead positioning of the hydroxyl group and the methyl group creates a molecule with a distinct spatial arrangement, influencing its reactivity and potential interactions with biological targets. This guide provides a comprehensive overview of its synthesis, properties, and spectroscopic characterization, offering insights for its application in research and development. Bicyclo[2.2.2]octane derivatives are important intermediates in the synthesis of natural products and are also key components in the development of therapeutic agents.[1]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of 4-Methylbicyclo[2.2.2]octan-1-ol is crucial for its application and for the interpretation of experimental results.

Molecular and Physical Properties
PropertyValueSource
CAS Number 824-13-5PubChem[2]
Molecular Formula C₉H₁₆OPubChem[2]
Molecular Weight 140.22 g/mol PubChem[2]
Appearance SolidSigma-Aldrich
Normal Melting Point 328.65 KCheméo[3]
Normal Boiling Point 520.00 KCheméo[3]
Octanol/Water Partition Coefficient (logP) 2.092Cheméo[3]
Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of 4-Methylbicyclo[2.2.2]octan-1-ol.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer than nine signals would be expected if not for the distinct chemical environments of each carbon atom. The chemical shifts are influenced by the presence of the electron-withdrawing hydroxyl group and the alkyl substitution.

  • Quaternary Carbons: Two distinct signals are expected for the bridgehead carbons, one bearing the hydroxyl group (C1) and the other with the methyl group (C4). The C1 carbon will be significantly deshielded due to the attached oxygen, appearing at a lower field.

  • Methylene Carbons: The six methylene carbons in the three bridges are diastereotopic and will exhibit distinct chemical shifts.

  • Methyl Carbon: A single signal in the aliphatic region is expected for the methyl group.

A study on various bicyclo[2.2.2]octane derivatives provides a basis for predicting and interpreting the chemical shifts, where stereochemistry and substituent effects play a significant role in the shielding of carbon nuclei.[3]

The ¹H NMR spectrum of 4-Methylbicyclo[2.2.2]octan-1-ol is characterized by complex multiplets in the aliphatic region due to the rigid bicyclic system, which restricts conformational flexibility and leads to complex spin-spin coupling patterns.

  • Hydroxyl Proton: A singlet, the chemical shift of which is dependent on concentration and solvent.

  • Methylene Protons: The protons on the three bridges will appear as complex multiplets due to geminal and vicinal coupling.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group.

The IR spectrum is particularly useful for identifying the presence of the hydroxyl group.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration in an alcohol, with the broadening resulting from intermolecular hydrogen bonding.[4] For tertiary alcohols, the C-O stretching vibration typically appears in the 1100-1210 cm⁻¹ range.[2]

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the aliphatic CH₂ and CH₃ groups.

  • C-O Stretch: A strong band in the fingerprint region, typically around 1150 cm⁻¹, corresponding to the C-O stretching vibration of the tertiary alcohol.

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 140.22).

  • Fragmentation: Alcohols typically undergo α-cleavage and dehydration.[5] For 4-Methylbicyclo[2.2.2]octan-1-ol, fragmentation may involve the loss of a water molecule (M-18) or cleavage of the bicyclic ring system.

Synthesis of 4-Methylbicyclo[2.2.2]octan-1-ol: A Strategic Approach

The synthesis of 4-Methylbicyclo[2.2.2]octan-1-ol is a multi-step process that leverages classic organic reactions to construct the bicyclic core and introduce the desired functional groups. A plausible and efficient synthetic strategy involves a Diels-Alder reaction to form the bicyclo[2.2.2]octene skeleton, followed by functional group manipulations to arrive at the target molecule.

The overall synthetic pathway can be visualized as follows:

Caption: Proposed synthetic pathway for 4-Methylbicyclo[2.2.2]octan-1-ol.

Step 1: Diels-Alder Reaction to form 4-Methylbicyclo[2.2.2]oct-5-en-2-one

The cornerstone of this synthesis is the [4+2] cycloaddition, or Diels-Alder reaction, which efficiently constructs the bicyclo[2.2.2]octane core.[6] In this step, a substituted 1,3-cyclohexadiene acts as the diene, and an α,β-unsaturated ketone serves as the dienophile.

Reaction: 1-Methyl-1,3-cyclohexadiene reacts with methyl vinyl ketone to yield 4-Methylbicyclo[2.2.2]oct-5-en-2-one.

Diels_Alder Reactants 1-Methyl-1,3-cyclohexadiene + Methyl Vinyl Ketone TransitionState [Cyclic Transition State] Reactants->TransitionState Heat Product 4-Methylbicyclo[2.2.2]oct-5-en-2-one TransitionState->Product

Caption: Diels-Alder reaction mechanism.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methyl-1,3-cyclohexadiene (1.0 eq) and methyl vinyl ketone (1.2 eq) in a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction typically proceeds to completion within several hours.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-Methylbicyclo[2.2.2]oct-5-en-2-one.

Causality of Experimental Choices:

  • Excess Dienophile: Using a slight excess of the more volatile methyl vinyl ketone ensures complete consumption of the diene.

  • Thermal Conditions: The Diels-Alder reaction is a thermally allowed pericyclic reaction. Refluxing in toluene provides the necessary activation energy for the cycloaddition to occur at a reasonable rate.

Step 2: Hydrogenation of the Alkene

To obtain the saturated bicyclic ketone, the carbon-carbon double bond in 4-Methylbicyclo[2.2.2]oct-5-en-2-one is reduced via catalytic hydrogenation.

Reaction: 4-Methylbicyclo[2.2.2]oct-5-en-2-one is hydrogenated in the presence of a palladium on carbon catalyst to yield 4-Methylbicyclo[2.2.2]octan-2-one.

Experimental Protocol:

  • Setup: Dissolve 4-Methylbicyclo[2.2.2]oct-5-en-2-one (1.0 eq) in a suitable solvent like ethanol or ethyl acetate in a hydrogenation flask.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure to yield the crude 4-Methylbicyclo[2.2.2]octan-2-one, which can be used in the next step without further purification if of sufficient purity.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of alkenes.

  • Solvent: Ethanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert and readily dissolve the substrate.

Step 3: Bridgehead Functionalization to Introduce the Hydroxyl Group

The introduction of a hydroxyl group at the tertiary bridgehead position (C1) is a challenging transformation due to the steric hindrance and the difficulty of forming a carbocation at this position. A multi-step sequence is typically required. One plausible approach involves the formation of a bridgehead carboxylic acid, which can then be converted to the alcohol.

Multi-step Sequence:

  • Conversion to Carboxylic Acid: A method such as the haloform reaction on the ketone, followed by rearrangement and functionalization, or a more direct C-H activation approach could be employed to introduce a carboxylic acid at the bridgehead. However, a more established route involves the synthesis of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid from a suitable precursor.[7]

  • Reduction of the Carboxylic Acid: The resulting carboxylic acid can be reduced to the corresponding primary alcohol, (4-methylbicyclo[2.2.2]octan-1-yl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Conversion to the Tertiary Alcohol: This step is non-trivial. A direct conversion of the primary alcohol to the tertiary alcohol at the same bridgehead is not straightforward. A more likely synthetic route to the target compound would involve a different strategy from the ketone, potentially through a sequence of reactions that allows for the introduction of the hydroxyl group at the desired bridgehead position.

A note on the complexity of bridgehead hydroxylation: Direct hydroxylation of the bridgehead C-H bond is difficult. Alternative strategies might involve the synthesis of a precursor that already contains a functional group at the bridgehead, which can then be converted to a hydroxyl group.

Potential Applications

The rigid, well-defined structure of 4-Methylbicyclo[2.2.2]octan-1-ol makes it a valuable scaffold in several areas of chemical research:

  • Medicinal Chemistry: The bicyclo[2.2.2]octane core can serve as a rigid and lipophilic spacer in the design of new drug candidates. It can be used to orient functional groups in a specific three-dimensional arrangement to optimize binding to a biological target.

  • Materials Science: The incorporation of this rigid structure into polymers can influence their thermal and mechanical properties.

  • Asymmetric Synthesis: Chiral derivatives of bicyclo[2.2.2]octane systems have been used as ligands in asymmetric catalysis.

Safety and Handling

4-Methylbicyclo[2.2.2]octan-1-ol is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting.

  • General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Fire Hazards: The compound is combustible. Keep away from heat, sparks, and open flames.

  • First Aid: In case of skin contact, wash with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek medical attention.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

4-Methylbicyclo[2.2.2]octan-1-ol is a structurally intriguing molecule with significant potential as a building block in organic synthesis. Its preparation, centered around the powerful Diels-Alder reaction, provides access to a rigid scaffold that is of great interest in the development of new pharmaceuticals and materials. A thorough understanding of its synthesis, properties, and spectroscopic characteristics is paramount for any researcher intending to utilize this compound in their work. Further exploration into more direct and efficient methods for bridgehead functionalization will undoubtedly expand the utility of this and related bicyclic systems.

References

  • A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Christol, H., et al. (1967). Stéréochimie en série bicyclo[2.2.2]octane. II. Synthèse et configuration de quelques bicyclo[2.2.2]octanols-2. Bulletin de la Société Chimique de France, 1, 1315-1324.
  • Google Patents. (n.d.). Esters of testosterone and selected derivatives thereof with bicyclo(2.2.2)octane-1- and -octene-1-carboxylic acids.
  • Cheméo. (n.d.). Bicyclo[2.2.2]octan-1-ol, 4-methyl-. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 4-Methylbicyclo(2.2.2)octan-1-ol. Retrieved January 30, 2026, from [Link]

  • Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the effects of stereochemistry on shielding in vicinal and syn-axial arrangements. Canadian Journal of Chemistry, 54(6), 917-926.
  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved January 30, 2026, from [Link]

  • Thornqvist, V., Manner, S., Wingstrand, M., & Frejd, T. (2005). Synthesis of bridgehead hydroxy bicyclo[2.2.2]octane derivatives. The Journal of Organic Chemistry, 70(22), 9037-9040.
  • PubChem. (n.d.). 4-Methylbicyclo(2.2.2)octan-1-ol. Retrieved January 30, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Bicyclo[2.2.2]octan-1-ol, 4-methyl- (CAS 824-13-5). Retrieved January 30, 2026, from [Link]

  • Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the effects of stereochemistry on shielding in vicinal and syn-axial arrangements. Canadian Journal of Chemistry, 54(6), 917–926.
  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 21). 8.4.1: Interpretting IR Spectra. Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2023, November 25). 13.8: Mass Spectrometry of Some Common Functional Groups. Retrieved January 30, 2026, from [Link]

Sources

Exploratory

Technical Dossier: 4-Methylbicyclo[2.2.2]octan-1-ol

Strategic Scaffold for Bioisosteric Replacement and Physicochemical Optimization[1][2] Executive Summary In the landscape of modern drug discovery, 4-Methylbicyclo[2.2.2]octan-1-ol (CAS: 824-13-5) represents a critical s...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Bioisosteric Replacement and Physicochemical Optimization[1][2]

Executive Summary

In the landscape of modern drug discovery, 4-Methylbicyclo[2.2.2]octan-1-ol (CAS: 824-13-5) represents a critical saturated bioisostere. While its molecular weight of 140.22 g/mol places it in the fragment-based screening range, its true value lies in its geometry and electronic properties.[1] This aliphatic cage structure serves as a robust bioisostere for para-substituted phenyl rings and tert-butyl groups, offering a strategic solution to "escape from flatland" (increasing Fsp³ character) while maintaining vector fidelity.[1]

This guide details the physicochemical profile, synthetic pathways, and validation protocols for this scaffold, designed to support medicinal chemists in optimizing solubility and metabolic stability without compromising potency.[1]

Physicochemical Specifications

The precise characterization of 4-Methylbicyclo[2.2.2]octan-1-ol is essential for calculating ligand efficiency (LE) and lipophilic efficiency (LipE).

Table 1: Core Physicochemical Data
PropertyValueNotes
Molecular Weight (Average) 140.22 g/mol Used for bulk stoichiometry.[1]
Monoisotopic Mass 140.1201 Da Critical for High-Res MS (HRMS).[1]
Molecular Formula C₉H₁₆ODegree of Unsaturation = 2 (Bicyclic).[1][2]
LogP (Predicted) 1.8 – 2.1Moderate lipophilicity; lower than p-xylene (~3.15).[1]
Topological Polar Surface Area 20.2 ŲAttributed solely to the bridgehead hydroxyl.[1]
Bridgehead Distance (C1-C4) ~2.60 ÅComparable to p-phenyl (2.79 Å).[1]
Physical State SolidWaxy solid at RT; high sublimation propensity.[1]
Solubility Organic SolventsSoluble in DCM, MeOH, DMSO.[1]

Structural Analysis & Bioisosterism

The "Escape from Flatland"

Unlike the planar phenyl ring, the bicyclo[2.2.2]octane (BCO) core is a rigid, three-dimensional cage.[1] Replacing a phenyl ring with the BCO core increases the fraction of sp³ hybridized carbons (Fsp³), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.[1]

  • Vector Fidelity: The C1 and C4 positions are collinear, mimicking the para-substitution vector of benzene.

  • Metabolic Stability: The bridgehead positions are sterically protected and lack the electron-rich π-system of benzene, rendering them resistant to oxidative metabolism (e.g., CYP450 epoxidation/hydroxylation) that typically plagues aromatic rings.

Geometric Comparison
  • Phenyl Ring: Planar, π-stacking capability, C1-C4 distance ~2.8 Å.[1]

  • BCO Core: Spherical/Cage, no π-stacking, C1-C4 distance ~2.6 Å.[1]

Synthetic Methodology

Synthesis of bridgehead-substituted bicyclo[2.2.2]octanes is non-trivial due to the inability to perform Sₙ2 reactions at the bridgehead (back-side attack is geometrically impossible). The most robust route utilizes radical decarboxylation or solvolysis of bridgehead halides .[1]

Validated Synthetic Route

The following protocol describes the conversion of a precursor (typically derived from Diels-Alder cycloaddition) to the target alcohol.[1]

Step 1: Diels-Alder Cycloaddition Reaction of ethyl crotonate (or similar dienophile) with 1,3-cyclohexadiene (or equivalent) to form the bicyclic skeleton.

Step 2: Functional Group Manipulation Conversion to 4-methylbicyclo[2.2.2]octane-1-carboxylic acid .

Step 3: Hunsdiecker-Type Decarboxylative Bromination The carboxylic acid is converted to the bridgehead bromide.[1] Standard Hunsdiecker conditions (Ag salt + Br₂) or the Cristol-Firth modification (HgO + Br₂) are effective.[1]

Step 4: Silver-Assisted Solvolysis The bridgehead bromide is inert to Sₙ2 but undergoes Sₙ1 solvolysis readily due to relief of ground-state strain.[1] Silver perchlorate or silver acetate in aqueous acetone drives the formation of the alcohol.[1]

Synthesis Pathway Diagram

SynthesisPath Precursor 1,4-Cyclohexadiene + Methyl Crotonate Intermediate1 Bicyclo[2.2.2]octane Ester Deriv. Precursor->Intermediate1 Diels-Alder (Heat/Pressure) Acid 4-Methylbicyclo[2.2.2] octane-1-carboxylic acid Intermediate1->Acid 1. H2/Pd-C 2. Hydrolysis Bromide 1-Bromo-4-methyl bicyclo[2.2.2]octane Acid->Bromide HgO, Br2 (Cristol-Firth) Target 4-Methylbicyclo[2.2.2] octan-1-ol (MW 140.22) Bromide->Target AgClO4, Acetone/H2O (Solvolysis)

Figure 1: Synthetic workflow from commercial precursors to the target bridgehead alcohol via decarboxylative bromination.[3]

Analytical Validation Protocols

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Mass Spectrometry (GC-MS)

The molecular ion (M+) is often weak due to fragmentation.[1]

  • Parent Ion: m/z 140 (Small peak).[1]

  • Base Peak: Loss of water (M-18) is common, giving m/z 122.[1]

  • Fragmentation: Look for loss of the methyl group (M-15) and characteristic bicyclic cage fragmentation (C2H4 loss).[1]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃):

    • Methyl Group: Singlet at ~0.8–0.9 ppm (3H).[1]

    • Cage Methylenes: Multiplets spanning 1.4–1.8 ppm (12H). The symmetry of the [2.2.2] system simplifies the spectrum.[1]

    • Hydroxyl Proton: Broad singlet (concentration dependent).[1]

  • ¹³C NMR:

    • C1 (Bridgehead-OH): ~68–72 ppm (Quaternary).[1]

    • C4 (Bridgehead-Me): ~30–35 ppm (Quaternary).[1]

    • Methyl: ~20–25 ppm.[1]

    • Methylene Bridges: Symmetry results in fewer signals than expected for C9.

References

  • PubChem. 4-Methylbicyclo[2.2.2]octan-1-ol Compound Summary. National Library of Medicine.[1] [Link][1]

  • Kopecký, J., Šmejkal, J., & Hanuš, V. (1981).[1][4] Synthesis of bridgehead bicyclo[2.2.2]octanols. Collection of Czechoslovak Chemical Communications, 46(6), 1370-1375.[1] [Link]

  • Stepan, A. F., et al. (2012).[1] Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring.[1] Journal of Medicinal Chemistry, 55(7), 3414–3424.[1] (Contextual reference for bicyclic bioisosteres). [Link]

  • NIST Chemistry WebBook. Bicyclo[2.2.2]octan-1-ol, 4-methyl-.[1] Standard Reference Data.[1] [Link][1]

Sources

Foundational

Technical Guide: Stereochemistry and Application of 4-Methylbicyclo[2.2.2]octan-1-ol

The following technical guide details the stereochemistry, synthesis, and bioisosteric utility of 4-Methylbicyclo[2.2.2]octan-1-ol . This document is structured for application scientists and medicinal chemists, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemistry, synthesis, and bioisosteric utility of 4-Methylbicyclo[2.2.2]octan-1-ol . This document is structured for application scientists and medicinal chemists, focusing on the causality of experimental choices and the rigorous validation of the molecular scaffold.

Executive Summary: The "Spherical" Phenyl Isostere

In modern drug discovery, escaping "Flatland"—the over-reliance on planar aromatic systems—is a critical strategy to improve solubility and metabolic stability. 4-Methylbicyclo[2.2.2]octan-1-ol represents a premier saturated bioisostere for the para-substituted phenol or toluene moiety. Unlike the smaller bicyclo[1.1.1]pentane (BCP) or the strained cubane systems, the bicyclo[2.2.2]octane (BCO) core offers a bridgehead-to-bridgehead distance (~2.60 Å) that nearly perfectly mimics the spatial arrangement of a para-phenyl ring (~2.80 Å), while significantly reducing lipophilicity and eliminating


-stacking interactions that can lead to non-specific binding.

Stereochemical Analysis: Symmetry and Chirality

The Myth of Chirality in 1,4-Disubstitution

A common misconception in bridgehead chemistry is the potential for chirality when substituents differ. For 4-methylbicyclo[2.2.2]octan-1-ol, the molecule is achiral , despite having two distinct bridgehead substituents (Methyl at C4, Hydroxyl at C1).

  • Point Group:

    
    .
    
  • Symmetry Elements: The molecule possesses a

    
     rotational axis passing through C1 and C4.[1] Crucially, it contains three vertical planes of symmetry (
    
    
    
    ) that pass through the bridgehead carbons and the ethylene bridges.
  • Implication: Because the molecule possesses planes of symmetry, it is superimposable on its mirror image. It does not exist as a pair of enantiomers. It is not "meso" (which implies canceling chiral centers); rather, the bridgehead carbons are prochiral centers locked in a symmetric cage.

Conformational Rigidity

The bicyclo[2.2.2]octane core is distinct from the cyclohexane chair. The ethylene bridges are forced into a slightly twisted boat-like conformation to relieve eclipsing interactions, but on a time-averaged scale (NMR), the molecule behaves with high symmetry. The bridgehead positions are chemically inert to


 backside attack due to steric shielding and the impossibility of inversion (anti-Bredt rule).

Bioisosteric Profiling: BCO vs. Phenyl[2]

The following table contrasts the BCO core with the traditional phenyl ring and the smaller BCP scaffold.

Parameterp-PhenyleneBicyclo[2.2.2]octane (BCO)Bicyclo[1.1.1]pentane (BCP)
Geometry Planar (2D)Spherical/Cage (3D)Linear/Cage (3D)
C1-C4 Distance ~2.80 Å~2.60 Å~1.85 Å
Hybridization



Lipophilicity HighModerateLow
Solubility Low (often requires polar groups)Improved (High

)
High
Metabolic Liability Oxidation (epoxidation/hydroxylation)Stable (Bridgeheads blocked)Stable
Structural Superposition Logic

The BCO scaffold is the "Goldilocks" isostere. BCP is often too short to span the binding pocket occupied by a phenyl ring, leading to loss of potency. BCO maintains the necessary steric bulk and distance vector while increasing the fraction of saturated carbons (


), a key metric correlated with clinical success.

Experimental Protocol: Synthesis and Validation

The synthesis of 4-methylbicyclo[2.2.2]octan-1-ol generally proceeds via the reduction of the corresponding carboxylic acid. The bridgehead methyl is typically installed earlier in the sequence or is present in the starting diene (e.g., isoprene derivatives).

Pathway Visualization

The following diagram illustrates the logical flow from the commercially available acid to the target alcohol, highlighting the critical intermediate states.

SynthesisPathway cluster_conditions Reaction Parameters Start 4-Methylbicyclo[2.2.2] octane-1-carboxylic acid Activation Activated Ester/Anhydride (Transient) Start->Activation Activation (Optional) Reduction Hydride Reduction (LiAlH4 / THF) Start->Reduction Direct Reduction Activation->Reduction Product 4-Methylbicyclo[2.2.2] octan-1-ol Reduction->Product Workup (Fieser)

Figure 1: Synthetic workflow for the reduction of the bridgehead carboxylic acid to the target alcohol.

Detailed Methodology: Acid Reduction

Objective: Convert 4-methylbicyclo[2.2.2]octane-1-carboxylic acid to 4-methylbicyclo[2.2.2]octan-1-ol.

Reagents:

  • Substrate: 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv).

  • Reductant: Lithium Aluminum Hydride (LiAlH

    
    ), 2.0 equiv (pellets or solution).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under an Argon atmosphere.

  • Solvation: Charge the flask with anhydrous THF (0.2 M relative to substrate) and cool to 0°C in an ice bath.

  • Reductant Addition: Carefully add LiAlH

    
     (2.0 equiv) portion-wise. Caution: Exothermic H
    
    
    
    evolution.
  • Substrate Addition: Dissolve the carboxylic acid in a minimal amount of THF and add dropwise to the LiAlH

    
     suspension at 0°C.
    
  • Reaction: Remove the ice bath and warm to room temperature. Heat to reflux (66°C) for 4–6 hours to ensure complete reduction of the sterically hindered bridgehead carboxylate.

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially, where
    
    
    is the weight of LiAlH
    
    
    in grams.
  • Isolation: Filter the resulting granular white precipitate through a pad of Celite. Dry the filtrate over MgSO

    
     and concentrate in vacuo.
    
  • Purification: The crude material is often pure enough (>95%). If necessary, purify via sublimation (due to the globular nature of the molecule) or flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

  • NMR Verification: Look for the disappearance of the carboxylic acid proton (~11-12 ppm) and the appearance of the methylene protons adjacent to the hydroxyl group (

    
     ~3.2-3.5 ppm, singlet).
    
  • Symmetry Check: The

    
    H NMR should show simplified signals for the ethylene bridges due to the 
    
    
    
    symmetry.

Applications in Drug Design

The 4-methylbicyclo[2.2.2]octan-1-ol scaffold acts as a non-aromatic anchor .

  • Solubility Modulation: Replacing a p-cresol or p-methylbenzyl alcohol moiety with this scaffold disrupts crystal lattice energy (improving solubility) while maintaining lipophilic contacts in the receptor.

  • Metabolic Blocking: The bridgehead methyl (C4) is highly resistant to metabolic oxidation compared to an aromatic methyl group (benzylic oxidation), extending the half-life (

    
    ) of the drug candidate.
    
Bioisostere Decision Logic

Use the following logic flow to determine if this scaffold is appropriate for your lead optimization:

BioisostereLogic Start Target: Replace p-Phenyl Ring Check1 Is the phenyl ring involved in pi-pi stacking? Start->Check1 NoStack No Stacking Check1->NoStack No YesStack Critical Stacking Check1->YesStack Yes Check2 Is water solubility a limiting factor? NoStack->Check2 ResultPhenyl Retain Phenyl or use Pyridine/Heterocycle YesStack->ResultPhenyl ResultBCO Use Bicyclo[2.2.2]octane (Maintains Geometry, Improves Solubility) Check2->ResultBCO Yes (High Priority) ResultBCP Use Bicyclo[1.1.1]pentane (If steric bulk is too high) Check2->ResultBCP No (Size Constraint)

Figure 2: Decision matrix for implementing the bicyclo[2.2.2]octane scaffold in lead optimization.

References

  • Mykhailiuk, P. K. (2023).[2][3] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications. [Link][4]

  • Stepan, A. F., et al. (2012).[2][5] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 140706, Bicyclo[2.2.2]octan-1-ol." PubChem. [Link][6]

  • Wiberg, K. B. (1996). "Properties of Bicyclo[2.2.2]octane and Its Derivatives." Journal of Organic Chemistry. (General reference for bridgehead reactivity).

Sources

Exploratory

Thermal Stability & Dehydration Resistance of 4-Methylbicyclo[2.2.2]octan-1-ol

A Technical Guide for Drug Discovery & Process Chemistry Executive Summary 4-Methylbicyclo[2.2.2]octan-1-ol (CAS: 824-13-5) represents a specialized class of bridgehead alcohols widely utilized in medicinal chemistry as...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

4-Methylbicyclo[2.2.2]octan-1-ol (CAS: 824-13-5) represents a specialized class of bridgehead alcohols widely utilized in medicinal chemistry as a non-aromatic bioisostere for phenyl rings.[1][2][3] Unlike standard tertiary alcohols, this compound exhibits exceptional thermal and chemical stability against dehydration.[3] This resistance is not accidental but is a direct consequence of topological constraints described by Bredt’s Rule , which energetically prohibits the formation of a double bond at the bridgehead position within the bicyclo[2.2.2]octane framework.

This guide provides a mechanistic analysis of its thermal profile, detailing why it survives conditions that typically degrade aliphatic alcohols, and outlines self-validating experimental protocols to verify its stability in drug substance formulations.

Structural & Mechanistic Analysis

The Bridgehead Constraint (Bredt's Rule)

The defining feature of 4-Methylbicyclo[2.2.2]octan-1-ol is the location of the hydroxyl group at the bridgehead carbon (C1).[4] In open-chain tertiary alcohols, thermal stress or acid catalysis leads to dehydration via an E1 mechanism, forming a stable alkene.[3]

However, for this bicyclic system, elimination would require the formation of a double bond at the bridgehead. According to Bredt’s Rule , a double bond at a bridgehead position in small bicyclic systems is highly unstable because it requires the alkene to be twisted (trans-like) within the ring, preventing effective


-orbital overlap.[4][5]
  • Implication: The activation energy (

    
    ) for dehydration is prohibitively high.
    
  • Result: The molecule prefers to sublime or boil rather than decompose via elimination up to significant temperatures (>200°C).

Carbocation Geometry

While the bicyclo[2.2.2]octane system is more flexible than the bicyclo[2.2.1]heptane (norbornane) system, the bridgehead carbocation intermediate required for SN1 or E1 pathways is still destabilized. A canonical carbocation prefers a planar (


) geometry.[3] The rigid cage structure forces the carbocation to remain pyramidal (

-like), raising the energy of the transition state and retarding solvolysis or thermal decomposition.
Mechanistic Pathway Diagram

The following diagram illustrates the energy barrier difference between a standard tertiary alcohol and the bridgehead alcohol.

DehydrationBarrier Start 4-Methylbicyclo[2.2.2]octan-1-ol TS_Bridgehead Bridgehead Transition State (Pyramidal/Strained) Start->TS_Bridgehead High Thermal Stress (>> 200°C) TS_Standard Standard E1 Transition State (Planar Carbocation) Product_Stable Dehydration Product (Anti-Bredt Alkene - UNSTABLE) TS_Bridgehead->Product_Stable Forbidden/Reversible

Figure 1: Mechanistic barrier to dehydration. The rigid cage structure imposes a high energy penalty on the transition state, effectively "locking" the alcohol against thermal elimination.

Thermal Profile & Physical Properties

The following data synthesizes predicted and experimental values relevant to handling and processing.

PropertyValue / RangeSignificance
Molecular Weight 140.22 g/mol Low MW, high volatility potential.[2][3]
Physical State Waxy Solid / Semi-solidLow melting point requires careful handling in TGA.[2][3]
Melting Point ~55°C (328 K) [1]Melts easily; stability testing must account for phase change.[3]
Boiling Point ~247°C (520 K) [1]High boiling point indicates strong intermolecular H-bonding.[2][3]
Flash Point > 93°C [2]Safe for standard lab handling; not highly flammable.[2][3]
Decomposition > 250°C (Estimated)Likely stable up to boiling; decomposition dominates only under pyrolysis.[3]
LogP ~2.1 [1]Lipophilic; compatible with organic solvents.[2][3]

Key Insight: The gap between the melting point (~55°C) and the boiling point (~247°C) creates a wide "liquid window" for processing. Unlike many pharmaceutical intermediates that degrade upon melting, this compound is expected to remain chemically intact in the melt phase due to the Bredt's rule constraints discussed above.

Experimental Validation Protocols

To empirically verify the thermal stability of a specific batch (e.g., for QC or formulation), do not rely on open-pan TGA, as sublimation will mimic decomposition. Use the following self-validating protocols.

Protocol A: High-Pressure DSC (Sealed Pan)

Objective: Differentiate between phase transition (boiling/sublimation) and chemical decomposition.[2][3] Equipment: Differential Scanning Calorimeter (DSC) with high-pressure gold-plated steel crucibles (up to 100 bar).[2][3]

  • Sample Prep: Weigh 2–5 mg of 4-Methylbicyclo[2.2.2]octan-1-ol into a high-pressure crucible. Seal hermetically.

  • Reference: Empty high-pressure crucible.

  • Ramp: Heat from 25°C to 350°C at 10°C/min.

  • Analysis:

    • Endotherm at ~55°C: Melting event.[2][3]

    • Exotherm > 300°C: Chemical decomposition (ring opening/fragmentation).[3]

    • Note: If using a standard crimped pan (non-hermetic), an endotherm at ~247°C will appear (boiling), masking decomposition. The high-pressure seal suppresses boiling, allowing observation of the molecule's intrinsic thermal limit.

Protocol B: Acid-Stress Stability Test

Objective: Prove resistance to dehydration under forcing conditions (simulating harsh process chemistry).

  • Setup: Dissolve 50 mg compound in 1 mL Toluene-d8 in a pressure-rated NMR tube.

  • Catalyst: Add 5 mg p-Toluenesulfonic acid (pTSA).

  • Stress: Heat to 100°C for 24 hours.

  • Validation: Acquire 1H NMR.

    • Pass Criteria: Retention of the bridgehead methyl signal (singlet ~0.8 ppm) and absence of alkene protons (typically 5.0–6.0 ppm).

    • Fail Criteria: Appearance of olefinic peaks or complex multiplets indicating skeletal rearrangement.[2][3]

Stability Testing Workflow

StabilityWorkflow Step1 Sample: 4-Methylbicyclo[2.2.2]octan-1-ol Step2 Standard TGA (Open Pan) Step1->Step2 Decision1 Mass Loss < 200°C? Step2->Decision1 Result1 Likely Sublimation/Evaporation (Not Decomposition) Decision1->Result1 Yes Step3 Run Sealed Pan DSC (Suppress Volatilization) Result1->Step3 Result2 Exotherm > 300°C CONFIRMED STABILITY Step3->Result2 No Peaks < 300°C Result3 Exotherm < 200°C UNSTABLE (Check Purity) Step3->Result3 Exotherm observed

Figure 2: Decision tree for distinguishing volatility from thermal instability.

Applications in Drug Development

Bioisosteric Replacement

Researchers utilize the bicyclo[2.2.2]octane scaffold as a saturated bioisostere for the phenyl ring [3, 4].[6][7]

  • Solubility: The aliphatic cage increases aqueous solubility compared to the flat, hydrophobic phenyl ring.

  • Metabolic Stability: The absence of aromatic protons prevents oxidation by Cytochrome P450 enzymes (e.g., no arene oxide formation).

  • Vector Conservation: The 1,4-substitution pattern of 4-methylbicyclo[2.2.2]octan-1-ol mimics the geometry of para-substituted toluenes, maintaining ligand-receptor binding vectors while improving physicochemical properties.[2][3]

Linker Chemistry

Due to its thermal robustness, this alcohol can survive high-temperature cross-coupling or esterification reactions used to attach it to larger drug scaffolds.[2][3] It is compatible with:

  • Mitsunobu conditions: (Though sterically hindered, it resists elimination side-reactions).[2][3]

  • Acid chloride couplings: Stable to HCl generation.[2][3]

References

  • Cheméo. Chemical Properties of Bicyclo[2.2.2]octan-1-ol, 4-methyl- (CAS 824-13-5). Retrieved from [Link]

  • Mykhailiuk, P. K. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.[3][6][7] Nature Communications, 2023.[3] Retrieved from [Link]

  • Cernak, T., et al. The Medicinal Chemist’s Guide to Solving the Flatland Problem. Chemical Society Reviews.[2][3] Retrieved from [Link]

  • Bredt, J. Über die räumliche Konfiguration des Camphers und verwandter Verbindungen. Justus Liebigs Annalen der Chemie.[2][3] (Foundational text on Bredt's Rule).[3][4][8][9][10]

Sources

Foundational

Introduction: The Unique Structural Constraints of Bridgehead Alcohols

An In-depth Technical Guide to the Reactivity of Bridgehead Alcohols in Bicyclic Systems In the landscape of organic chemistry, the reactivity of a functional group is profoundly influenced by its steric and electronic e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of Bridgehead Alcohols in Bicyclic Systems

In the landscape of organic chemistry, the reactivity of a functional group is profoundly influenced by its steric and electronic environment. For alcohols situated at the bridgehead of a bicyclic system, this influence is magnified to an extreme. A bridgehead carbon is a tertiary carbon atom shared by at least two rings, creating a rigid, three-dimensional framework. This rigidity imposes severe geometric constraints that dictate the feasibility of common reaction pathways, rendering these molecules far less reactive than their acyclic tertiary alcohol counterparts. Understanding these constraints is paramount for professionals in drug discovery and chemical synthesis, as bicyclic scaffolds are increasingly utilized to impart favorable pharmacokinetic properties and explore three-dimensional chemical space.[1][2]

This guide provides a detailed exploration of the factors governing the reactivity of bridgehead alcohols, focusing on the mechanistic underpinnings of their unique behavior in substitution, elimination, and oxidation reactions.

The Decisive Influence of Bredt's Rule

The cornerstone principle governing the reactivity at bridgehead positions is Bredt's Rule . First formulated by Julius Bredt in 1924, the rule states that a double bond cannot be placed at the bridgehead of a bicyclic system unless the rings are large enough to accommodate it without excessive strain.[3][4] This principle extends beyond alkenes to any intermediate or transition state that requires a planar, sp²-hybridized geometry at the bridgehead carbon.[4][5]

Carbocations, the key intermediates in SN1 and E1 reactions, are most stable when they adopt a trigonal planar geometry, allowing for maximal hyperconjugation.[6] In a small, rigid bicyclic system like the norbornyl or bicyclo[2.2.2]octyl systems, the bridgehead carbon is locked into a pyramidal sp³ geometry. Forcing this carbon into a planar sp² configuration would introduce an insurmountable amount of angle strain, as the bonds are pulled into unnatural angles by the rigid framework.[7][8] This profound destabilization of the bridgehead carbocation is the primary reason for the dramatically suppressed reactivity of bridgehead alcohols in unimolecular reactions.

Caption: Bredt's Rule: Destabilization of a bridgehead carbocation.

Reactivity in Nucleophilic Substitution Reactions

The rigid structure of bicyclic systems profoundly impacts both unimolecular (SN1) and bimolecular (SN2) substitution pathways.

SN1 Reactions: A Study in Inertness

As dictated by Bredt's rule, the formation of a bridgehead carbocation is energetically prohibitive in small to medium-sized ring systems.[6] Consequently, SN1 reactions, which proceed via this intermediate, are exceptionally slow. The hydroxyl group of an alcohol must first be protonated (or converted to a better leaving group) to form a good leaving group (e.g., H₂O).[9][10] However, even with a superb leaving group, the subsequent heterolytic cleavage of the C-O bond to form the carbocation is the rate-determining step and presents a massive activation barrier.

The degree of this inertness is directly related to the flexibility of the bicyclic system. More flexible systems can better accommodate the geometric distortion required to approach planarity, leading to a relative increase in reactivity.

Table 1: Relative Solvolysis Rates of Bridgehead Bromides

CompoundBicyclic SystemRelative Rate (80% Ethanol, 25°C)
tert-Butyl bromideAcyclic Reference1
1-BromoadamantaneTricyclo[3.3.1.1³⁷]decane10⁻³
1-Bromobicyclo[2.2.2]octaneBicyclo[2.2.2]octane10⁻⁶
1-Bromobicyclo[2.2.1]heptaneBicyclo[2.2.1]heptane~10⁻¹³
(Data adapted from Carey & Sundberg, 2007)[7]

This trend shows that while 1-adamantanol is significantly less reactive than tert-butanol, it can undergo SN1-type reactions under forcing conditions.[11] In contrast, the highly strained bicyclo[2.2.1]heptan-1-ol (1-norbornanol) is effectively inert to SN1 conditions.

SN2 Reactions: Steric Hindrance and the Impossible Backside Attack

The SN2 mechanism requires a nucleophile to approach the electrophilic carbon from the side opposite to the leaving group (backside attack).[12] This trajectory is essential for the simultaneous formation of the new bond and cleavage of the old bond through a pentacoordinate transition state.

In a bridgehead alcohol, the bicyclic framework completely encases the "backside" of the bridgehead carbon, making it physically impossible for a nucleophile to approach along the required vector.[13][14][15] This absolute steric blockade renders the SN2 pathway non-existent for bridgehead alcohols.

Caption: Steric hindrance preventing SN2 backside attack.

Reactivity in Elimination and Oxidation Reactions

Elimination Reactions (E1 & E2)

E1 elimination reactions share the same rate-determining step as SN1 reactions: the formation of a carbocation. Therefore, E1 reactions at bridgehead positions are disfavored for the same reasons.[5][6] E2 elimination requires an anti-periplanar arrangement of a beta-hydrogen and the leaving group. While beta-hydrogens are present, the rigid bicyclic skeleton often prevents the C-H and C-LG bonds from achieving the necessary 180° dihedral angle for an efficient E2 process. Consequently, elimination reactions are generally not a productive pathway for bridgehead alcohols.

Oxidation Reactions

Unlike substitution and elimination reactions that often involve intermediates with altered hybridization at the bridgehead carbon, oxidation of a bridgehead alcohol to a ketone does not. The reaction occurs at the C-H and O-H bonds of the carbinol group, leaving the bridgehead carbon's tetrahedral geometry intact. However, bridgehead alcohols are tertiary and lack a hydrogen atom on the carbon bearing the hydroxyl group. Therefore, they are resistant to oxidation under standard conditions that typically oxidize primary or secondary alcohols (e.g., PCC, Swern oxidation).

Oxidation can be achieved under more forcing conditions that proceed through radical mechanisms or involve C-C bond cleavage, but these are not standard transformations. For example, adamantane can be hydroxylated at the bridgehead position, and 1-adamantanol can serve as a precursor for various derivatives through reactions like esterification and etherification.[16][17]

Synthetic Utility and Applications in Drug Development

Despite their inherent lack of reactivity in classical substitution pathways, bridgehead alcohols and their parent bicyclic scaffolds are valuable in medicinal chemistry.[2] Their rigidity and three-dimensional nature make them excellent bioisosteres for aromatic rings, such as in the case of bicyclo[1.1.1]pentane (BCP).[18] Introducing these scaffolds can improve metabolic stability, reduce lipophilicity, and enhance solubility.[2][19]

The synthesis of bridgehead derivatives often involves functionalizing the hydrocarbon skeleton first, followed by the introduction of the hydroxyl group, or utilizing more specialized reactions that can proceed at the bridgehead.[20][21][22]

Experimental Protocol: Synthesis of 1-Adamantyl Acetate from 1-Adamantanol

This protocol describes a straightforward esterification, a reaction that proceeds without cleaving the C-O bond of the bridgehead alcohol, thus avoiding the formation of the unstable carbocation.

Objective: To synthesize 1-adamantyl acetate via esterification of 1-adamantanol with acetyl chloride.

Materials:

  • 1-Adamantanol (C₁₀H₁₆O, MW: 152.23 g/mol )

  • Acetyl Chloride (C₂H₃ClO, MW: 78.5 g/mol )

  • Pyridine (C₅H₅N, MW: 79.1 g/mol ), anhydrous

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-adamantanol (3.04 g, 20 mmol) in 40 mL of anhydrous dichloromethane.

  • Add anhydrous pyridine (2.4 mL, 30 mmol) to the solution. Cool the flask in an ice bath to 0°C.

  • Slowly add acetyl chloride (1.7 mL, 24 mmol) to the stirred solution via a dropping funnel over 10 minutes. A white precipitate (pyridinium hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Quench the reaction by slowly adding 30 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of 1M HCl, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water) to yield pure 1-adamantyl acetate as a white solid.

Self-Validation:

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 1-adamantanol spot.

  • Product Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, comparing the data to literature values.

Caption: Workflow for the synthesis of 1-adamantyl acetate.

Conclusion

The reactivity of bridgehead alcohols is a classic illustration of structure-function relationships in organic chemistry. Governed by the stringent geometric demands of Bredt's rule, these compounds are remarkably inert in SN1, SN2, and elimination reactions, which form the cornerstone of alcohol reactivity. Their inability to form planar carbocations and the steric hindrance to backside attack make them poor substrates for traditional nucleophilic substitution. However, their rigid three-dimensional structures have made them invaluable tools in modern drug design, where stability and defined spatial orientation are highly sought-after properties. A thorough understanding of their unique reactivity profile is therefore essential for chemists aiming to synthesize and utilize these fascinating molecules.

References

  • Singh, A. (2018). What are bridgehead halides? And why are they inert towards SN1 and SN2 reactions? Quora. Retrieved from [Link]

  • Janjatovic, J., & Majerski, Z. (1980). Synthesis of adamantanoid ketones from bridgehead alcohols by the hypoiodite thermolysis-cyclization sequence. The Journal of Organic Chemistry, 45(24), 4892-4894. Retrieved from [Link]

  • Ivleva, E. A., Zaborskaya, M. S., Shiryaev, V. A., & Klimochkin, Y. N. (2023). One pot synthesis of bridgehead amino alcohols from diamantoid hydrocarbons. Synthetic Communications, 53(6), 513-524. Retrieved from [Link]

  • Loong, J. (2018). Stability comparison on the basis of violation of Bredt's rule between bicyclic carbocations. Chemistry Stack Exchange. Retrieved from [Link]

  • Scribd. (n.d.). Bridgehead Carbocations MSc Notes. Retrieved from [Link]

  • Ivleva, E. A., Zaborskaya, M. S., Shiryaev, V. A., & Klimochkin, Y. N. (2023). One pot synthesis of bridgehead amino alcohols from diamantoid hydrocarbons. Taylor & Francis Online. Retrieved from [Link]

  • Wikipedia. (n.d.). Bredt's rule. Retrieved from [Link]

  • Ashenhurst, J. (2025). The SN1 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Ivleva, E. A., Zaborskaya, M. S., Shiryaev, V. A., & Klimochkin, Y. N. (2023). One pot synthesis of bridgehead amino alcohols from diamantoid hydrocarbons. Taylor & Francis Online. Retrieved from [Link]

  • Kraus, G. A., & Hon, Y. S. (1986). Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. Iowa State University Digital Repository. Retrieved from [Link]

  • Purechemistry. (2023). Bredt's rule. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Bredt's Rule: Explanation, Example, and Application. Retrieved from [Link]

  • Stepan, A. F., et al. (2016). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PMC - NIH. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Will bridged compounds undergo SN1 reaction? Retrieved from [Link]

  • LookChem. (n.d.). Cas 768-95-6, 1-Adamantanol. Retrieved from [Link]

  • Rose, J. A., & Herzon, S. B. (2022). Finding activity through rigidity: syntheses of natural products containing tricyclic bridgehead carbon centers. PMC - NIH. Retrieved from [Link]

  • Quora. (2017). Why is it difficult to carry out the SN2 reaction in a bridge-head carbon system? Retrieved from [Link]

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. Retrieved from [Link]

  • Shanu-Wilson, J. (n.d.). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Retrieved from [Link]

  • Di Micco, S., et al. (2025). Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. PubMed. Retrieved from [Link]

  • YouTube. (2023). Bredts Rule | Bridge Cation | SN1 SN2 | Problem | Question | Solved | Solution. Retrieved from [Link]

  • Michigan State University. (n.d.). Alcohol Reactivity. Retrieved from [Link]

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Protocols & Analytical Methods

Method

The Strategic Deployment of 4-Methylbicyclo[2.2.2]octan-1-ol in Modern Organic Synthesis

Introduction: Embracing Three-Dimensionality in Molecular Design In the pursuit of novel therapeutic agents and advanced materials, the deliberate control of molecular architecture is paramount. Flat, aromatic systems, w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Molecular Design

In the pursuit of novel therapeutic agents and advanced materials, the deliberate control of molecular architecture is paramount. Flat, aromatic systems, while historically foundational, often present challenges in terms of solubility, metabolic stability, and target selectivity. This has led to a paradigm shift towards the incorporation of three-dimensional, rigid scaffolds that can more precisely orient functional groups in space. Among these, the bicyclo[2.2.2]octane framework has emerged as a particularly valuable motif. This application note delves into the synthesis and utility of a key derivative, 4-Methylbicyclo[2.2.2]octan-1-ol , a versatile building block for introducing conformational rigidity and improving physicochemical properties in target molecules. Its unique structure, featuring a tertiary alcohol at a bridgehead position, offers both a synthetic handle for further functionalization and a stable, non-planar core.

The inherent rigidity of the bicyclo[2.2.2]octane system minimizes conformational ambiguity, a critical factor in designing molecules with high affinity and selectivity for biological targets.[1] Furthermore, this saturated bicyclic structure serves as an effective bioisostere for a para-substituted phenyl ring, offering a pathway to escape "flatland" and enhance properties such as aqueous solubility and metabolic resistance.[2] This guide provides detailed protocols for the synthesis of 4-Methylbicyclo[2.2.2]octan-1-ol and its application in subsequent synthetic transformations, underscoring its potential in drug discovery and materials science.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is essential for its effective use in synthesis, including monitoring reaction progress and confirming product identity.

Table 1: Physicochemical Properties of 4-Methylbicyclo[2.2.2]octan-1-ol

PropertyValueSource
CAS Number 824-13-5[1]
Molecular Formula C₉H₁₆O[1]
Molecular Weight 140.22 g/mol [1]
Appearance White to off-white solid---
Melting Point 110-112 °C---
Boiling Point 208-210 °C---
logP (Predicted) 2.092[3]

Table 2: Key Spectroscopic Data for 4-Methylbicyclo[2.2.2]octan-1-ol

Spectroscopic Technique Key Features Source
¹H NMR (CDCl₃) Signals in the aliphatic region, typically broad multiplets for the bridge and bridgehead protons, and a singlet for the methyl group. The hydroxyl proton will appear as a broad singlet.[1]
¹³C NMR (CDCl₃) Characteristic signals for the quaternary carbons (C1 and C4), the methylene carbons of the bicyclic system, and the methyl carbon.[1][4]
IR (KBr) A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations will be observed below 3000 cm⁻¹.[1]
Mass Spectrometry (EI) The molecular ion peak (M⁺) at m/z 140, with characteristic fragmentation patterns.[1]

Synthesis Protocol: Accessing the 4-Methylbicyclo[2.2.2]octan-1-ol Scaffold

The synthesis of 4-methylbicyclo[2.2.2]octan-1-ol can be achieved through a multi-step sequence, often commencing with the construction of the bicyclo[2.2.2]octane core via a Diels-Alder reaction.[5] A subsequent functional group manipulation leads to the desired bridgehead alcohol. The following protocol outlines a plausible and robust synthetic route.

G cluster_0 Synthesis of 4-Methylbicyclo[2.2.2]octan-1-ol 1-Methyl-1,3-cyclohexadiene 1-Methyl-1,3-cyclohexadiene Intermediate_A 4-Methylbicyclo[2.2.2]oct-5-en-2-one 1-Methyl-1,3-cyclohexadiene->Intermediate_A Diels-Alder [4+2] Cycloaddition Acrolein Acrolein Acrolein->Intermediate_A Intermediate_B 4-Methylbicyclo[2.2.2]octan-2-one Intermediate_A->Intermediate_B Hydrogenation (e.g., H₂, Pd/C) Intermediate_C 4-Methylbicyclo[2.2.2]octan-1-ol Intermediate_B->Intermediate_C Bridgehead Hydroxylation

Caption: Synthetic workflow for 4-Methylbicyclo[2.2.2]octan-1-ol.

Protocol 1: Synthesis of 4-Methylbicyclo[2.2.2]octan-1-ol

Step 1: Diels-Alder Cycloaddition to form 4-Methylbicyclo[2.2.2]oct-5-en-2-one

  • Rationale: The Diels-Alder reaction is a powerful C-C bond-forming reaction that efficiently constructs the bicyclo[2.2.2]octene core in a single, stereocontrolled step.[5] The use of an electron-rich diene and an electron-poor dienophile accelerates the reaction.

  • Procedure:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-1,3-cyclohexadiene (1.0 eq).

    • Add freshly distilled acrolein (1.1 eq) and a catalytic amount of hydroquinone (to inhibit polymerization of acrolein).

    • The reaction is typically performed neat or in a high-boiling, inert solvent such as toluene.

    • Heat the reaction mixture to reflux (80-110 °C) and monitor the progress by TLC or GC-MS. The reaction may require several hours to reach completion.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 4-methylbicyclo[2.2.2]oct-5-en-2-one.

Step 2: Hydrogenation to 4-Methylbicyclo[2.2.2]octan-2-one

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of the carbon-carbon double bond without affecting the ketone functionality.

  • Procedure:

    • Dissolve the 4-methylbicyclo[2.2.2]oct-5-en-2-one (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to afford 4-methylbicyclo[2.2.2]octan-2-one, which can be used in the next step without further purification if of sufficient purity.

Step 3: Bridgehead Hydroxylation to 4-Methylbicyclo[2.2.2]octan-1-ol

  • Rationale: The introduction of a hydroxyl group at the bridgehead position can be challenging. A common strategy involves the conversion of the ketone to a suitable precursor that facilitates bridgehead functionalization. One such method involves a sequence of bromination, Favorskii rearrangement to the corresponding carboxylic acid, and subsequent conversion to the alcohol. A more direct, albeit older, method involves a lead tetraacetate-mediated oxidation. A plausible modern alternative could involve a sequence of enolate formation, silylation, and subsequent oxidation. For the purpose of a robust protocol, a route via the carboxylic acid is outlined.

  • Procedure (via Carboxylic Acid):

    • The 4-methylbicyclo[2.2.2]octan-2-one can be converted to the corresponding 4-methylbicyclo[2.2.2]octane-1-carboxylic acid via a multi-step sequence such as a haloform reaction followed by a Hunsdiecker-type reaction or a more modern equivalent.

    • Once 4-methylbicyclo[2.2.2]octane-1-carboxylic acid is obtained, it can be reduced to the corresponding primary alcohol, 1-(hydroxymethyl)-4-methylbicyclo[2.2.2]octane, using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent.

    • The primary alcohol can then be converted to the tertiary alcohol via a multi-step process. However, a more direct approach to 4-Methylbicyclo[2.2.2]octan-1-ol is often desired.

  • Alternative Procedure (Conceptual):

    • A more direct, though potentially lower-yielding, approach involves the direct oxidation of 4-methylbicyclo[2.2.2]octane. This can be achieved using strong oxidizing agents, but regioselectivity can be an issue.

    • A more controlled approach involves the synthesis of 1-bromo-4-methylbicyclo[2.2.2]octane, followed by nucleophilic substitution with a hydroxide source. However, Sₙ1 reactions at bridgehead carbons are generally slow due to the strain of forming a planar carbocation.[6]

Given the complexity of a detailed, multi-step synthesis of the exact target from simple precursors, for many researchers, it may be more practical to purchase 4-methylbicyclo[2.2.2]octane-1-carboxylic acid and perform a final conversion to the target alcohol.

Applications in Organic Synthesis: A Focus on Esterification

The tertiary alcohol of 4-Methylbicyclo[2.2.2]octan-1-ol is a key functional group for derivatization. However, its sterically hindered nature at a bridgehead position necessitates the use of robust coupling methods for reactions like esterification. The Steglich esterification is an excellent choice for this transformation as it proceeds under mild conditions and is effective for coupling sterically demanding alcohols.[7][8]

G cluster_1 Steglich Esterification Workflow 4-Methylbicyclo[2.2.2]octan-1-ol 4-Methylbicyclo[2.2.2]octan-1-ol Ester_Product 4-Methylbicyclo[2.2.2]oct-1-yl Ester 4-Methylbicyclo[2.2.2]octan-1-ol->Ester_Product Carboxylic_Acid R-COOH O-Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O-Acylisourea Activation DCC DCC DCC->O-Acylisourea DMAP DMAP (cat.) DMAP->Ester_Product Catalysis O-Acylisourea->Ester_Product Nucleophilic Attack DCU Dicyclohexylurea (Precipitate) O-Acylisourea->DCU

Caption: Mechanism of the Steglich esterification of 4-Methylbicyclo[2.2.2]octan-1-ol.

Protocol 2: Steglich Esterification of 4-Methylbicyclo[2.2.2]octan-1-ol with Benzoic Acid
  • Rationale: This protocol provides a reliable method for the formation of an ester from a sterically hindered tertiary alcohol. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the alcohol. DMAP acts as a nucleophilic catalyst, further enhancing the reaction rate.[9]

  • Procedure:

    • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Methylbicyclo[2.2.2]octan-1-ol (1.0 eq), benzoic acid (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

    • Dissolve the solids in an anhydrous, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) in a minimal amount of the same anhydrous solvent.

    • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, filter the reaction mixture to remove the precipitated DCU, washing the filter cake with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude ester can be purified by column chromatography on silica gel to yield the pure 4-methylbicyclo[2.2.2]oct-1-yl benzoate.

Conclusion: A Building Block for Advancing Molecular Complexity

4-Methylbicyclo[2.2.2]octan-1-ol is a valuable and versatile building block for the introduction of a rigid, three-dimensional scaffold into a wide range of organic molecules. Its synthesis, while requiring a multi-step approach, provides access to a unique structural motif that can significantly enhance the properties of pharmacologically active compounds and advanced materials. The protocols provided herein offer a practical guide for the preparation and application of this important synthetic intermediate. As the demand for molecules with well-defined three-dimensional structures continues to grow, the strategic use of building blocks like 4-Methylbicyclo[2.2.2]octan-1-ol will undoubtedly play an increasingly critical role in the future of organic synthesis.

References

  • Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928, 460 (1), 98–122.
  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English1978, 17 (7), 522–524.
  • Hassner, A.; Stumer, C. Organic Syntheses Based on Name Reactions. Elsevier, 2002.
  • Ramachary, D. B.; Reddy, Y. V.; Reddy, C. R. Amine-catalyzed self-Diels-Alder reactions of alpha,beta-unsaturated ketones for the synthesis of functionalized cyclohexanones. The Journal of Organic Chemistry2008, 73 (14), 5467–5470.
  • Morita, Y.; Kobayashi, S. A Novel One-Pot Synthesis of 4-Aminobicyclo[2.2.2]octan-2-ones. Synthesis1983, 1983 (12), 1017–1018.
  • Steglich, W.; Höfle, G. N,N-Dimethyl-4-aminopyridine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English1969, 8 (12), 981–981.
  • PubChem. 4-Methylbicyclo(2.2.2)octan-1-ol. National Center for Biotechnology Information. [Link].

  • Diels, O.; Alder, K. The Diels-Alder Reaction. Nobel Lecture, December 12, 1950. [Link].

  • Fu, Y.-S.; Tsai, S.-C.; Huang, C.-H.; Yen, S.-Y.; Hu, W.-P.; Yu, S. J. S. Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst. The Journal of Organic Chemistry2003, 68 (8), 3068–3077.
  • Dunn, P. J.; Galvin, S.; Hettenbach, K. The development of a greener, safer, and more sustainable Steglich esterification. Green Chemistry2021, 23 (16), 6405-6413.
  • House, H. O. Modern Synthetic Reactions. W. A. Benjamin, 1972.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley, 1992.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer, 2007.
  • Nicolaou, K. C.; Sorensen, E. J.
  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.
  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley, 2013.
  • Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds. Wiley, 1994.
  • Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books, 2006.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry. Oxford University Press, 2012.
  • Fort, R. C. Adamantane: consequences of the cage structure. Chemical Reviews1964, 64 (3), 277-300.
  • Cheméo. Chemical Properties of Bicyclo[2.2.2]octan-1-ol, 4-methyl- (CAS 824-13-5). [Link].

  • Total Organic Chemistry. The Diels-Alder Reaction. YouTube. [Link].

  • Boström, J.; Brown, D. G.; Young, R. J.; Keserü, G. M. Expanding the medicinal chemistry synthetic toolbox. Nature Reviews Drug Discovery2018, 17 (10), 709–727.
  • Khalilov, L. M.; Gimaev, A. A.; Shitikova, O. V. 13C NMR spectra of polycyclic compounds. Bicyclo[2.2.1]heptadiene tetramers. Russian Chemical Bulletin1990, 39 (8), 1792–1794.

Sources

Application

Application Notes and Protocols: Strategic Functionalization of the 4-Methylbicyclo[2.2.2]octan-1-ol Core

Abstract The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a critical structural motif in modern medicinal chemistry and materials science.[1] Its rigid, three-dimensional geometry provides a predictable orientation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a critical structural motif in modern medicinal chemistry and materials science.[1] Its rigid, three-dimensional geometry provides a predictable orientation for appended functional groups, making it an excellent bioisostere for aromatic rings, particularly para-substituted phenyl groups.[2][3] This guide provides a detailed exploration of synthetic strategies for the functionalization of a key derivative, 4-Methylbicyclo[2.2.2]octan-1-ol. We present validated protocols for derivatization at the bridgehead alcohol (O-functionalization) and discuss advanced strategies for modification of the hydrocarbon framework (C-H functionalization). These methodologies are designed to provide researchers, scientists, and drug development professionals with a practical framework for accessing novel molecular architectures with finely tuned physicochemical properties.

The Strategic Value of the 4-Methylbicyclo[2.2.2]octan-1-ol Scaffold

The 4-Methylbicyclo[2.2.2]octan-1-ol core offers a unique combination of structural features that are highly desirable in drug discovery:

  • Three-Dimensionality: Unlike flat aromatic systems, the BCO cage projects substituents into distinct vectors in 3D space, enabling more specific and potentially stronger interactions with biological targets.[1]

  • Metabolic Stability: The saturated hydrocarbon framework is generally more resistant to oxidative metabolism compared to electron-rich aromatic rings, which can lead to improved pharmacokinetic profiles.[2]

  • Physicochemical Property Modulation: Functionalization of the BCO core allows for precise control over key drug-like properties such as solubility, lipophilicity (LogP), and acidity/basicity (pKa). For instance, replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane core, a related scaffold, has been shown to increase aqueous solubility and metabolic stability while reducing lipophilicity in drug analogues.[2]

  • Synthetic Tractability: The core structure provides distinct handles for selective chemical modification. The tertiary alcohol at the C1 position is a primary site for introducing a wide variety of functional groups, while the C4 methyl group and the cage C-H bonds offer avenues for more advanced derivatization.

This guide will focus on the most direct and reliable methods for elaborating upon this versatile starting material.

O-Functionalization: Derivatization of the Bridgehead Hydroxyl Group

The tertiary alcohol of 4-Methylbicyclo[2.2.2]octan-1-ol is the most accessible functional group for initial diversification efforts. However, its sterically hindered nature and the propensity of the corresponding carbocation to be unstable in some contexts require careful selection of reaction conditions to avoid elimination or rearrangement side reactions.[4] We present robust protocols for two fundamental transformations: etherification and esterification.

Protocol: Williamson Ether Synthesis for Tertiary BCO Ethers

Direct acid-catalyzed dehydration or substitution of tertiary alcohols is often problematic, leading to alkene formation.[5] The Williamson ether synthesis, proceeding through the corresponding alkoxide, provides a more controlled and reliable route. This protocol utilizes a strong, non-nucleophilic base to deprotonate the sterically hindered alcohol, followed by reaction with a primary alkyl halide.

cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Workup & Purification A 4-Methylbicyclo[2.2.2]octan-1-ol in Anhydrous THF B Add Sodium Hydride (NaH) (60% dispersion in mineral oil) A->B Slowly, at 0 °C C Sodium 4-methylbicyclo[2.2.2]octan-1-olate (in situ) B->C Stir at RT, 1 hr (H₂ evolution) D Primary Alkyl Halide (R-X) (e.g., Iodomethane, Ethyl bromide) C->D Add dropwise at 0 °C E Crude Product Mixture D->E Warm to RT, stir 12-24h (Monitor by TLC) F Aqueous Workup (Extraction with Ether/EtOAc) E->F Quench with sat. aq. NH₄Cl G Crude Ether F->G Dry (Na₂SO₄), Concentrate H Purified 4-Alkoxy-1-methylbicyclo[2.2.2]octane G->H Silica Gel Chromatography cluster_0 Reactants & Conditions cluster_1 Reaction & Product Formation Reactant1 4-Methylbicyclo[2.2.2]octan-1-ol Intermediate Acylpyridinium Intermediate (if using DMAP) Product 4-Methylbicyclo[2.2.2]octan-1-yl Ester Reactant2 Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) Reactant2->Intermediate Activation Catalyst Pyridine or DMAP/Et₃N Catalyst->Intermediate Solvent Anhydrous DCM Intermediate->Product Nucleophilic Attack by BCO Alcohol Byproduct Pyridinium Hydrochloride or Triethylammonium Salt A BCO with Directing Group (DG) C Coordination Complex A->C Coordination B Transition Metal Catalyst (e.g., [RhCp*Cl₂]₂) B->C D C-H Activation (Cyclometalation) C->D F Insertion D->F E Coupling Partner (e.g., Alkene, Alkyne) E->F Coordination & Insertion G Reductive Elimination F->G G->B Catalyst Regeneration H Functionalized BCO Product G->H

Sources

Method

Application Note: Rigid-Core Engineering with 4-Methylbicyclo[2.2.2]octan-1-ol

Part 1: Executive Summary 4-Methylbicyclo[2.2.2]octan-1-ol (CAS: 824-13-5) is a specialized aliphatic cage molecule that serves as a critical "structural bearing" in advanced soft materials. Unlike flat aromatic rings (e...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

4-Methylbicyclo[2.2.2]octan-1-ol (CAS: 824-13-5) is a specialized aliphatic cage molecule that serves as a critical "structural bearing" in advanced soft materials. Unlike flat aromatic rings (e.g., benzene), this molecule offers a rigid, three-dimensional globular geometry with defined bridgehead functionalization.

Its primary utility in materials science stems from two unique physicochemical characteristics:

  • Low-Friction Molecular Rotation: The globular Bicyclo[2.2.2]octane (BCO) core exhibits extremely low rotational barriers in the solid state, making it an ideal candidate for amphidynamic crystals and dielectric switches .

  • Mesogenic Stabilization: In liquid crystal (LC) design, the BCO core acts as a "bulky shield," suppressing lateral aggregation while maintaining the linearity required for nematic phases.

This guide details the protocols for utilizing 4-Methylbicyclo[2.2.2]octan-1-ol as a scaffold for synthesizing high-performance liquid crystals and solid-state molecular rotors.

Part 2: Technical Deep Dive & Mechanism

The "Ball-Bearing" Effect in Solid State

The BCO cage is nearly spherical. In a crystal lattice, this shape allows the molecule to rotate even when packed in a solid phase—a state known as a Plastic Crystal or Rotator Phase .

  • Mechanism: The 4-methyl group acts as an axle, while the polar hydroxyl group (C-O dipole) rotates. When an external electric field is applied, these dipoles align. When the field is removed or the temperature drops below a critical phase transition (

    
    ), the rotation freezes (order-disorder transition).
    
  • Application: This property is exploited in solid-state dielectrics and ferroelectric memory materials , where the switchable dipole provides signal storage capability without the need for liquid components.

Structural Shielding in Liquid Crystals

In drug delivery and LC display materials, replacing a phenyl ring with a BCO cage often improves solubility and alters the melting point.

  • Optical Transparency: Unlike benzene, the BCO core is saturated and does not absorb UV light in the typical range, making it useful for optical materials requiring high transparency.

  • Thermal Stability: The rigid cage raises the clearing point (transition from liquid crystal to isotropic liquid), expanding the working temperature range of the material.

Part 3: Data Presentation

Table 1: Physicochemical Profile for Materials Engineering
PropertyValue / CharacteristicRelevance to Materials
Molecular Weight 140.22 g/mol Low mass allows high-frequency rotation.
Geometry Globular / Cage (D3h symmetry approx.)Facilitates "ball-bearing" rotation in lattice.
Dipole Moment ~1.7 - 1.9 D (C-OH axis)Critical for dielectric response.
Phase Behavior Plastic Crystalline (Rotator Phase)Exhibits solid-solid transitions before melting.
Reactivity Bridgehead Alcohol (Tertiary-like steric)Requires specialized activation (e.g., Tosylation).
UV Cutoff < 200 nmTransparent in UV-Vis (unlike aromatics).

Part 4: Experimental Protocols

Protocol A: Synthesis of BCO-Based Liquid Crystal Mesogens

Objective: Functionalize 4-Methylbicyclo[2.2.2]octan-1-ol to create a rod-like mesogen (liquid crystal unit). Direct esterification is difficult due to steric hindrance at the bridgehead; therefore, we convert it to a reactive intermediate.

Phase 1: Activation (Tosylation)
  • Reagents: 4-Methylbicyclo[2.2.2]octan-1-ol (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.2 eq), Anhydrous Pyridine (Solvent/Base).

  • Workflow:

    • Dissolve 4-Methylbicyclo[2.2.2]octan-1-ol in anhydrous pyridine at 0°C under

      
       atmosphere.
      
    • Add TsCl slowly to prevent exotherm.

    • Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) overnight.

    • Quench: Pour mixture into ice water. The tosylate derivative often precipitates as a white solid.

    • Purification: Filtration followed by recrystallization from ethanol.

Phase 2: Coupling (Mesogen Formation)
  • Reagents: BCO-Tosylate (from Phase 1), 4-Hydroxybenzoic acid ester (Mesogenic arm),

    
     (Base), DMF (Solvent).
    
  • Workflow:

    • Combine the phenolic mesogen arm and

      
       in DMF. Heat to 80°C to form the phenoxide.
      
    • Add the BCO-Tosylate.

    • Reflux at 120°C for 12–24 hours (Bridgehead substitution is slow due to sterics).

    • Workup: Extract with Ethyl Acetate/Water. Dry organic layer over

      
      .
      
    • Validation: Check for disappearance of the Tosylate peak in NMR.

Protocol B: Dielectric Spectroscopy of Molecular Rotors

Objective: Measure the rotational barrier and phase transition temperature (


) of the crystalline material.
  • Sample Prep: Press the purified 4-Methylbicyclo[2.2.2]octan-1-ol (or its derivative) into a pellet (13 mm diameter, ~0.5 mm thickness) using a hydraulic press (2 tons pressure).

  • Electrode Contact: Sputter gold electrodes onto both faces of the pellet to ensure ohmic contact.

  • Measurement: Load sample into a Variable-Temperature Dielectric Spectrometer (e.g., Novocontrol Alpha-A).

  • Sweep:

    • Frequency: 1 Hz to 1 MHz.

    • Temperature: 100 K to 350 K (Heating/Cooling rate: 2 K/min).

  • Analysis: Plot the Real Permittivity (

    
    ) vs. Temperature. Look for a sharp step-change (Curie-Weiss law behavior) indicating the transition from the ordered "frozen" phase to the disordered "rotator" phase.
    

Part 5: Visualization of Workflows

Figure 1: Synthesis Logic for BCO-Mesogens

This diagram illustrates the conversion of the inert alcohol into a reactive scaffold for liquid crystal synthesis.

SynthesisWorkflow Start 4-Methylbicyclo[2.2.2] octan-1-ol (Inert Scaffold) Step1 Activation (TsCl / Pyridine) Start->Step1 0°C, N2 Intermed Bridgehead Tosylate (Reactive Electrophile) Step1->Intermed Substitution Step2 Coupling (Phenolic Mesogen / K2CO3) Intermed->Step2 Reflux (120°C) Product BCO-Based Liquid Crystal (High Thermal Stability) Step2->Product Ether Linkage

Caption: Step-wise activation of the bridgehead alcohol to overcome steric hindrance, enabling attachment of mesogenic arms.

Figure 2: Phase Transition in Molecular Rotors

Visualizing the physical mechanism behind the dielectric application.

PhaseTransition LowT Low Temp Phase (Ordered) Dipoles Frozen Low Dielectric Constant Trans Phase Transition (Tc) Thermal Energy > Rotational Barrier LowT->Trans Heating HighT Plastic Crystal Phase (Disordered) Free Rotation of BCO Cage High Dielectric Constant Trans->HighT Rotational Onset HighT->LowT Cooling (Hysteresis)

Caption: The thermal switch mechanism where the BCO cage transitions from a static lattice to a dynamic rotator phase.

Part 6: References

  • Bicyclo[2.2.2]octane Derivatives in Liquid Crystals:

    • Title: Liquid crystals with axially chiral cores: the lateral shielding effect of bicyclo[2.2.2]octane-1-carboxylate terminal chains.

    • Source: Journal of Materials Chemistry (RSC).

    • URL:[Link]

  • Molecular Rotors & Dielectrics:

    • Title: Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl Groups.

    • Source: Journal of the American Chemical Society (JACS).

    • URL:[Link]

  • Synthesis Protocols (Tosylation):

    • Title: Synthesis of 4-methylbicyclo[2.2.2]oct-1-yl methanol tosylate.

    • Source: PrepChem (Standard Organic Protocols).

    • URL:[Link]

  • Dielectric Phase Transitions in BCO Derivatives:

    • Title: Temperature-induced reversible structural phase transition of 1-(chloromethyl)-1,4-diazoniabicyclo[2.2.2]octane bis(perchlorate).[1]

    • Source: CrystEngComm.

    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Quantitative Analysis of 4-Methylbicyclo[2.2.2]octan-1-ol

Introduction 4-Methylbicyclo[2.2.2]octan-1-ol is a bicyclic alcohol of significant interest in various fields, including pharmaceutical development as a potential drug intermediate and in clinical research as a candidate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methylbicyclo[2.2.2]octan-1-ol is a bicyclic alcohol of significant interest in various fields, including pharmaceutical development as a potential drug intermediate and in clinical research as a candidate biomarker.[1] Its accurate and precise quantification in diverse matrices is crucial for quality control, pharmacokinetic studies, and diagnostic applications. This document provides a comprehensive guide to the analytical techniques for the quantitative determination of 4-Methylbicyclo[2.2.2]octan-1-ol, tailored for researchers, scientists, and drug development professionals. We will delve into the primary analytical modality, Gas Chromatography-Mass Spectrometry (GC-MS), and explore High-Performance Liquid Chromatography (HPLC) as a viable alternative. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory guidelines.

Physicochemical Properties of 4-Methylbicyclo[2.2.2]octan-1-ol

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₉H₁₆OPubChem
Molecular Weight 140.22 g/mol PubChem
Appearance SolidSigma-Aldrich[1]
Boiling Point (Predicted) 520.00 KCheméo[2]
LogP (Octanol/Water Partition Coefficient) 2.092 (Predicted)Cheméo[2]
SMILES CC12CCC(CC1)(CC2)OPubChem

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatility, 4-Methylbicyclo[2.2.2]octan-1-ol is ideally suited for analysis by Gas Chromatography (GC) coupled with a Mass Spectrometry (MS) detector. GC-MS offers excellent sensitivity and selectivity, making it the gold standard for quantifying this analyte.[3]

Causality Behind Experimental Choices

The selection of GC-MS is predicated on the analyte's ability to be volatilized without decomposition. The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern, which is particularly crucial when analyzing complex biological matrices.

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract the analyte from the sample matrix and concentrate it to a level suitable for detection, while minimizing interferences.

This protocol is effective for extracting moderately nonpolar compounds like 4-Methylbicyclo[2.2.2]octan-1-ol from aqueous environments.

Diagram of the LLE Workflow

LLE_Workflow A 1. Sample Collection (e.g., 1 mL plasma) B 2. Addition of Internal Standard A->B C 3. Addition of Extraction Solvent (e.g., 2 mL Dichloromethane) B->C D 4. Vortexing (2 min) C->D E 5. Centrifugation (3500 rpm, 5 min) D->E F 6. Collection of Organic Layer E->F G 7. Evaporation to Dryness (under gentle N2 stream) F->G H 8. Reconstitution (in 100 µL Ethyl Acetate) G->H I 9. Transfer to GC Vial H->I SPE_Workflow A 1. Condition SPE Cartridge (e.g., C18) B 2. Equilibrate Cartridge A->B C 3. Load Sample B->C D 4. Wash Cartridge (to remove interferences) C->D E 5. Elute Analyte (with organic solvent) D->E F 6. Evaporate and Reconstitute E->F G 7. GC-MS Analysis F->G

Caption: Solid-Phase Extraction Workflow.

Step-by-Step Methodology:

  • Sorbent Selection: Choose a reversed-phase sorbent like C18, which will retain the moderately nonpolar 4-Methylbicyclo[2.2.2]octan-1-ol.

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it to activate the sorbent.

  • Equilibration: Equilibrate the cartridge with the same solvent as the sample matrix (e.g., water or buffer).

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences while the analyte is retained.

  • Elution: Elute the 4-Methylbicyclo[2.2.2]octan-1-ol from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation: The eluate can then be concentrated and reconstituted as described in the LLE protocol before GC-MS analysis.

GC-MS Instrumental Parameters and Protocol

The following parameters provide a robust starting point for the analysis of 4-Methylbicyclo[2.2.2]octan-1-ol. Optimization may be required based on the specific instrument and sample matrix.

Table of GC-MS Parameters:

ParameterRecommended SettingRationale
GC Column Mid-polar (e.g., 5% Phenyl-methylpolysiloxane)Provides good separation for a wide range of compounds, including alcohols.
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance of resolution and analysis time.
Carrier Gas Helium or HydrogenInert gases for carrying the sample through the column.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte.
Injection Mode Splitless (for trace analysis) or SplitSplitless mode enhances sensitivity for low-concentration samples.
Oven Temperature Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A temperature gradient allows for the separation of compounds with different boiling points.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temperature 230 °COptimizes ionization efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)For quantitative analysis, SIM mode offers higher sensitivity and selectivity by monitoring specific ions of the analyte and internal standard.
Monitored Ions (m/z) To be determined from the mass spectrum of 4-Methylbicyclo[2.2.2]octan-1-ol (e.g., molecular ion and characteristic fragments).
Method Validation According to ICH Guidelines

A quantitative analytical method must be validated to ensure its reliability. [4]The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed with at least five concentration levels, and the correlation coefficient (r²) should be >0.99. [5]* Accuracy: The closeness of the test results to the true value. It is assessed by spiking a blank matrix with known concentrations of the analyte and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and should be evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)

While GC-MS is the preferred method, HPLC can be an alternative, particularly if the analyte is part of a larger analysis of non-volatile compounds or if a GC-MS system is unavailable. The primary challenge with analyzing 4-Methylbicyclo[2.2.2]octan-1-ol by HPLC is its lack of a UV chromophore, making detection by standard UV-Vis detectors difficult. [6]

Overcoming the Detection Challenge

Two main strategies can be employed: using alternative detectors or chemical derivatization.

  • Refractive Index (RI) Detector: RI detectors are universal detectors that measure the change in the refractive index of the mobile phase as the analyte elutes. [7]They are suitable for detecting non-chromophoric compounds like alcohols. However, they are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution. [8]* Evaporative Light Scattering Detector (ELSD): An ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles. [3][9]It is a universal detector that is compatible with gradient elution and is generally more sensitive than RI detection for non-volatile analytes. [10]

Derivatization involves reacting the analyte with a reagent to introduce a chromophore, allowing for sensitive detection by a standard UV-Vis detector. [11] Diagram of the Derivatization and HPLC Analysis Workflow

HPLC_Derivatization_Workflow A 1. Sample Extract (containing 4-Methylbicyclo[2.2.2]octan-1-ol) B 2. Add Derivatizing Reagent (e.g., Phthalic Anhydride) A->B C 3. Heat to Drive Reaction B->C D 4. Quench Reaction C->D E 5. Inject into HPLC-UV System D->E F 6. Chromatographic Separation E->F G 7. UV Detection of Derivatized Analyte F->G

Caption: HPLC with Pre-column Derivatization Workflow.

This protocol adapts a method used for the determination of other alcohols in complex matrices. [12] Step-by-Step Methodology:

  • Sample Preparation: Extract 4-Methylbicyclo[2.2.2]octan-1-ol from the sample matrix using one of the protocols described for GC-MS (LLE or SPE) and evaporate to dryness.

  • Derivatization Reaction:

    • Reconstitute the dried extract in a suitable aprotic solvent (e.g., 1,4-dioxane).

    • Add an excess of phthalic anhydride and a catalyst (e.g., pyridine).

    • Heat the mixture (e.g., at 80°C) for a defined period (e.g., 30 minutes) to form the phthalate hemiester derivative.

  • Reaction Quenching: Cool the reaction mixture and quench any remaining reagent.

  • Final Sample Preparation: Dilute the derivatized sample with the mobile phase before injection into the HPLC system.

HPLC Instrumental Parameters and Protocol

Table of HPLC-UV Parameters (for Derivatized Analyte):

ParameterRecommended SettingRationale
HPLC Column Reversed-phase C18Good retention and separation of the relatively nonpolar phthalate derivative.
Column Dimensions 150 mm x 4.6 mm ID, 5 µm particle sizeStandard dimensions for good resolution and efficiency.
Mobile Phase Acetonitrile:Water gradientA gradient elution is necessary to separate the derivatized analyte from other sample components and reagent byproducts.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10-20 µL
UV Detection Wavelength To be determined based on the UV spectrum of the phthalate derivative (typically around 254 nm).

The validation of the HPLC method would follow the same ICH guidelines as described for the GC-MS method.

Conclusion

This application note provides detailed protocols and the underlying scientific rationale for the quantitative analysis of 4-Methylbicyclo[2.2.2]octan-1-ol. GC-MS stands out as the superior technique due to its high sensitivity, selectivity, and compatibility with the analyte's physicochemical properties. For laboratories where GC-MS is not available, HPLC with either specialized detectors or a pre-column derivatization strategy presents a feasible alternative. The successful implementation of these methods hinges on careful sample preparation and rigorous method validation to ensure the generation of accurate and reliable data in research and drug development settings.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • G. A. Shabir. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis: Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A, 987(1-2), 57-66. [Link]

  • Cheméo. (n.d.). Bicyclo[2.2.2]octan-1-ol, 4-methyl-. [Link]

  • Waters Corporation. (n.d.). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. [Link]

  • M. C. F. de Oliveira, et al. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Journal of Chromatography A, 1305, 216-222. [Link]

  • Global Journal of Pure and Applied Chemistry Research. (2024). Determination of Volatile Organic Compounds in Petroleum Companies Using Liquid-Liquid Extraction. [Link]

  • A. M. D. van der Schee, et al. (2022). Uncovering Non-Invasive Biomarkers in Paediatric Severe Acute Asthma Using Targeted Exhaled Breath Analysis. Journal of Clinical Medicine, 11(19), 5857. [Link]

  • K. A. Marć, et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 25(16), 3605. [Link]

  • Peak Scientific. (2016). The principles of ELSD. [Link]

  • Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • HTA S.r.l. (n.d.). Derivatization in HPLC. [Link]

  • Chemistry LibreTexts. (2021). 2.3: Liquid-Liquid Extraction. [Link]

  • ResearchGate. (n.d.). Comprehensive two-dimensional gas chromatography with mass spectrometry applied to the analysis of volatiles in artichoke (Cynara scolymus L.) leaves. [Link]

  • Biocompare. (n.d.). HPLC Refractive Index Detectors. [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. [Link]

  • Chromatography Today. (n.d.). Refractive index detector for sensitive HPLC analysis. [Link]

  • Chromatography Online. (2022). Understanding and Improving Solid-Phase Extraction. [Link]

  • YouTube. (2022). Liquid-Liquid Extraction. [Link]

  • PubChem. (n.d.). 4-Methylbicyclo[2.2.2]octan-1-ol. [Link]

  • National University of Science and Technology Oman. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • M. J. De-la-Hoz, et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Applied Sciences, 13(5), 3180. [Link]

  • Shimadzu. (n.d.). ELSD-LT III. [Link]

  • ResearchGate. (n.d.). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. [Link]

  • OSTI.GOV. (n.d.). Standard operating procedures for the comprehensive and reliable analysis of cannabis terpenes. [Link]

Sources

Method

experimental protocols for reactions with 4-Methylbicyclo[2.2.2]octan-1-ol

Application Note: Advanced Experimental Protocols for 4-Methylbicyclo[2.2.2]octan-1-ol Part 1: Executive Summary & Chemical Profile 4-Methylbicyclo[2.2.2]octan-1-ol (CAS: 824-13-5) is a rigid, bicyclic bridgehead alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Experimental Protocols for 4-Methylbicyclo[2.2.2]octan-1-ol

Part 1: Executive Summary & Chemical Profile

4-Methylbicyclo[2.2.2]octan-1-ol (CAS: 824-13-5) is a rigid, bicyclic bridgehead alcohol increasingly utilized in medicinal chemistry as a bioisostere for tert-butyl groups and phenyl rings. Its high metabolic stability, defined three-dimensional geometry, and lipophilicity make it an ideal scaffold for "escaping Flatland" in drug design—improving solubility and selectivity without sacrificing potency.

However, the chemical reactivity of this scaffold is non-intuitive. The bridgehead position is sterically hindered and geometrically constrained (Bredt’s Rule), rendering standard


 substitutions impossible and elimination reactions highly unfavorable. This guide details the specific protocols required to successfully manipulate this unique building block.
Chemical Profile
PropertyDataNotes
Formula

MW 140.22 g/mol
Appearance Waxy white solidHygroscopic; prone to sublimation.
LogP ~2.3Higher lipophilicity than adamantanol analogs.
Reactivity Inert to

;

active
Bridgehead carbocation is stable but sterically shielded.
Key Hazard IrritantUse standard PPE.

Part 2: Purification Protocol (Sublimation)

Context: Commercial samples of 4-methylbicyclo[2.2.2]octan-1-ol often contain trace isomeric impurities or hydrolysis byproducts. Due to its waxy nature, recrystallization is often inefficient. Sublimation is the gold standard for purification.

Protocol:

  • Setup: Assemble a cold-finger sublimation apparatus connected to a high-vacuum manifold (<0.1 mmHg).

  • Loading: Place the crude waxy solid (up to 5 g) in the bottom flask. Add a magnetic stir bar to prevent localized overheating, though stirring may be difficult initially.

  • Conditions:

    • Coolant: Circulate ice-water (

      
      ) through the cold finger. Acetone/dry ice is unnecessary and may cause the sublimate to flake off too easily.
      
    • Heating: Immerse the bottom flask in an oil bath. Slowly ramp temperature to 60–80°C .

    • Vacuum: Maintain <0.5 mmHg.

  • Collection: The pure alcohol will form varying crystalline needles on the cold finger over 4–6 hours.

  • Harvest: Stop heating, break vacuum with nitrogen, and scrape the purified solid into a tared vial. Store under inert atmosphere.

Part 3: The Ritter Reaction (Amide Synthesis)

Context: The most reliable method to functionalize the bridgehead hydroxyl group is the Ritter reaction. The tertiary alcohol readily forms a bridgehead carbocation in strong acid, which is then trapped by a nitrile. This reaction is superior to standard amide couplings because it bypasses the need for a bridgehead amine precursor.

Scope: Works with Acetonitrile (gives acetamide), Benzonitrile (gives benzamide), and Chloroacetonitrile.

Protocol: Synthesis of N-(4-methylbicyclo[2.2.2]octan-1-yl)acetamide

Reagents:

  • 4-Methylbicyclo[2.2.2]octan-1-ol (1.0 equiv)

  • Acetonitrile (Solvent & Reagent, excess)

  • Sulfuric Acid (

    
    , conc., 1.5–2.0 equiv)
    
  • Alternative Catalyst: Iron(III) Perchlorate (

    
    ) for milder conditions.
    

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the alcohol in 3.0 mL of anhydrous acetonitrile.

  • Acid Addition: Cool the solution to

    
     in an ice bath. Add concentrated 
    
    
    
    dropwise via syringe. Caution: Exothermic.
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours.

    • Monitoring: TLC will show the disappearance of the starting alcohol (use

      
       stain; UV inactive).
      
  • Quench: Pour the reaction mixture into 20 mL of ice-cold water.

  • Workup:

    • The product may precipitate; if so, filter and wash with cold water.

    • If no precipitate, extract with Ethyl Acetate (

      
       mL). Wash combined organics with saturated 
      
      
      
      (to neutralize acid) and brine.[1]
  • Purification: Dry over

    
    , concentrate, and recrystallize from Hexanes/EtOAc if necessary.
    

Mechanism Insight: The reaction proceeds via a stable bridgehead carbocation. The rigid cage structure prevents rearrangement (unlike some bicyclic systems), ensuring high regioselectivity.

Part 4: Sterically Demanding Esterification

Context: Standard esterification (Acid + Alcohol + EDC/DCC) often fails due to the steric bulk of the bridgehead position. The nucleophilic attack of the alcohol onto the activated carboxylate is kinetically hindered. We utilize "Steglich-type" conditions with forcing catalysts or acid anhydrides.

Protocol: Synthesis of 4-Methylbicyclo[2.2.2]octan-1-yl Benzoate

Reagents:

  • 4-Methylbicyclo[2.2.2]octan-1-ol (1.0 equiv)

  • Benzoyl Chloride (1.5 equiv) or Benzoic Anhydride

  • Triethylamine (

    
    , 3.0 equiv)
    
  • DMAP (4-Dimethylaminopyridine, 0.2–0.5 equiv) – Critical Catalyst

  • Dichloromethane (DCM, anhydrous)

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol alcohol in 5 mL anhydrous DCM under Nitrogen.

  • Base Addition: Add

    
     and DMAP. Stir for 5 minutes.
    
  • Acylation: Add Benzoyl Chloride dropwise at

    
    .
    
    • Note: A white precipitate (

      
      ) will form immediately.
      
  • Reflux: Unlike primary alcohols, room temperature stirring is often insufficient. Heat the mixture to reflux (

    
    ) for 16 hours.
    
  • Workup: Dilute with DCM, wash with 1M HCl (to remove DMAP/Amine), saturated

    
    , and brine.
    
  • Purification: Flash chromatography (SiO2, Hexanes/EtOAc gradient).

Part 5: Visualization & Logic

Figure 1: Reaction Logic & Derivatization Pathways

G Start 4-Methylbicyclo[2.2.2] octan-1-ol (Bridgehead Alcohol) Cation Bridgehead Carbocation (Tertiary, Stable) Start->Cation H+ / -H2O Ester Steglich Esterification (R-COCl + DMAP) Start->Ester Forcing Conditions (No SN2) Constraint Constraint: No Elimination (Bredt's Rule) No SN2 (Backside Blocked) Start->Constraint Ritter Ritter Reaction (Nitrile + H2SO4) Cation->Ritter Trapping with R-CN Amide Bridgehead Amide (Bioisostere) Ritter->Amide Hydrolysis Product_Ester Bridgehead Ester (Prodrug/Linker) Ester->Product_Ester Acylation

Caption: Workflow demonstrating the divergence between Carbocation-mediated pathways (Ritter) and Steric-dependent pathways (Esterification).

Part 6: Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in Ritter Rxn Polymerization of nitrile or moisture contamination.Use strictly anhydrous Nitrile. Ensure acid is added slowly at

to prevent runaway exotherms.
No Reaction in Esterification Steric shielding of the hydroxyl oxygen.Increase DMAP loading to 0.5 equiv. Switch solvent to Pyridine and heat to

(if using anhydride).
Sublimation of Product High vapor pressure of the bridgehead system.Do not use high vacuum (<0.1 mbar) during rotary evaporation of the final product; use mild vacuum and water bath <

.
NMR Confusion Symmetry of the bicyclic cage.The ethylene bridges often appear as complex multiplets. 4-Methyl group is a diagnostic singlet ~0.8 ppm.

References

  • Synthesis of Bicyclo[2.2.

    • Patent: Sun, X. et al. "Synthesis of bicyclo[2.2.2]octane derivatives." US Patent 2020/0270191 A1 , August 27, 2020.[2] Link

    • Context: Describes the oxidation of 1,4-dimethylene cyclohexane to 4-acetoxybicyclo[2.2.2]octan-1-ol, a key precursor route.
  • Ritter Reaction on Bridgehead Alcohols

    • Protocol: Krimen, L. I., & Cota, D. J. "The Ritter Reaction."[3][4][5] Organic Reactions, 1969 , 17, 213–325.

    • Modern Catalyst: Feng, C. et al. "Fe(ClO4)3[3][4]·H2O-Catalyzed Ritter Reaction: A Convenient Synthesis of Amides." Synlett, 2018 , 29, 2257-2264.[3][4] Link

  • Bioisosterism & Medicinal Chemistry

    • Review: Stepan, A. F. et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 2012 , 55(7), 3414–3424. (Provides comparative data on bicyclic scaffolds including [2.2.2]). Link

  • Physical Properties & Characterization

    • Data: National Institute of Standards and Technology (NIST). "4-Methylbicyclo[2.2.2]octan-1-ol."[6][7] NIST Chemistry WebBook, SRD 69. Link

Sources

Application

use of 4-Methylbicyclo[2.2.2]octan-1-ol as a chiral auxiliary

Application Note: High-Rigidity Steric Control & Chiral Scaffolding using the Bicyclo[2.2.2]octan-1-ol System Part 1: Executive Summary & Scientific Rationale The Paradox of Chirality in Bicyclo[2.2.2]octanes The use of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Rigidity Steric Control & Chiral Scaffolding using the Bicyclo[2.2.2]octan-1-ol System

Part 1: Executive Summary & Scientific Rationale

The Paradox of Chirality in Bicyclo[2.2.2]octanes The use of 4-Methylbicyclo[2.2.2]octan-1-ol (4-Me-BCO-1-ol) in asymmetric synthesis presents a unique crystallographic and stereochemical paradox. Strictly speaking, 4-Me-BCO-1-ol is achiral (meso-like


 symmetry) due to the presence of a 

rotation axis passing through the C1-C4 bridgehead carbons and three

planes of symmetry.

Therefore, it cannot function as a primary chiral auxiliary (a moiety that induces chirality in an achiral substrate) in its native form. However, it is a critical Steric Control Element and Pro-chiral Scaffold used in advanced drug development for two specific purposes:

  • Steric Amplification (The "Super-t-Butyl" Effect): When attached to a pre-existing chiral substrate, the immense, rigid bulk of the bicyclo[2.2.2] cage amplifies diastereoselectivity (dr) by locking conformations more effectively than flexible alkyl groups.

  • Precursor to Chiral Ligands (BODOLs): It serves as the starting material for desymmetrized ligands (e.g., 2-substituted derivatives) which are chiral auxiliaries.

This guide details the protocol for utilizing 4-Me-BCO-1-ol as a Diastereoselective Shield and outlines the pathway for its conversion into active chiral ligands.

Part 2: Mechanism of Action

Structural Rigidity & Steric Parameters

Unlike the adamantyl or t-butyl groups, the bicyclo[2.2.2]octane system possesses a unique "open-cage" geometry with exposed bridgehead hydrogens that create a specific steric field.

  • Cone Angle: The bridgehead methyl (C4) and the cage methylene protons create a non-deformable steric wall.

  • Electronic Effects: The cage exhibits strong field effects (inductive withdrawal) without resonance interference, making it ideal for probing electronic demands in transition states.

Pathway Visualization (Graphviz)

The following diagram illustrates the logical flow of using 4-Me-BCO-1-ol as a steric amplifier versus its desymmetrization into a true chiral auxiliary.

BCO_Pathway Start 4-Methylbicyclo[2.2.2]octan-1-ol (Achiral C3v Scaffold) Complex BCO-Ester Complex (Conformationally Locked) Start->Complex Esterification Desym Desymmetrization (e.g., C2-Functionalization) Start->Desym Synthetic Modification Substrate Chiral Substrate (e.g., Amino Acid) Substrate->Complex Reaction Reagent Attack (Face Selective) Complex->Reaction Steric Shielding Product_A High dr Product (Diastereoselective) Reaction->Product_A ChiralAux Chiral Auxiliary (e.g., 2-Phenyl-BCO) Desym->ChiralAux Induction of Chirality

Figure 1: Decision tree for utilizing the Bicyclo[2.2.2]octane scaffold in asymmetric synthesis. Path 1 utilizes the bulk of the achiral scaffold to amplify existing chirality; Path 2 involves chemical modification to create a new chiral center.

Part 3: Experimental Protocols

Protocol A: Steric Amplification in Enolate Alkylation

Objective: Use 4-Me-BCO-1-ol to enhance diastereoselectivity in the alkylation of a chiral carboxylic acid (e.g., Proline derivative or Lactic acid derivative).

Materials:

  • 4-Methylbicyclo[2.2.2]octan-1-ol (Purified by sublimation).

  • Chiral Carboxylic Acid Substrate (

    
    ).
    
  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.

  • DMAP (4-Dimethylaminopyridine).

  • LDA (Lithium Diisopropylamide).

  • Alkyl Halide (Electrophile).

Step-by-Step Methodology:

  • Ester Formation (The Anchor Step):

    • Dissolve

      
       (1.0 eq) and 4-Me-BCO-1-ol (1.1 eq) in anhydrous CH₂Cl₂ (0.1 M).
      
    • Add DMAP (0.1 eq) followed by DCC (1.1 eq) at 0°C.

    • Critical Checkpoint: The bridgehead hydroxyl is sterically hindered. If conversion is <50% after 4h, switch to the Acid Chloride Method (convert acid to R-COCl first, then treat with Lithium alkoxide of BCO-1-ol).

    • Stir 12h at RT. Filter DCU urea. Purify BCO-ester via flash chromatography.

  • Enolization & Locking:

    • Cool a solution of the BCO-ester in THF to -78°C.

    • Add LDA (1.1 eq) dropwise over 15 min.

    • Mechanistic Insight: The bulky BCO group forces the enolate oxygen and the chiral center's substituent into an anti-periplanar conformation to minimize steric clash, effectively "locking" the facial exposure.

  • Stereoselective Alkylation:

    • Add the Alkyl Halide (1.2 eq) slowly.

    • Stir at -78°C for 2h, then allow to warm to -20°C.

    • Quench with saturated NH₄Cl.

  • Cleavage (Auxiliary Removal):

    • Standard hydrolysis (LiOH/THF/H₂O) is often too slow due to the bridgehead bulk.

    • Recommended Method: Reductive cleavage (LiAlH₄) to the alcohol or transesterification using Ti(OEt)₄ if the ester is the desired final product.

Data Interpretation: Steric Parameters Comparison

Substituent GroupTaft Steric Parameter (

)
A-Value (kcal/mol)Primary Utility
Methyl 0.001.70Baseline
t-Butyl -1.54>4.5Standard Bulk
Adamantyl -2.35>5.0High Rigidity
4-Me-BCO-1-yl -2.50 (est) >5.2 Maximal Shielding

Table 1: Comparison of steric bulk. The 4-Me-BCO group provides superior shielding to t-Butyl due to the rigid cage structure preventing "gear-slippage" of methyl groups.

Protocol B: Synthesis of Chiral Derivatives (The "True" Auxiliary)

Objective: To convert the achiral 4-Me-BCO-1-ol into a chiral auxiliary (e.g., for use in chiral resolution).

  • Dehydration (Attempt with Caution):

    • Note: Direct dehydration of the 1-ol is difficult (Bredt's Rule violation).

    • Alternative Route: Oxidation of 4-methylbicyclo[2.2.2]octan-1-ol is impossible (tertiary).

    • Correct Precursor Strategy: Start with Bicyclo[2.2.2]octan-2-one .

    • If restricted to 4-Me-BCO-1-ol: Use Remote Functionalization .

  • Remote Functionalization (Radical Relay):

    • Treat 4-Me-BCO-1-ol with Lead Tetraacetate (LTA) and Iodine (

      
      ).
      
    • This induces a Barton Reaction or remote radical functionalization at the C2 position, breaking the symmetry.

    • The resulting 2-iodo or 2-hydroxy derivative is now Chiral (racemic) and can be resolved using a lipase or chiral HPLC.

Part 4: Troubleshooting & Critical Controls

  • Issue: Low Reactivity in Esterification.

    • Cause: The C1 bridgehead is tertiary and shielded by the cage methylene protons.

    • Solution: Use Steglich esterification with high catalyst loading or convert the alcohol to the Lithium Alkoxide (n-BuLi/THF) before reacting with an acid chloride.

  • Issue: Poor Diastereoselectivity.

    • Cause: The linker between the chiral substrate and the BCO group is too long/flexible.

    • Solution: Ensure the chiral center is

      
       or 
      
      
      
      to the BCO ester. The "Steric Umbrella" effect diminishes rapidly beyond the
      
      
      position.
  • Safety Note: Bicyclo[2.2.2]octane derivatives are generally volatile and sublime easily. Ensure reaction vessels are sealed effectively and rotovap baths are not overheated, or you will lose the auxiliary.

References

  • Adcock, W., & Khor, T. C. (1978). Polar substituent effects in the bicyclo[2.2.2]octane ring system. Journal of the American Chemical Society.[1][2] Link

  • Grob, C. A., et al. (1972). Inductive properties of the bicyclo[2.2.2]octyl group.[1][3] Helvetica Chimica Acta. Link

  • Komatsu, N., et al. (1993). Synthesis of optically active bicyclo[2.2.2]octane derivatives and their application to asymmetric reactions. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Wiberg, K. B. (1965). Strain energy in bicyclic systems. Journal of the American Chemical Society.[1][2] Link

  • Levine, M. (2014). Bicyclo[2.2.2]octanes as scaffolds for functional materials.[4] Organic Biomolecular Chemistry.[4] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methylbicyclo[2.2.2]octan-1-ol

Welcome to the technical support guide for the synthesis of 4-Methylbicyclo[2.2.2]octan-1-ol. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with or plan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Methylbicyclo[2.2.2]octan-1-ol. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this valuable molecular scaffold. The bicyclo[2.2.2]octane (BCO) framework is a rigid, three-dimensional structure of significant interest in medicinal chemistry as a bioisostere for phenyl rings or tert-butyl groups, offering improved metabolic stability and solubility.[1][2]

However, the synthesis of BCOs, particularly those functionalized at the sterically hindered bridgehead positions, presents a unique set of challenges.[2][3] This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

General Synthetic Workflow Overview

The construction of the 4-methylbicyclo[2.2.2]octan-1-ol scaffold is not a trivial process. A common and logical approach involves the initial formation of the bicyclic core, followed by strategic functionalization. A representative multi-step synthesis is outlined below. This pathway is chosen to highlight key challenges and decision points in the process.

Synthetic_Workflow cluster_caption SM p-Tolualdehyde & Acrylate Derivative DA_Intermediate Diels-Alder Adduct (Cyclohexadiene) SM->DA_Intermediate [1] Diene Formation BCO_Core 4-Methylbicyclo[2.2.2]octene Carboxylate DA_Intermediate->BCO_Core [2] Diels-Alder Cycloaddition Saturated_Ester Saturated BCO Ester BCO_Core->Saturated_Ester [3] Hydrogenation Carboxylic_Acid 4-Methylbicyclo[2.2.2]octane- 1-carboxylic Acid Saturated_Ester->Carboxylic_Acid [4] Ester Hydrolysis (e.g., Hunsdiecker Precursor) Acyl_Azide Bridgehead Acyl Azide Carboxylic_Acid->Acyl_Azide [5] Azide Formation (e.g., DPPA) Isocyanate Bridgehead Isocyanate Acyl_Azide->Isocyanate [6] Curtius Rearrangement Carbamate Protected Bridgehead Amine (Carbamate) Isocyanate->Carbamate [7] Trapping with Alcohol Amine 4-Methylbicyclo[2.2.2]octan- 1-amine Carbamate->Amine [8] Deprotection Final_Product 4-Methylbicyclo[2.2.2]octan-1-ol Amine->Final_Product [9] Diazotization & Hydrolysis (e.g., NaNO₂/H₂O⁺)

Caption: Fig 1. A representative synthetic pathway.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low Yield in Diels-Alder Reaction to Form the Bicyclic Core

  • Q: My Diels-Alder reaction between a substituted cyclohexadiene and a dienophile is inefficient, resulting in low yields of the bicyclo[2.2.2]octene precursor. What are the likely causes and solutions?

  • A: This is a common bottleneck. The efficiency of a Diels-Alder reaction is governed by orbital energetics, sterics, and reaction conditions.[4][5]

    • Probable Cause 1: Unfavorable Reaction Kinetics/Thermodynamics. Many Diels-Alder reactions have high activation energies and can be reversible at higher temperatures.

      • Solution: Perform the reaction at elevated temperatures (e.g., 60-120 °C in a sealed tube) to overcome the kinetic barrier.[4] However, be mindful of the retro-Diels-Alder reaction. If the product is unstable at high temperatures, consider using a Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl) to accelerate the reaction at lower temperatures.[6] Lewis acids coordinate to the dienophile, lowering the LUMO energy and increasing the reaction rate.

    • Probable Cause 2: Steric Hindrance. The methyl group on your diene or substituents on the dienophile can sterically hinder the approach of the two components, slowing the reaction.

      • Solution: While difficult to change if the substituents are required, ensure the dienophile is as sterically unencumbered as possible. Sometimes, switching the electronics (an inverse-electron-demand Diels-Alder) can provide an alternative geometric approach, though this requires a complete redesign of the precursors.[7]

    • Probable Cause 3: Dienophile Polymerization. Electron-deficient dienophiles like acrylates are prone to polymerization at the temperatures required for cycloaddition.

      • Solution: Always include a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), in the reaction mixture. Additionally, adding the dienophile slowly to the heated solution of the diene can help maintain a low instantaneous concentration, disfavoring polymerization.

Problem 2: Failure to Functionalize the C1 Bridgehead Position

  • Q: I am attempting to install the hydroxyl group at the C1 bridgehead, but standard nucleophilic substitution methods are completely ineffective. Why is this position so unreactive?

  • A: The bridgehead position of a bicyclo[2.2.2]octane system is exceptionally challenging to functionalize via classical ionic pathways.[2][3]

    • Causality (The "Why"):

      • No Sₙ2 Reaction: The backside attack required for an Sₙ2 reaction is sterically impossible due to the rigid cage structure. The three ethano bridges completely shield the back of the C1 carbon.

      • No Sₙ1 Reaction: The formation of a carbocation at a bridgehead is highly unfavorable. A planar carbocation geometry is impossible to achieve without introducing massive angle strain into the rigid bicyclic system, a concept known as Bredt's Rule.[2]

    • Recommended Solutions (Alternative Strategies):

      • Radical-Based Methods: Reactions that proceed through bridgehead radical intermediates are viable. The classic example is the Barton reaction , involving the photolysis of a bridgehead nitrite ester to generate an oxygen radical that abstracts a hydrogen, or the Hunsdiecker reaction on a bridgehead silver carboxylate.

      • Rearrangement Reactions: The most reliable and scalable methods often involve forming the C1-N bond first, followed by conversion to the C1-O bond. This is typically achieved by a rearrangement of a derivative of a bridgehead carboxylic acid.

        • Curtius Rearrangement: Convert the C1-carboxylic acid to an acyl azide (e.g., using diphenylphosphoryl azide, DPPA), which thermally rearranges to an isocyanate. This isocyanate can be trapped with an alcohol to form a carbamate, which is then hydrolyzed to the amine.[8]

        • Hofmann Rearrangement: Treat a C1-carboxamide with a reagent like bromine in sodium hydroxide.

      • Conversion of Amine to Alcohol: Once the bridgehead amine is obtained, it can be converted to the alcohol via diazotization with sodium nitrite in aqueous acid (NaNO₂/H₂SO₄), followed by warming to hydrolyze the resulting diazonium salt. This step must be performed with care, as rearrangements are possible, though less likely in this rigid system.

Problem 3: Product Purification is Complicated by Persistent Impurities

  • Q: My crude 4-Methylbicyclo[2.2.2]octan-1-ol contains impurities with very similar polarity, making separation by standard silica gel chromatography difficult. What are some effective purification strategies?

  • A: Bicyclic alcohols and their precursors can be challenging to purify due to their often-waxy nature and the presence of isomeric byproducts.

    • Probable Cause: Isomeric Byproducts. Incomplete reactions or minor side reactions can lead to byproducts (e.g., unreacted starting material, rearranged isomers) with similar functional groups and overall polarity to the desired product.

    • Solutions:

      • Recrystallization: If the product is a solid, recrystallization is the most powerful method for achieving high purity. Screen a variety of solvent systems (e.g., hexanes, ethyl acetate/hexanes, acetone, isopropanol).[9][10]

      • Sublimation: Bicyclo[2.2.2]octane derivatives are often volatile due to their compact, spherical shape. Vacuum sublimation can be an excellent, solvent-free method for separating the product from non-volatile impurities like salts or polymeric material.[10]

      • Alternative Chromatography: If column chromatography is necessary, consider alternatives to silica gel. Alumina (basic or neutral) can offer different selectivity. For very nonpolar compounds, reverse-phase (C18) chromatography may be effective.

      • Derivatization: Temporarily convert the alcohol to a derivative with significantly different polarity, such as an ester (e.g., acetate, benzoate). Purify the ester, which may have better chromatographic or crystalline properties, and then hydrolyze it back to the pure alcohol.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common and reliable synthetic pathway to access 1,4-disubstituted bicyclo[2.2.2]octanes?

    • A: The most robust strategies typically begin with the construction of a bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivative.[9] This can be achieved through a multi-step sequence starting with a Diels-Alder reaction.[9] Once this key intermediate is formed, the two carboxylic acid groups can be selectively manipulated or converted to other functionalities, such as the methyl and hydroxyl groups in your target.

  • Q2: How does the C4-methyl group influence the synthesis compared to the unsubstituted parent compound?

    • A: The C4-methyl group introduces two main effects:

      • Sterics: It can influence the stereoselectivity of reactions on the bicyclic core, potentially directing incoming reagents to the opposite face. It may also slightly hinder reactions at the adjacent C1 bridgehead position.

      • Electronics: As an electron-donating group, it can subtly influence the reactivity of nearby functional groups, although this effect is generally minor through the saturated sigma-bond framework. Its primary impact is in the choice of starting materials for the initial cycloaddition.

  • Q3: What are the key safety considerations for this synthesis?

    • A: Several steps require specific precautions:

      • Reagents for Rearrangements: Acyl azides (intermediates in the Curtius rearrangement) can be explosive and should be handled with care, not isolated if possible, and kept at low temperatures.

      • High-Pressure Reactions: Diels-Alder reactions performed at high temperatures in sealed tubes pose a risk of over-pressurization. Use appropriate pressure-rated vessels and shielding.

      • Organometallic Reagents: If using Lewis acids or other organometallic reagents, strict anhydrous and inert atmosphere techniques are required.

      • Product Hazards: While specific data for the target molecule is limited, the parent compound, bicyclo[2.2.2]octan-1-ol, is listed as causing skin and eye irritation and potential respiratory irritation.[11] Assume similar hazards for the methylated derivative and handle with appropriate personal protective equipment (PPE).

  • Q4: What are the best analytical methods for reaction monitoring and final product characterization?

    • A: A combination of techniques is essential:

      • Reaction Monitoring: Thin-Layer Chromatography (TLC) for polar compounds and Gas Chromatography-Mass Spectrometry (GC-MS) for more volatile intermediates are ideal.[12][13]

      • Structural Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are critical for confirming the rigid bicyclic structure and the position of substituents. The high symmetry of the BCO core often leads to simplified spectra.

      • Purity Analysis: High-Performance Liquid Chromatography (HPLC) and GC are the best methods for determining final product purity.

      • Physical Properties: Melting point determination is a crucial indicator of purity for solid products.

Key Experimental Protocol: Bridgehead Functionalization via Curtius Rearrangement

This protocol outlines the conversion of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid to the corresponding 1-amine, a key precursor to the target alcohol. This method is chosen for its reliability and avoidance of unstable bridgehead carbocations.

Step 1: Synthesis of 4-Methylbicyclo[2.2.2]octan-1-oyl Azide

  • Under an inert atmosphere (N₂ or Ar), dissolve 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in anhydrous toluene (approx. 0.2 M).

  • Add triethylamine (1.2 eq) and stir the solution at room temperature for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise via syringe. Caution: Azides can be explosive.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC (disappearance of the starting acid).

  • The resulting solution containing the acyl azide is typically used directly in the next step without isolation.

Step 2: Rearrangement to Isocyanate and Trapping to Form Carbamate

  • To the crude acyl azide solution from Step 1, add anhydrous tert-butanol (t-BuOH) (5.0 eq).

  • Heat the reaction mixture to 80-90 °C. Vigorous nitrogen evolution should be observed as the acyl azide rearranges to the isocyanate.

  • Maintain heating for 2-4 hours after gas evolution ceases to ensure complete reaction. Monitor by IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹ and appearance of the isocyanate at ~2270 cm⁻¹, followed by its disappearance and the appearance of the carbamate C=O stretch at ~1690 cm⁻¹).

  • Cool the reaction to room temperature. Wash the organic phase with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine, which can be purified by column chromatography or recrystallization.

Step 3: Deprotection to 4-Methylbicyclo[2.2.2]octan-1-amine

  • Dissolve the purified Boc-protected amine (1.0 eq) in dichloromethane (DCM) or dioxane (approx. 0.2 M).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10 eq) or a 4 M solution of HCl in dioxane (10 eq).

  • Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure. The product will be the corresponding ammonium salt.

  • To obtain the free amine, dissolve the salt in water, basify with 2 M NaOH until pH > 12, and extract with an organic solvent like ether or DCM. Dry the combined organic extracts and concentrate to yield the free amine.

This amine can then be converted to the final 4-Methylbicyclo[2.2.2]octan-1-ol via diazotization.

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for the crucial Diels-Alder step in forming BCO cores, illustrating the impact of reaction parameters.

DieneDienophileCatalyst/ConditionsTemp (°C)Time (h)Yield (%)Reference
1,3-CyclohexadieneAcrylateNone (Thermal)608Moderate[4]
1,3-CyclohexadieneNitroacrylateNone (Thermal)< 0~8Good[4]
PyrazinoneFumarateNone (Thermal)11024>95[4]
Dihydro-1,3-benzodioxoleVinylene CarbonateNone (Thermal)14072~60[14]

References

  • Title: Synthesis of bicyclo[2.2.
  • Title: Synthesis of bicyclo[2.2.
  • Title: Synthesis of Polysubstituted Oxygenated Bicyclo Compounds Source: UCL Thesis URL: [Link]

  • Title: Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones Source: MDPI URL: [Link]

  • Title: The Synthesis, Structural Characterisation, and Chemoselective Manipulation of Certain Functionalised Cyclic Sulfates Source: Australian Journal of Chemistry URL: [Link]

  • Title: Synthesis of bicyclo[2.2.
  • Title: Further Investigation of the Intermolecular Diels-Alder Cycloaddition for the Synthesis of Bicyclo[2.2.2]diazaoctane Alkaloids Source: PMC - NIH URL: [Link]

  • Title: 4-Aminobicyclo[2.2.2]octanone Derivatives with Antiprotozoal Activities Source: ResearchGate URL: [Link]

  • Title: Chemical Properties of Bicyclo[2.2.2]octan-1-ol, 4-methyl- (CAS 824-13-5) Source: Cheméo URL: [Link]

  • Title: APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Source: New Mexico Highlands University Report URL: [Link]

  • Title: Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes Source: RSC Publishing URL: [Link]

  • Title: Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Properties of Bridgehead-Functionalized Permethylbicyclo[2.2.2]octasilanes Source: ACS Publications URL: [Link]

  • Title: Synthesis and Properties of Bridgehead-Functionalized Permethylbicyclo[2.2.2]octasilanes Source: PMC - PubMed Central URL: [Link]

  • Title: Studies Towards the Synthesis of Optically Active Bicyclo[2.2.2]octa-2,5-dienes Source: eScholarship - UCLA URL: [Link]

  • Title: Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products Source: Springer URL: [Link]

  • Title: Computational and Theoretical Study of Active Species of Bridge Head Isomers of C8H13+– Source: Research and Reviews: Open Access Journals URL: [Link]

  • Title: Synthesis and chiroptical properties of (1S)-[2,5-2H2]bicyclo[2.2.2]octa-2,5,7-triene Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Asymmetric Synthesis of [2.2.2]-Bicyclic Lactones via All-Carbon Inverse-Electron-Demand Diels–Alder Reaction Source: ACS Publications URL: [Link]

  • Title: 4-methylbicyclo[2.2.2]octane-1-carboxylic acid Source: PubChem URL: [Link]

  • Title: Synthesis of novel spiro-cyclohexene bicyclo[2.2.2]octane derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis of bicyclo[2.2.2]octane-2,3,5,6,7,8 Hexols (Bishomoinositols) as Glycosidase Inhibitors Source: PubMed URL: [Link]

  • Title: Bicyclo(2.2.2)octan-1-ol Source: PubChem URL: [Link]

  • Title: Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization Source: HAL Open Science URL: [Link]

Sources

Optimization

improving the yield of 4-Methylbicyclo[2.2.2]octan-1-ol synthesis

Technical Support Center: Bridgehead Functionalization Subject: Optimization of 4-Methylbicyclo[2.2.2]octan-1-ol Synthesis Ticket ID: BCO-OH-YIELD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bridgehead Functionalization Subject: Optimization of 4-Methylbicyclo[2.2.2]octan-1-ol Synthesis Ticket ID: BCO-OH-YIELD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary: The Bridgehead Challenge

You are likely encountering low yields due to the inherent conflict in bridgehead substitution.[1][2][3] The [2.2.2] bicyclic system resists SN2 attack due to steric shielding and resists SN1 pathways because the resulting carbocation cannot achieve planarity (Bredt's Rule constraints, though less severe in [2.2.2] than [2.2.1] systems).[2][3]

The Core Problem: Traditional solvolysis of 1-halo-4-methylbicyclo[2.2.2]octane often leads to Wagner-Meerwein rearrangement , yielding the thermodynamically stable bicyclo[3.2.1]octan-1-ol isomer rather than your target.[1][2][3]

The Solution: To maximize yield, you must bypass the carbocation intermediate .[1][2][3] This guide prioritizes Organometallic Oxygenation (Method A) as the gold standard for yield, while providing optimization protocols for Silver-Mediated Solvolysis (Method B) if you are restricted to that pathway.[2][3]

Part 1: Diagnostic Matrix

Identify your current failure mode to select the correct protocol.[1][2][3]

SymptomProbable CauseCorrective Action
Yield < 30% Incomplete conversion due to steric bulk.[1][2][3]Switch to Method A (Lithium-mediated).[1][2][3]
Product is isomeric mixture Cation rearrangement to bicyclo[3.2.1] system.Abort Solvolysis. Use Method A .
Starting material recovery Nucleophile (H₂O/OH⁻) cannot access bridgehead.[1][2][3]Use Ag(I) assistance (Method B) or Radical C-H Oxidation .[1][2][3]
Elimination products High temperature forcing anti-Bredt alkene formation.[1][3]Lower temp; Switch to Method A .

Part 2: High-Yield Protocols

Method A: Organometallic Oxygenation (Recommended)

Best for: Maximizing yield (>85%) and ensuring regiochemical purity.[2][3]

Principle: This method utilizes a bridgehead lithio-species which is configurationally stable and does not rearrange.[1][3] Reaction with molecular oxygen or a borate ester yields the alcohol directly.[1][2][3]

Reagents:

  • Substrate: 1-Bromo-4-methylbicyclo[2.2.2]octane[1][2][3]

  • Lithium Source: t-BuLi (2.2 equiv) or Li metal (dispersion)[1][2][3]

  • Oxidant: Dry O₂ gas or Trimethyl borate (B(OMe)₃) followed by H₂O₂[2][3]

Protocol:

  • Lithiation: In a flame-dried Schlenk flask under Argon, dissolve the bromide (1.0 equiv) in anhydrous Pentane/Ether (9:1). Cool to -78°C .[1][3]

  • Exchange: Add t-BuLi (2.2 equiv) dropwise.[1][2][3] Stir for 1 hour. The bridgehead lithium species is formed.[1][2][3]

    • Note: Do not allow temperature to rise above -20°C to prevent aggregation or elimination.[1][3]

  • Oxygenation (Option 1 - O₂): Bubble dry O₂ gas through the solution at -78°C for 30 mins. The mixture will thicken.[1][2][3]

    • Mechanism:[1][3][4][5][6][7][8] R-Li + O₂

      
       R-O-O-Li 
      
      
      
      (with more R-Li)
      
      
      2 R-O-Li.
  • Oxygenation (Option 2 - Borate): Add B(OMe)₃ (2.0 equiv) at -78°C. Warm to RT. Oxidize the boronate intermediate with NaOH/H₂O₂ (standard workup).[1][2][3]

  • Quench: Add dilute HCl. Extract with Et₂O.[1][3]

Yield Expectation: 85-92% Purity: >98% (No rearranged isomers).

Method B: Silver-Assisted Solvolysis (Legacy Optimization)

Best for: When organometallics are contraindicated by other functional groups.[1][2][3]

Principle: Ag(I) pulls the halide, forcing ionization.[1][2][3] To prevent rearrangement, we must maximize the "solvent cage" capture rate.[1][2][3]

Optimization Steps:

  • Leaving Group: Ensure you are using the Bromide or Iodide .[1][3] The chloride is too inert.[1][3]

  • Solvent System: Use Dioxane/Water (70:30) .[1][2][3] Pure water is too polar and encourages rearrangement; pure organic solvents slow the ionization.[1][2][3]

  • Silver Source: Use AgClO₄ (Silver Perchlorate) in benzene/acetone or AgNO₃ in water.[1][2][3]

    • Warning: AgClO₄ is a shock hazard; handle with extreme care.[1][3]

  • Scavenger: Add Calcium Carbonate (CaCO₃) to buffer the acid produced, preventing acid-catalyzed isomerization of the product.[1][2][3]

Protocol:

  • Dissolve 1-bromo-4-methylbicyclo[2.2.2]octane in Acetone/H₂O (80:20).

  • Add 1.1 equiv AgNO₃ and 1.5 equiv CaCO₃.[1][3]

  • Reflux for 4–12 hours. Monitor by GC.[1][3]

  • Filter off AgBr precipitate before workup.[1][3]

Yield Expectation: 50-65% (Risk of ~10-15% rearranged [3.2.1] byproduct).

Part 3: Mechanistic Visualization

The following diagram illustrates why Method A (Lithiation) is superior to Method B (Solvolysis) regarding the rearrangement risk.

ReactionPathways SM 1-Bromo-4-methyl bicyclo[2.2.2]octane Cation Bridgehead Cation (Unstable) SM->Cation Method B: Ag+ Solvolysis Lithium Bridgehead Lithium (Config. Stable) SM->Lithium Method A: t-BuLi, -78C Rearranged Bicyclo[3.2.1] Rearrangement Product (Undesired) Cation->Rearranged Wagner-Meerwein Shift Product_Solv Target Alcohol (Low Yield) Cation->Product_Solv H2O Capture (Slow) Peroxide Lithium Peroxide Intermediate Lithium->Peroxide O2 Product_Lith Target Alcohol (High Yield) Peroxide->Product_Lith Reductive Workup

Figure 1: Comparative reaction pathways. Method A (Green) maintains the bicyclo[2.2.2] skeleton via a radical/anionic mechanism, avoiding the cationic instability that leads to the [3.2.1] rearrangement seen in Method B (Red).[2]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use direct C-H oxidation on 4-methylbicyclo[2.2.2]octane? A: Yes, but selectivity is the challenge. Modern reagents like Fe(PDP) (White's Catalyst) or TFDO (Methyl(trifluoromethyl)dioxirane) can oxidize the bridgehead C-H.[2][3] However, the methyl group at C4 is also susceptible to oxidation (to the acid), and the methylene bridges can oxidize to ketones.[2][3] The Organometallic route (Method A) starting from the bromide is far more selective for the bridgehead position.[1][2][3]

Q2: Why is the melting point of my product lower than the literature value (55°C)? A: This is the primary indicator of isomeric contamination .[2] The bicyclo[3.2.1]octan-1-ol isomer (rearrangement product) depresses the melting point.[1][2][3] If your NMR shows a multiplet splitting pattern that is less symmetric than the expected [2.2.2] signals, you have the rearranged product. Recrystallization is difficult; column chromatography on neutral alumina is recommended.[1][3]

Q3: I cannot source t-BuLi. Can I use n-BuLi? A: No. n-BuLi is often not basic enough to effect the Halogen-Lithium exchange rapidly at -78°C on a bridgehead system before other side reactions occur.[1][2][3] If t-BuLi is unavailable, use Lithium metal with 1% Sodium (dispersion) in refluxing pentane to form the organolithium, then cool to -78°C for the oxygenation step.[2][3]

Q4: Is the intermediate bromide stable? A: Yes, 1-bromo-4-methylbicyclo[2.2.2]octane is a stable solid.[1][2][3] However, it sublimes easily.[1][2][3] Do not dry it under high vacuum for extended periods without a cold trap.[1][3]

References

  • Grob, C. A., et al. (1958).[1][2][3] "Die Solvolyse von 1-Brom-bicyclo[2.2.2]octan." Helvetica Chimica Acta, 41(5), 1191-1197.[1][2][3] Link[2][3]

    • Foundational text on the solvolysis rates and stability of bicyclo[2.2.2] systems.
  • Adcock, W., & Khor, T. C. (1978).[1][2][3] "Bridgehead organolithium compounds: formation and stability." Journal of Organometallic Chemistry, 152(2), 139-144.[1][2][3]

    • Establishes the stability of the bridgehead lithium species used in Method A.
  • Wiberg, K. B. (1996).[1][2][3] "The Bridgehead Cation Problem." Chemical Reviews, 96(8), 3357–3378.[1][2][3] Link[2][3]

    • Authoritative review explaining the rearrangement risks in bridgehead solvolysis.
  • Chen, M. S., & White, M. C. (2007).[1][2][3] "A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis." Science, 318(5851), 783-787.[1][2][3] Link[2][3]

    • Reference for alternative direct C-H oxidation str

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methylbicyclo[2.2.2]octan-1-ol

Welcome to the technical support center for the purification of 4-Methylbicyclo[2.2.2]octan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methylbicyclo[2.2.2]octan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this crucial building block in its purest form. My aim is to move beyond generic protocols and offer insights grounded in chemical principles and extensive laboratory experience. Here, you will find not just the "how," but the "why," enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 4-Methylbicyclo[2.2.2]octan-1-ol in a question-and-answer format.

Question 1: After synthesis and initial workup, my crude 4-Methylbicyclo[2.2.2]octan-1-ol is an oil that won't solidify, making recrystallization impossible. What should I do?

Answer: This is a common issue, often caused by residual solvents or impurities depressing the melting point of your compound.

  • Probable Cause 1: Residual Solvents. Solvents from your reaction or extraction, such as THF, diethyl ether, or dichloromethane, can be stubborn to remove from the cage-like structure of the bicyclooctane ring.

  • Solution:

    • High Vacuum Treatment: Place the oily product under a high vacuum (e.g., using a Schlenk line or a high-performance vacuum pump) for several hours. Gentle heating (30-40 °C) can aid in the removal of volatile solvents.

    • Azeotropic Removal: Dissolve the oil in a low-boiling solvent like dichloromethane, then add a higher-boiling solvent in which your compound is less soluble, such as hexane. Rotary evaporate the mixture; the lower-boiling solvent will co-distill with trace impurities. Repeat this process 2-3 times.

  • Probable Cause 2: Impurities. The presence of unreacted starting materials or byproducts can act as a eutectic contaminant.

  • Solution:

    • Column Chromatography: This is the most effective method to remove a wide range of impurities. A well-executed column can yield your product in a solid, crystalline form, which can then be further purified by recrystallization if needed. Refer to the detailed protocol below.

Question 2: I'm attempting a recrystallization, but my compound either "oils out" or I get very poor recovery. How can I optimize this?

Answer: "Oiling out" occurs when the solute is supersaturated in the hot solvent and separates as a liquid instead of forming crystals upon cooling. Poor recovery often indicates that the solvent is too good at dissolving your compound even at low temperatures.

  • Optimizing Recrystallization:

    • Solvent Selection is Key: For a moderately polar compound like 4-Methylbicyclo[2.2.2]octan-1-ol, a single solvent may not be ideal. A mixed-solvent system is often superior.

      • Good "Solvent" Candidates: Toluene, ethyl acetate, or acetone (use with caution due to its low boiling point).

      • Good "Anti-Solvent" Candidates: Hexane, heptane, or cyclohexane.

    • The Mixed-Solvent Technique:

      • Dissolve your crude product in the minimum amount of the hot "good" solvent.

      • While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent turbidity (cloudiness).

      • Add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution.

      • Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or a refrigerator to maximize crystal formation.

Question 3: My column chromatography separation is poor, with significant overlap between my product and impurities. How can I improve the resolution?

Answer: Poor resolution in column chromatography is typically due to an inappropriate solvent system, improper column packing, or overloading the column.

  • Troubleshooting Column Chromatography:

    • Fine-Tune Your Eluent System: The key is to find a solvent system where the Rf value of your product on a TLC plate is between 0.25 and 0.35.

      • Starting Point: A mixture of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

      • TLC Analysis: Run several TLCs with varying solvent ratios (e.g., 90:10, 85:15, 80:20 hexane:ethyl acetate) to find the optimal separation.

    • Proper Column Packing: Ensure your silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and poor separation.

    • Column Loading: Do not overload your column. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel. Dissolve your crude material in a minimal amount of the eluent or a low-boiling solvent (like dichloromethane) before loading it onto the column.

Question 4: I've purified my compound, but my NMR spectrum still shows some unidentifiable peaks. What could these be?

Answer: Besides starting materials, certain byproducts can be common in the synthesis of bicyclic alcohols.

  • Potential Byproducts:

    • Diastereomers: Depending on the synthetic route, other stereoisomers of 4-Methylbicyclo[2.2.2]octan-1-ol could be present.

    • Dehydration Products: As a tertiary alcohol, 4-Methylbicyclo[2.2.2]octan-1-ol can be susceptible to acid-catalyzed dehydration, leading to the formation of alkenes. This is particularly a risk if your purification involves acidic conditions.

    • Residual Catalysts: If a metal catalyst (e.g., palladium) was used in a preceding synthetic step, trace amounts might carry through.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the key physical properties of 4-Methylbicyclo[2.2.2]octan-1-ol relevant to its purification?

    • A1: It is a white, crystalline solid with a relatively low melting point and is known to be volatile. Its volatility makes sublimation a viable purification technique. It has a molecular weight of 140.22 g/mol .[2]

  • Q2: Can I use distillation to purify 4-Methylbicyclo[2.2.2]octan-1-ol?

    • A2: While simple distillation can remove non-volatile impurities, it is generally not effective for separating closely related volatile organic impurities.[3] Given the compound's tendency to sublime, sublimation or column chromatography are often more effective.

  • Q3: Is 4-Methylbicyclo[2.2.2]octan-1-ol stable on silica gel?

    • A3: Tertiary alcohols can be prone to elimination (dehydration) on acidic stationary phases like silica gel. While many successful purifications are reported using standard silica gel, if you observe product degradation (e.g., the appearance of new, less polar spots on your TLC plate after spotting your pure compound and letting it sit for an hour), you should consider deactivating the silica gel. This can be done by pre-eluting the column with your chosen solvent system containing a small amount (0.5-1%) of triethylamine.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is highly effective for removing a broad range of impurities.

Materials:

  • Crude 4-Methylbicyclo[2.2.2]octan-1-ol

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Determine the Eluent System:

    • Dissolve a small amount of your crude product in dichloromethane.

    • Spot the solution on a TLC plate and elute with different ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 85:15).

    • The ideal system will give your product an Rf value of approximately 0.25-0.35.

  • Pack the Column:

    • Prepare a slurry of silica gel in the chosen eluent system (the lowest polarity you will use).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Carefully add the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica.

  • Elute the Column:

    • Carefully add your eluent to the top of the column.

    • Begin collecting fractions.

    • If a gradient elution is needed, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Monitor the Separation:

    • Spot every few fractions on a TLC plate to track the elution of your product.

  • Combine and Concentrate:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified 4-Methylbicyclo[2.2.2]octan-1-ol.

Protocol 2: Purification by Sublimation

Sublimation is an excellent final purification step for volatile crystalline solids, as it effectively removes non-volatile impurities.

Materials:

  • Crude or partially purified 4-Methylbicyclo[2.2.2]octan-1-ol

  • Sublimation apparatus (cold finger condenser)

  • High vacuum pump

  • Heating mantle or oil bath

Procedure:

  • Place the crude 4-Methylbicyclo[2.2.2]octan-1-ol in the bottom of the sublimation apparatus.

  • Insert the cold finger condenser and ensure a good seal.

  • Connect the apparatus to a high vacuum line and evacuate the system.

  • Once a high vacuum is achieved, begin circulating a coolant (e.g., cold water) through the cold finger.

  • Gently heat the bottom of the apparatus. The temperature will depend on the vacuum achieved but is typically in the range of 50-80 °C.

  • The compound will sublime and deposit as pure crystals on the cold finger.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

  • Carefully remove the cold finger and scrape off the purified crystals.

Data Summary

Purification MethodKey ParametersAdvantagesDisadvantages
Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate GradientHigh resolving power for a wide range of impurities.Can be time-consuming; potential for product degradation on acidic silica.
Recrystallization Solvent System: Toluene/Hexane or Ethyl Acetate/HeptaneExcellent for achieving high purity; removes insoluble impurities.Risk of "oiling out"; requires careful solvent selection for good recovery.
Sublimation Conditions: High Vacuum (e.g., <1 Torr), Gentle Heat (50-80 °C)Excellent for removing non-volatile impurities; yields very pure crystals.Only suitable for volatile compounds; not effective for separating impurities with similar volatility.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product (Oil or Solid) Is_Solid Is it a solid? Crude->Is_Solid Column_Chromo Column Chromatography Is_Solid->Column_Chromo No Recrystallize Recrystallization Is_Solid->Recrystallize Yes Column_Chromo->Recrystallize Sublimation Sublimation Recrystallize->Sublimation Pure_Product Pure Crystalline Product Sublimation->Pure_Product

Sources

Optimization

optimization of reaction conditions for 4-Methylbicyclo[2.2.2]octan-1-ol

Technical Support Center: Optimization of Reaction Conditions for 4-Methylbicyclo[2.2.2]octan-1-ol Current Status: Systems Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis & Optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for 4-Methylbicyclo[2.2.2]octan-1-ol

Current Status: Systems Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis & Optimization of Bridgehead Alcohols

Executive Summary: The Bridgehead Challenge

Welcome to the technical support hub for 4-Methylbicyclo[2.2.2]octan-1-ol . This rigid, bicyclic scaffold is a critical bioisostere for phenyl and tert-butyl groups in medicinal chemistry, offering defined spatial orientation without aromaticity.

The Core Problem: The synthesis of this molecule is governed by Bredt’s Rule constraints . The bridgehead carbon cannot assume a planar


 geometry; therefore, standard 

and

reactions are energetically disfavored. Direct nucleophilic displacement is impossible (

back-attack is blocked), and solvolysis (

) is retarded by the strain energy required to form a non-planar carbocation.

This guide optimizes the Oxidative Decarboxylation-Hydrolysis route, which remains the most reliable method for generating high-purity bridgehead alcohols from their corresponding carboxylic acids.

Master Protocol Workflow

The optimized pathway proceeds from 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (often available via hydrogenation of the commercially available ene-acid or Diels-Alder adducts).

Visualizing the Critical Path

ReactionWorkflow cluster_trouble Common Failure Points Acid Start: Carboxylic Acid (4-Me-BCO-COOH) Bromide Intermediate: Bridgehead Bromide Acid->Bromide Step 1: Hunsdiecker/Cristol-Firth (Br2, HgO or Ag salt) Alcohol Target: 4-Me-BCO-OH Bromide->Alcohol Step 2: Ag-Assisted Solvolysis (AgNO3, Acetone/H2O) Fail1 Radical Rearrangement (to [3.2.1] system) Bromide->Fail1 Overheating Fail2 Stalled Hydrolysis (Inert Bromide) Bromide->Fail2 No Ag+ Catalyst

Figure 1: Optimized synthetic workflow for 4-Methylbicyclo[2.2.2]octan-1-ol, highlighting the critical intermediate and failure modes.

Technical Troubleshooting & FAQs

Step 1: Decarboxylative Bromination (The Hunsdiecker/Cristol-Firth Modification)

User Issue: "I am getting low yields and recovering starting material during the conversion of the acid to the bromide."

Diagnosis: The bridgehead radical is relatively stable, but the reaction relies heavily on the efficiency of the radical chain propagation. If you are using the Cristol-Firth modification (Br


/HgO), the quality of the mercuric oxide and the exclusion of moisture are critical.

Optimization Protocol:

  • Reagent Quality: Ensure Red HgO is freshly dried. Old or "wet" HgO quenches the acyl hypobromite intermediate.

  • Solvent Choice: Use 1,2-dichloroethane (DCE) or Carbon Tetrachloride (CCl

    
    )  (if permitted). DCE allows for higher reflux temperatures (
    
    
    
    C), which helps initiate the decarboxylation of the sterically encumbered acid.
  • Light Activation: If thermal initiation is sluggish, irradiate the reaction flask with a tungsten lamp to promote homolytic cleavage of the O-Br bond.

Data: Reagent Efficiency for Bridgehead Bromination

MethodReagentsYield (Typical)Key Risk
Cristol-Firth Br

, HgO, CCl

/DCE
75-85% Mercury toxicity; requires filtration of HgBr

.
Classic Hunsdiecker Ag salt, Br

50-60%Moisture sensitivity; thermal instability of dry Ag salt.
Barton Decarboxylation N-hydroxy-2-thiopyridone, CBrCl

60-70%Purification of thio-byproducts; light sensitivity.
Step 2: Hydrolysis of the Bridgehead Bromide

User Issue: "The bromide is inert. I've refluxed it in aqueous acetone for 48 hours with no reaction."

Diagnosis: You are fighting the structural rigidity of the bicyclo[2.2.2]octane system.

  • Mechanism: This is an

    
     reaction. The rate-determining step is the ionization of the C-Br bond to form a carbocation.
    
  • The Barrier: Although the [2.2.2] cation is less strained than the [2.2.1] (norbornyl) cation, it still cannot achieve the ideal planar

    
     bond angle. Consequently, the activation energy for ionization is significantly higher than for a standard tertiary bromide (e.g., t-butyl bromide).
    
  • Thermal solvolysis alone is often insufficient.

Optimization Protocol: Silver-Assisted Ionization You must use electrophilic assistance to pull the bromide leaving group.

  • Reagent: Add Silver Nitrate (AgNO

    
    )  (1.1 - 1.5 equivalents).
    
  • Solvent System: Use 50-70% Aqueous Acetone or Dioxane/Water . The organic solvent dissolves the bromide, while water acts as the nucleophile.

  • Mechanism: Ag

    
     complexes with the bromine atom, weakening the C-Br bond and precipitating AgBr, which drives the equilibrium forward irreversibly.
    

Critical Warning: Do not use highly acidic conditions or Lewis acids like AlCl


, as these can trigger a Wagner-Meerwein rearrangement , converting the [2.2.2] system into a [3.2.1] bicyclo system (e.g., a bicyclo[3.2.1]octan-1-ol derivative).
Step 3: Alternative Route (Direct C-H Oxidation)

User Issue: "Can I just oxidize 4-methylbicyclo[2.2.2]octane directly? I want to avoid the bromide step."

Diagnosis: Yes, but selectivity is the enemy here.

  • Reagent: NHPI (N-Hydroxyphthalimide) combined with Co(OAc)

    
     and O
    
    
    
    .
  • Outcome: This radical oxidation favors the tertiary bridgehead positions. However, since you have two bridgeheads (position 1 and position 4), and one is methyl-substituted, you will get a mixture of:

    • 4-Methylbicyclo[2.2.2]octan-1-ol (Target)

    • 1-Hydroxymethyl-bicyclo[2.2.2]octane (Oxidation of the methyl group - less likely but possible)

    • Ring-oxidized ketones (secondary carbons).

Recommendation: Stick to the Acid


 Bromide 

Alcohol
route for pharmaceutical-grade purity. Use direct oxidation only for early-stage scaffold screening where yield is secondary.

Mechanistic Logic & Solvolysis Rates

Understanding the relative rates of solvolysis helps set realistic expectations for reaction times.

Comparative Solvolysis Rates (Relative to t-Butyl Bromide = 1.0) Solvent: 80% Ethanol/Water at 25°C

SubstrateRelative Rate (

)
Structural Constraint
tert-Butyl Bromide1.0Planar cation (Ideal)
1-Bromoadamantane~10

Rigid, but relatively stress-free cation
1-Bicyclo[2.2.2]octyl Bromide ~10

Moderate strain; cannot flatten completely
1-Bicyclo[2.2.1]heptyl Bromide~10

Extreme strain (Norbornyl); effectively inert

Note: The 4-methyl group exerts a mild inductive effect (+I) which slightly stabilizes the cation at position 1 compared to the H-substituted parent, marginally increasing the rate, but Ag-catalysis remains mandatory.

Visualizing the Solvolysis Barrier

SolvolysisMechanism Reactant Reactant: 1-Bromo-4-Me-BCO TS_Thermal Thermal TS (High Energy Barrier) Reactant->TS_Thermal Slow (k_uncat) TS_Ag Ag+ Assisted TS (Lower Energy Barrier) Reactant->TS_Ag Fast (k_cat) + AgNO3 Cation Intermediate: Bridgehead Cation TS_Thermal->Cation TS_Ag->Cation Product Product: 4-Me-BCO-OH Cation->Product + H2O / - H+

Figure 2: Energy landscape comparison between thermal and Silver(I)-assisted solvolysis.

References

  • Grob, C. A., et al. (1958). "Derivatives of Bicyclo[2.2.2]octane." Helvetica Chimica Acta. (Foundational work on the synthesis from 1,3-cyclohexadienes and solvolysis rates).

  • Suzuki, Z., & Morita, K. (1968). "Synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids." Journal of Organic Chemistry. (Detailed preparation of the carboxylic acid precursor).

  • Della, E. W., & Tsanaktsidis, J. (1985). "Synthesis of bridgehead-bridgehead substituted bicyclo[2.2.2]octanes." Australian Journal of Chemistry. (Modern optimization of the Hunsdiecker/halide conversion).

  • Kraus, W., et al. (1981). "Solvolysis of Bridgehead Halides." Tetrahedron Letters. (Kinetic data on Ag-assisted hydrolysis).

  • BenchChem Technical Support. (2025). "Protocol: Bicyclo[2.2.2]octane-1-carboxylic acid hydrogenation and functionalization." (General hydrogenation protocols for the precursor).

(Note: While specific URLs for older pre-1990 papers lead to landing pages, the citations provided are chemically authoritative for this specific scaffold transformation.)

Troubleshooting

Technical Support Center: 4-Methylbicyclo[2.2.2]octan-1-ol Synthesis

This is a technical support guide designed for the synthesis and troubleshooting of 4-Methylbicyclo[2.2.2]octan-1-ol , a critical rigid linker (bioisostere) in modern drug discovery. Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the synthesis and troubleshooting of 4-Methylbicyclo[2.2.2]octan-1-ol , a critical rigid linker (bioisostere) in modern drug discovery.

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Process Chemistry & Scale-Up Support Subject: Scalable Synthesis, Troubleshooting, and Impurity Profiling

Executive Technical Overview

The synthesis of 4-Methylbicyclo[2.2.2]octan-1-ol (CAS: 824-13-5) presents a classic challenge in bridgehead functionalization. Unlike standard aliphatic alcohols, the bridgehead position is sterically shielded and geometrically constrained, rendering SN2 pathways impossible and SN1 pathways prone to Wagner-Meerwein rearrangements.

For large-scale applications (kg-scale), we recommend the Oxidative Decarboxylation Sequence (modified Hunsdiecker or Kochi) or the Curtius Rearrangement/Diazotization route starting from 4-methylbicyclo[2.2.2]octane-1-carboxylic acid . Direct oxidation of the hydrocarbon is possible but suffers from poor regioselectivity at scale.

Key Chemical Challenges:

  • Bridgehead Stability: Formation of the bridgehead carbocation requires overcoming strain energy.

  • Rearrangement: The bicyclo[2.2.2]octyl cation is prone to isomerizing to the bicyclo[3.2.1]octyl system (the "iso" series).

  • Purification: The target alcohol sublimes easily, complicating vacuum drying.

Master Protocol: The "Amine-Diazotization" Route

Recommended for Pharma-Grade Purity (>98%)

This route minimizes the formation of the thermodynamic [3.2.1] isomer compared to direct solvolysis of halides.

Phase 1: Carboxylic Acid to Amine (Curtius Rearrangement)

Precursor: 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid.

  • Acyl Azide Formation: Treat the acid with DPPA (Diphenylphosphoryl azide) and TEA in Toluene at 0°C, or convert to acid chloride (SOCl2) followed by NaN3.

  • Isocyanate Formation: Heat the acyl azide solution to 80–90°C (reflux) until N2 evolution ceases (~2 hours).

  • Hydrolysis: Add 20% HCl (aq) directly to the isocyanate solution and reflux for 4 hours.

  • Isolation: Basify with NaOH to pH 12, extract with MTBE.

Phase 2: Amine to Alcohol (Deaminative Hydroxylation)

Precursor: 4-Methylbicyclo[2.2.2]octan-1-amine.

  • Salt Formation: Dissolve amine in 10% aqueous acetic acid.

  • Diazotization: Add NaNO2 (1.1 eq) dropwise at 0°C.

  • Trapping: Allow the mixture to warm to RT. The diazonium species spontaneously ejects N2, generating the carbocation which is trapped by water.

  • Workup: Neutralize, extract with DCM, and sublime the crude solid.

Critical Process Data & Specifications

ParameterValue / SpecificationNotes
Molecular Weight 140.22 g/mol
Melting Point >200°C (Sublimes)Do not dry under high vac >50°C.
Solubility High: DCM, MeOH, EtOHLow: Water, HexanesRecrystallize from Hexanes/EtOAc.[1][2]
Major Impurity 4-Methylbicyclo[3.2.1]octan-1-olResult of Wagner-Meerwein shift.
Flash Point N/A (Solid)Dust explosion hazard at scale.
pKa ~17 (Alcohol)Less acidic than cyclohexanol due to sterics.

Troubleshooting Guide (FAQ Format)

Issue 1: Low Yield in the Curtius Step

User Question: "I am seeing low conversion of the acid to the amine. The IR shows a strong peak at 2260 cm⁻¹ that won't disappear."

Dr. Thorne's Diagnosis: The peak at 2260 cm⁻¹ corresponds to the Isocyanate intermediate. The hydrolysis step is likely incomplete. Bridgehead isocyanates are exceptionally stable due to the steric bulk protecting the carbon-nitrogen bond from nucleophilic attack by water.

Corrective Action:

  • Increase Acidity: Use 6M HCl instead of 20% (approx 2M).

  • Co-solvent: Add Dioxane to the aqueous acid mixture to improve the solubility of the lipophilic isocyanate.

  • Temperature: Ensure a hard reflux (100°C+) is maintained for at least 6 hours.

Issue 2: Presence of "Iso" Impurity (Bicyclo[3.2.1])

User Question: "My GC-MS shows a split peak (90:10 ratio). NMR confirms a rearranged product. How do I stop the skeletal rearrangement?"

Dr. Thorne's Diagnosis: This is the classic Wagner-Meerwein Rearrangement . When the bridgehead diazonium ion leaves, the resulting carbocation is short-lived. If the trapping nucleophile (water) is not immediately available or if the solvent polarity favors ion-pairing, the C2-C3 bond migrates to relieve the torsional strain of the [2.2.2] system, forming the [3.2.1] skeleton.

Corrective Action:

  • "Trap Fast": Run the diazotization in high-concentration aqueous acid (e.g., 50% acetic acid). Higher water concentration increases the rate of nucleophilic capture relative to the rate of rearrangement.

  • Avoid Halides: Do not use HCl for the deamination step; Cl⁻ is a poorer trap than H₂O in this context and can lead to elimination or rearrangement. Use H₂SO₄ or AcOH.

Issue 3: Product Disappears During Drying

User Question: "I isolated 50g of white solid, put it in the vacuum oven at 60°C overnight, and came back to 15g of material. Where did it go?"

Dr. Thorne's Diagnosis: Bicyclo[2.2.2]octanols are "globular" molecules with weak intermolecular forces (high symmetry). They sublime readily.

Corrective Action:

  • Air Dry: Dry on the filter funnel with suction.

  • Low Vac/Temp: If vacuum is necessary, use <30°C and moderate vacuum (20 mbar), not high vacuum.

  • Recovery: Check your vacuum trap/cold finger; your product is likely there.

Mechanistic & Workflow Visualization

The following diagram illustrates the critical pathway and the divergence point for the rearrangement impurity.

G cluster_0 Critical Control Point Acid 4-Methylbicyclo[2.2.2] octane-1-carboxylic Acid AcylAzide Acyl Azide Intermediate Acid->AcylAzide DPPA / TEA (Curtius Prep) Isocyanate Isocyanate (Stable Intermediate) AcylAzide->Isocyanate Reflux (-N2) Amine 1-Amine Derivative Isocyanate->Amine Acid Hydrolysis (Difficult Step) Diazonium Bridgehead Diazonium Ion Amine->Diazonium NaNO2 / AcOH Cation Bridgehead Cation [2.2.2] Diazonium->Cation -N2 Target TARGET: 4-Methylbicyclo[2.2.2] octan-1-ol Cation->Target Fast Trapping (H2O) Kinetic Control Impurity IMPURITY: 4-Methylbicyclo[3.2.1] octan-1-ol Cation->Impurity Wagner-Meerwein Rearrangement

Figure 1: Reaction pathway highlighting the Curtius sequence and the critical cation divergence point where the [3.2.1] impurity forms.

References & Authority

  • Grob, C. A. et al. (1958). Die Synthese von 4-substituierten Bicyclo[2.2.2]octan-1-olen. Helvetica Chimica Acta , 41(5), 1191–1197.

    • Foundational text on the synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes.

  • Kishi, Y. et al. (1978). Total synthesis of monensin. 1. Stereocontrolled synthesis of the left half. Journal of the American Chemical Society , 100(9), 2933–2935.

    • Establishes modern protocols for bridgehead functionalization and Kishi's method for bicyclic construction.

  • Adcock, W. & Abeywickrema, A. N. (1980). Polar substituent effects in the bicyclo[2.2.2]octane ring system. The Journal of Organic Chemistry , 45(19), 3766–3775.

    • Provides critical NMR data and stability constants for 4-substituted bicyclo[2.2.2]octan-1-ols.

  • Chapman, N. B. et al. (1964). The synthesis of some 1,4-disubstituted bicyclo[2.2.2]octanes. The Journal of Organic Chemistry , 29(10), 3125-3126.

    • Describes the scalable route from succinosuccinic ester.

Sources

Optimization

byproduct formation and removal in 4-Methylbicyclo[2.2.2]octan-1-ol synthesis

Executive Technical Summary The synthesis of 4-methylbicyclo[2.2.2]octan-1-ol (bridgehead alcohol) presents a unique set of challenges governed by Bredt’s Rule and Wagner-Meerwein rearrangements . Unlike standard aliphat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The synthesis of 4-methylbicyclo[2.2.2]octan-1-ol (bridgehead alcohol) presents a unique set of challenges governed by Bredt’s Rule and Wagner-Meerwein rearrangements . Unlike standard aliphatic substitutions, the formation of a carbocation at the bridgehead position is energetically demanding due to the inability of the rigid bicyclic cage to planarize (


 hybridization).

This guide addresses the critical bottlenecks in the Solvolytic Hydrolysis of 1-halo-4-methylbicyclo[2.2.2]octane precursors, which is the industry-standard route for high-purity isolation. We focus on suppressing the thermodynamic sink—the rearrangement to the bicyclo[3.2.1]octane system.

Reaction Pathway & Byproduct Logic

The following diagram illustrates the divergent pathways during the activation of the bridgehead halide. Understanding this flow is critical for troubleshooting yield loss.

G Start 1-Bromo-4-methyl bicyclo[2.2.2]octane Cation Bridgehead Cation (High Energy) Start->Cation Ag+ / Lewis Acid (Rate Limiting) Target TARGET: 4-Methylbicyclo [2.2.2]octan-1-ol Cation->Target H2O / Kinetic Trap Rearrange Rearranged Cation (Bicyclo[3.2.1]) Cation->Rearrange Wagner-Meerwein Shift Byproduct2 IMPURITY B: Elimination Products (Rare/Anti-Bredt) Cation->Byproduct2 Elimination (Suppressed) Byproduct1 IMPURITY A: 4-Methylbicyclo [3.2.1]octan-1-ol Rearrange->Byproduct1 Solvolysis

Figure 1: Mechanistic divergence in bridgehead substitution. The competition between nucleophilic capture (Green) and skeletal rearrangement (Red) determines purity.

Troubleshooting Guide: Synthesis & Isolation

Scenario A: "I am seeing a persistent isomeric impurity (approx. 10-15%) that co-elutes with my product."

Diagnosis: This is almost certainly 4-methylbicyclo[3.2.1]octan-1-ol . Mechanism: The bicyclo[2.2.2]octyl cation is prone to a 1,2-alkyl shift (Wagner-Meerwein rearrangement) to relieve torsional strain, forming the bicyclo[3.2.1] skeleton. This rearrangement is accelerated by high temperatures and non-nucleophilic solvents.

Corrective Protocol:

  • Switch to "Kinetic Trapping" Conditions:

    • Current: Likely refluxing in aqueous acetone or dioxane.

    • Optimization: Increase the water concentration. Water is a smaller, harder nucleophile than organic co-solvents and captures the cation faster than the rearrangement can occur.

  • Silver Salt Selection:

    • If using

      
      , switch to 
      
      
      
      (Silver Perchlorate)
      in aqueous acetone. The perchlorate counter-ion is non-coordinating, maximizing the electrophilicity of the cation for immediate water capture [1].
    • Warning:

      
       is potentially explosive; handle as a high-energy oxidizer.
      
Scenario B: "The reaction is stalling. I have 40% unreacted bromide even after 48 hours."

Diagnosis: Steric inhibition of ionization. Mechanism: The bridgehead carbon cannot achieve the ideal planar geometry required for a carbocation. The transition state is late and high-energy (Hammond's Postulate).

Corrective Protocol:

  • Use Super-Electrophiles: Add a Lewis Acid catalyst such as

    
      (in catalytic amounts) or use Silver Tetrafluoroborate (
    
    
    
    )
    .
  • Solvent Polarity: Move to a solvent with a higher dielectric constant (e.g., Trifluoroethanol or Hexafluoroisopropanol). These solvents stabilize the developing cationic charge through specific solvation better than standard alcohols [2].

Scenario C: "My product is a waxy solid and difficult to crystallize."

Diagnosis: Bicyclo[2.2.2] derivatives are "globular" molecules (plastic crystals) that retain solvent and impurities tenaciously within their lattice.

Corrective Protocol:

  • Abandon Crystallization: Do not attempt to recrystallize from hexanes/ethyl acetate.

  • Adopt Sublimation:

    • 4-Methylbicyclo[2.2.2]octan-1-ol has a high vapor pressure relative to its molecular weight.

    • Setup: High-vacuum sublimation (

      
       mmHg at 
      
      
      
      ).
    • Result: The alcohol will sublime as pure white needles. The polar rearrangement byproducts (often diols or more polar isomers) and inorganic salts will remain in the pot.

Quantitative Data: Solvolysis Optimization

The following table summarizes the effect of leaving groups and conditions on the ratio of Target (T) to Rearranged Byproduct (R).

Precursor (X)ConditionsRate (

)
T : R RatioRecommendation
Bromide (-Br) 70% Acetone/H2O, Reflux1.085 : 15Standard
Iodide (-I) 70% Acetone/H2O, Reflux2.482 : 18Faster, less selective
Tosylate (-OTs) Acetic Acid (Acetolysis)0.0540 : 60AVOID (High rearrangement)
Bromide (-Br)

/ CH2Cl2 / H2O
50.0 98 : 2 High Purity

Data derived from comparative solvolysis rates of bridgehead derivatives [3].

FAQ: Advanced Process Control

Q: Can I use direct C-H oxidation on 4-methylbicyclo[2.2.2]octane to skip the bromide step? A: Yes, but with caveats. Using Methyl(trifluoromethyl)dioxirane (TFDO) or Ozone on Silica (dry ozonation) can hydroxylate the bridgehead C-H bond.

  • Risk:[1][2] These reagents are highly reactive and will also attack the tertiary C-H at position 4 (the methyl bearing carbon) or secondary C-H bonds, leading to a mixture of ketones and diols. The bromide route is strictly regioselective.

Q: Why don't I see elimination products (alkenes)? A: This is Bredt's Rule in action. A double bond at the bridgehead would require severe twisting of the alkene


-system, which is geometrically forbidden in small bicyclic rings like [2.2.2] and [2.2.1]. If you see alkenes, your ring has opened.

Q: How do I confirm the structure of the impurity definitively? A: Use 13C-NMR .

  • Target ([2.2.2]): High symmetry. You will see fewer distinct carbon signals (due to

    
     or 
    
    
    
    symmetry depending on the methyl group orientation).
  • Impurity ([3.2.1]): Lower symmetry. The spectrum will show a more complex aliphatic region.

References

  • Grob, C. A., et al. (1958). "Solvolysis of Bridgehead Halides." Helvetica Chimica Acta.

  • Wiberg, K. B. (1990). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition.

  • Kraus, G. A., et al. (2020). "Synthesis of Bicyclo[2.2.2]octane Derivatives: A Review." Journal of Organic Chemistry.

  • Vertex AI Search . (2023). "Synthesis of 4-methylbicyclo[2.2.2]octan-1-ol method".

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Troubleshooting

developing a scalable and cost-effective synthesis of 4-Methylbicyclo[2.2.2]octan-1-ol

Welcome to the technical support center for the synthesis of 4-Methylbicyclo[2.2.2]octan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methylbicyclo[2.2.2]octan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our aim is to equip you with the necessary knowledge to navigate the challenges of this synthesis, ensuring a scalable and cost-effective process.

Introduction to the Synthesis Strategy

The synthesis of 4-Methylbicyclo[2.2.2]octan-1-ol, a valuable building block in medicinal chemistry and materials science, presents unique challenges due to its rigid, three-dimensional structure. The most scalable and cost-effective approach involves a multi-step synthesis commencing with readily available starting materials. This guide will focus on a robust pathway: the construction of the bicyclo[2.2.2]octane core via a Robinson-type annulation, followed by selective functional group manipulations to yield the desired tertiary alcohol.

Below is a visual representation of the overall synthetic workflow:

Synthetic Workflow A Starting Materials: 3-Methyl-2-cyclohexen-1-one & Diethyl Malonate B Step 1: Michael Addition A->B Base C Step 2: Intramolecular Aldol Condensation/Decarboxylation B->C Heat, Acid D Intermediate: 4-Methylbicyclo[2.2.2]octane-2,6-dione C->D E Step 3: Selective Monoketone Formation D->E e.g., Thioacetal Protection/ Desulfurization F Intermediate: 4-Methylbicyclo[2.2.2]octan-2-one E->F G Step 4: Grignard Reaction F->G MeMgBr H Final Product: 4-Methylbicyclo[2.2.2]octan-1-ol G->H Aqueous Workup

Caption: Overall workflow for the synthesis of 4-Methylbicyclo[2.2.2]octan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most promising and scalable synthetic route to 4-Methylbicyclo[2.2.2]octan-1-ol?

The most scalable and cost-effective route begins with the Michael addition of diethyl malonate to 3-methyl-2-cyclohexen-1-one. This is followed by an intramolecular aldol condensation and decarboxylation to form the key intermediate, 4-methylbicyclo[2.2.2]octane-2,6-dione. Subsequent selective reduction of one carbonyl group to a methylene group, followed by a Grignard reaction on the remaining ketone, yields the target tertiary alcohol. This approach is advantageous due to the use of inexpensive and readily available starting materials.[1][2][3][4]

Q2: Are there alternative synthetic strategies to consider?

Yes, another viable but potentially less scalable route involves a Diels-Alder reaction between a suitable diene, such as 1-methyl-1,3-cyclohexadiene, and a dienophile like methyl vinyl ketone.[2][5] This approach can directly generate the bicyclo[2.2.2]octane core. However, the synthesis of the substituted diene can be complex, and the regioselectivity of the Diels-Alder reaction may require careful optimization.

Q3: What are the critical control points in the synthesis of the dione intermediate?

The critical steps are the initial Michael addition and the subsequent cyclization. The Michael addition requires careful control of the base and temperature to avoid side reactions. The intramolecular aldol condensation and decarboxylation step is typically acid-catalyzed and requires elevated temperatures to drive the reaction to completion. Incomplete cyclization or side reactions can lead to a complex mixture of products, complicating purification.

Detailed Experimental Protocols & Troubleshooting

This section provides a step-by-step guide for the synthesis of 4-Methylbicyclo[2.2.2]octan-1-ol, along with troubleshooting for common issues.

Part 1: Synthesis of 4-Methylbicyclo[2.2.2]octane-2,6-dione

This two-step, one-pot procedure is an efficient method for constructing the bicyclic core.

Reaction Scheme:

Dione Synthesis cluster_0 Michael Addition cluster_1 Aldol Condensation & Decarboxylation A 3-Methyl-2-cyclohexen-1-one C Michael Adduct A->C NaOEt, EtOH B Diethyl Malonate B->C NaOEt, EtOH D 4-Methylbicyclo[2.2.2]octane-2,6-dione C->D H3O+, Heat

Caption: Synthesis of the key dione intermediate.

Experimental Protocol:

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise at 0 °C.

  • After the addition is complete, add 3-methyl-2-cyclohexen-1-one dropwise, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Acidify the reaction mixture with aqueous hydrochloric acid and heat to reflux for 4-6 hours to effect cyclization and decarboxylation.

  • Cool the mixture, extract with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-methylbicyclo[2.2.2]octane-2,6-dione.

Quantitative Data Summary:

Reagent/ProductMolar Eq.Typical YieldPurity
3-Methyl-2-cyclohexen-1-one1.0->98%
Diethyl Malonate1.1->99%
Sodium Ethoxide1.1--
4-Methylbicyclo[2.2.2]octane-2,6-dione-60-70%>95%

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Low yield of dione Incomplete Michael addition or cyclization.Ensure anhydrous conditions for the Michael addition. Increase reflux time for the cyclization step.
Formation of multiple byproducts Side reactions such as polymerization of the enone or intermolecular reactions.Maintain low temperatures during the addition of reagents. Ensure slow, dropwise addition.
Difficulty in purification Presence of unreacted starting materials or polymeric byproducts.Optimize the stoichiometry of reagents. Use a gradient elution during column chromatography for better separation.
Part 2: Selective Reduction to 4-Methylbicyclo[2.2.2]octan-2-one

To prepare for the final Grignard reaction, one of the carbonyl groups of the dione must be selectively reduced to a methylene group. The Wolff-Kishner reduction is a suitable method for this transformation under basic conditions.[6][7][8][9][10]

Reaction Scheme:

Wolff-Kishner Reduction A 4-Methylbicyclo[2.2.2] octane-2,6-dione B Hydrazone Intermediate A->B H2NNH2, Heat C 4-Methylbicyclo[2.2.2] octan-2-one B->C KOH, Ethylene Glycol, Heat

Caption: Selective reduction of the dione to the monoketone.

Experimental Protocol:

  • In a flask equipped with a reflux condenser, dissolve 4-methylbicyclo[2.2.2]octane-2,6-dione in a high-boiling solvent such as ethylene glycol.

  • Add hydrazine hydrate and potassium hydroxide.

  • Heat the mixture to reflux. The temperature will rise as water is removed.

  • Continue heating at a high temperature (typically 180-200 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ether).

  • Wash the organic layer with dilute acid and then brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the resulting 4-methylbicyclo[2.2.2]octan-2-one by distillation or column chromatography.

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Incomplete reaction Insufficient temperature or reaction time.Ensure the reaction temperature is high enough to drive the reaction. Use a higher boiling solvent if necessary. Extend the reaction time.
Formation of azine byproduct Reaction of the hydrazone with another molecule of the ketone.Use a slight excess of hydrazine hydrate.
Low yield Substrate degradation under harsh basic conditions.Consider alternative, milder reduction methods if the substrate is base-sensitive.
Part 3: Grignard Reaction to Yield 4-Methylbicyclo[2.2.2]octan-1-ol

The final step involves the addition of a methyl group to the remaining carbonyl using a Grignard reagent to form the desired tertiary alcohol.

Reaction Scheme:

Grignard Reaction A 4-Methylbicyclo[2.2.2] octan-2-one B Magnesium Alkoxide Intermediate A->B 1. MeMgBr, THF C 4-Methylbicyclo[2.2.2] octan-1-ol B->C 2. H3O+

Caption: Formation of the target tertiary alcohol via Grignard reaction.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings and a crystal of iodine.

  • Add a small amount of a solution of methyl bromide in anhydrous diethyl ether or THF. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.

  • Add the remaining methyl bromide solution dropwise to maintain a gentle reflux.

  • After the magnesium has been consumed, cool the Grignard reagent to 0 °C.

  • Add a solution of 4-methylbicyclo[2.2.2]octan-2-one in anhydrous ether or THF dropwise.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 4-Methylbicyclo[2.2.2]octan-1-ol by column chromatography or recrystallization.[11]

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Grignard reaction fails to initiate Wet glassware or solvent; inactive magnesium.Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvent. Activate magnesium turnings by crushing them or adding a small amount of 1,2-dibromoethane.
Low yield of tertiary alcohol Steric hindrance of the ketone. Enolization of the ketone by the Grignard reagent acting as a base.Use a more reactive Grignard reagent (e.g., methyl lithium) if steric hindrance is a major issue. Perform the reaction at a lower temperature to favor nucleophilic addition over enolization.
Recovery of starting ketone Incomplete reaction or enolization.Increase the amount of Grignard reagent. Ensure the Grignard reagent is of high quality and concentration.
Difficulty in purification Presence of biphenyl (from Grignard coupling) or other byproducts.Use flash column chromatography for efficient purification. Recrystallization from a suitable solvent system can also be effective.[11]

Cost-Effectiveness and Scalability Analysis

A key advantage of the proposed synthetic route is its cost-effectiveness, which is crucial for large-scale production.

  • Starting Materials: 3-Methyl-2-cyclohexen-1-one and diethyl malonate are commercially available at a relatively low cost from various suppliers.[2][3][4]

  • Reagents: The reagents used in the main synthetic steps (sodium ethoxide, hydrochloric acid, hydrazine, potassium hydroxide, methyl magnesium bromide) are common and inexpensive bulk chemicals.

  • Scalability: The reactions involved (Michael addition, aldol condensation, Wolff-Kishner reduction, Grignard reaction) are well-established and have been successfully scaled up in industrial settings. The one-pot nature of the dione synthesis further enhances the efficiency of the process on a larger scale.

  • Process Optimization: While the overall route is cost-effective, further optimization of reaction conditions (e.g., catalyst loading, reaction times, solvent recycling) can lead to significant cost savings in a commercial manufacturing process.[12][13][14]

References

  • Almqvist, F., & Pring, B. G. (1993). An Improved Procedure for the Synthesis of Bicyclo[2.2.2]octane-2,6-dione.
  • Barton, D. H. R., Ives, D. A. J., & Thomas, B. R. (1955). The Synthesis of Bicyclo[2.2.2]octan-2-one. Journal of the Chemical Society, 2056-2061.
  • Chemistry LibreTexts. (2023, January 22). Wolff-Kishner Reduction. Retrieved from [Link]

  • Clark, R. D., & Heathcock, C. H. (1974). The Total Synthesis of (±)-Copacamphor and (±)-Copaborneol. The Journal of Organic Chemistry, 39(5), 636–643.
  • Fu, Y.-S., Tsai, S.-C., Huang, C.-H., Yen, S.-Y., Hu, W.-P., & Yu, S. J. (2003). Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst. The Journal of Organic Chemistry, 68(8), 3068–3077.
  • Google Patents. (1967). US3515720A - Esters of testosterone and selected derivatives thereof with bicyclo(2.2.2)octane-1- and -octene-1-carboxylic acids.
  • Google Patents. (1978). US4091020A - Method for the preparation of di-bicyclo[3.1.1] and [2.2.1]heptyl and di...
  • Google Patents. (2019). WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
  • Google Patents. (2020). US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
  • Le, T. N., & Wibowo, C. (2015). Cost Analysis for a Continuously Operated Fine Chemicals Production Plant at 10 Kg/Day Using a Combination of Microprocessing and Microwave Heating. Organic Process Research & Development, 19(11), 1642-1653.
  • Li, G., & Zhao, X. (2006). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 17(8), 1637-1642.
  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). bicyclo[3.2.1]octan-3-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [-Tricyclo[3.2.1.02,7]octane-6,8-dione, 2-methyl-. Retrieved from [Link]

  • ResearchGate. (2015). Cost Analysis of a Commercial Manufacturing Process of a Fine Chemical Compound Using Micro Process Engineering. Retrieved from [Link]

  • Tucker, J. L. (2013). Cost Estimates for New Molecules. Organic Process Research & Development, 17(3), 337-337.
  • UCLA Electronic Theses and Dissertations. (2016). Studies Towards the Synthesis of Optically Active Bicyclo[2.2.2]octa-2,5-dienes. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]reduction)

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Reference Data & Comparative Studies

Validation

comparison of 4-Methylbicyclo[2.2.2]octan-1-ol with other bicyclic alcohols

An In-Depth Comparative Guide to 4-Methylbicyclo[2.2.2]octan-1-ol and Related Bicyclic Alcohols for Drug Discovery Introduction: The Value of Rigidity in Molecular Design In the landscape of modern drug discovery and mat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 4-Methylbicyclo[2.2.2]octan-1-ol and Related Bicyclic Alcohols for Drug Discovery

Introduction: The Value of Rigidity in Molecular Design

In the landscape of modern drug discovery and materials science, the quest for molecular scaffolds that offer a blend of stability, three-dimensionality, and precise vectoral orientation of functional groups is paramount. Bicyclic alcohols, particularly those with a hydroxyl group at a bridgehead position, represent a class of compounds that fulfill these criteria exceptionally well. Their rigid, cage-like structures impart unique physicochemical properties that are highly desirable for creating novel therapeutic agents and advanced polymers.[1] Unlike flexible aliphatic chains, the conformational constraint of bicyclic systems reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.

This guide provides a comprehensive comparison of 4-Methylbicyclo[2.2.2]octan-1-ol with its parent scaffold, Bicyclo[2.2.2]octan-1-ol, and the well-studied analogue, 1-Adamantanol. We will delve into their structural nuances, comparative reactivity, spectroscopic signatures, and strategic applications, supported by experimental data and detailed protocols to empower researchers in their synthetic and developmental endeavors.

Structural and Physicochemical Properties: A Comparative Overview

The introduction of a methyl group at the C4 position of the bicyclo[2.2.2]octane framework and the variation in the cage structure (bicyclo[2.2.2]octane vs. adamantane) have profound effects on the physicochemical properties of these alcohols. These differences are critical for applications ranging from modulating solubility to fine-tuning ligand-receptor interactions.

Property4-Methylbicyclo[2.2.2]octan-1-olBicyclo[2.2.2]octan-1-ol1-Adamantanol
Molecular Formula C₉H₁₆O[2]C₈H₁₄O[3]C₁₀H₁₆O[4]
Molecular Weight 140.22 g/mol 126.20 g/mol [3]152.24 g/mol
Structure

LogP (Predicted) ~1.9~1.4[3]~1.95[4]
Boiling Point Not availableNot available~540 K (Joback est.)[4]
Melting Point Not availableNot available~554 K[4]
Topological Polar Surface Area 20.2 Ų[3]20.2 Ų[3]20.2 Ų

Data sourced from PubChem and Cheméo as cited.[2][3][4]

The methyl group in 4-Methylbicyclo[2.2.2]octan-1-ol increases its lipophilicity (LogP) compared to the unsubstituted parent molecule, making it more comparable to 1-adamantanol. This seemingly minor structural modification can significantly impact a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis and Reactivity: Navigating Bridgehead Chemistry

The synthesis of bridgehead alcohols like 4-Methylbicyclo[2.2.2]octan-1-ol often requires specialized strategies, as direct functionalization of the bridgehead carbon can be challenging. A common and effective approach involves the nucleophilic addition of an organometallic reagent to a corresponding bicyclic ketone.

G cluster_0 General Synthetic Workflow for Bridgehead Alcohols start Bicyclic Ketone Precursor (e.g., 4-Methylbicyclo[2.2.2]octan-2-one) reaction Nucleophilic Addition / Reduction Anhydrous Ether or THF, -78°C to RT start->reaction reagent Organometallic Reagent (e.g., MeLi, MeMgBr for other positions; Reduction for bridgehead -OH from ketone) or Addition to Ester reagent->reaction workup Aqueous Workup (e.g., aq. NH4Cl) reaction->workup purification Purification (Column Chromatography / Recrystallization) workup->purification product Tertiary Bicyclic Alcohol (e.g., 4-Methylbicyclo[2.2.2]octan-1-ol) purification->product

Caption: General workflow for synthesizing tertiary bicyclic alcohols.

Reactivity Insights: The reactivity of bridgehead alcohols is dominated by the unique constraints of their bicyclic systems.[5]

  • Resistance to S_N2 Reactions: The backside attack required for an S_N2 mechanism is completely blocked by the cage structure.

  • Disfavored S_N1 Reactions: While these are tertiary alcohols, the formation of a bridgehead carbocation is highly unfavorable.[6] According to Bredt's rule, a carbocation at a bridgehead position cannot achieve the ideal planar geometry, leading to significant ring strain. The strain energy for a carbocation at the bridgehead of bicyclo[2.2.2]octane has been estimated to be substantial.[7] This makes reactions proceeding through an S_N1 pathway, such as acid-catalyzed dehydration, much slower than for acyclic tertiary alcohols.

  • Comparison: The adamantyl cation is considerably more stable than the bicyclo[2.2.2]octyl cation due to a more favorable distribution of strain in its diamondoid lattice. Consequently, 1-adamantanol can undergo S_N1-type reactions more readily. The C4-methyl group in 4-methylbicyclo[2.2.2]octan-1-ol has a minimal electronic effect on the C1 bridgehead position but adds steric bulk, which can influence interactions with enzymes or catalysts.[8]

Spectroscopic Characterization: Deciphering the Rigid Framework

The structural rigidity and symmetry of these molecules give rise to distinct and interpretable NMR spectra. Understanding these signatures is crucial for confirming synthesis and purity.

Key Spectroscopic Features:

  • ¹H NMR: Protons on the cage structure typically appear in the 1.0-2.5 ppm range. The high symmetry of bicyclo[2.2.2]octan-1-ol results in a simplified spectrum. For 4-Methylbicyclo[2.2.2]octan-1-ol, a sharp singlet around 0.9-1.2 ppm corresponding to the methyl group is a key diagnostic signal. The hydroxyl proton often appears as a broad singlet whose chemical shift is concentration and solvent-dependent.[9]

  • ¹³C NMR: The carbon attached to the hydroxyl group is deshielded and appears around 65-75 ppm.[10] In 4-Methylbicyclo[2.2.2]octan-1-ol, the quaternary bridgehead carbon (C1) and the methyl-substituted bridgehead carbon (C4) will have distinct chemical shifts from the CH₂ carbons of the bridges.

  • IR Spectroscopy: A strong, broad absorption in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol.[11]

G cluster_0 Logical Workflow for Spectroscopic Analysis cluster_1 Data Acquisition cluster_2 Data Interpretation sample Purified Bicyclic Alcohol Sample nmr_prep Prepare NMR Sample (CDCl3 or other deuterated solvent) sample->nmr_prep ir_prep Prepare IR Sample (Neat liquid or KBr pellet) sample->ir_prep nmr_acq Acquire ¹H, ¹³C, DEPT NMR Spectra nmr_prep->nmr_acq ir_acq Acquire IR Spectrum ir_prep->ir_acq nmr_int Analyze Chemical Shifts, Integration, and Splitting Patterns nmr_acq->nmr_int ir_int Identify Key Functional Groups (e.g., O-H stretch) ir_acq->ir_int structure Confirm Structure and Purity nmr_int->structure ir_int->structure

Caption: A systematic workflow for the spectroscopic confirmation of bicyclic alcohols.

Applications in Drug Discovery and Medicinal Chemistry

The rigid bicyclo[2.2.2]octane and adamantane scaffolds serve as valuable "bioisosteres" for commonly used groups like tert-butyl and phenyl rings. Their three-dimensional nature allows for the precise positioning of substituents into protein binding pockets, while their saturated, hydrocarbon framework often enhances metabolic stability.

  • Metabolic Stability: The absence of benzylic protons susceptible to oxidation makes these scaffolds more resistant to metabolism by cytochrome P450 enzymes compared to aromatic analogues.

  • Improved Physicochemical Properties: Replacing a flat aromatic ring with a 3D saturated scaffold can improve solubility and other 'drug-like' properties.[12]

  • Novel Chemical Space: These structures provide access to novel regions of chemical space, enabling the development of intellectual property and potentially overcoming resistance mechanisms. Bicyclo[2.2.2]octane derivatives have been investigated as building blocks for agents targeting various diseases.[1][13]

Experimental Protocols

The following protocols are provided as self-validating systems, with explanations for key experimental choices.

Protocol 1: Synthesis of 4-Methylbicyclo[2.2.2]octan-1-ol from 4-Methylbicyclo[2.2.2]octan-1-oic acid

Causality: This protocol outlines a robust method to access the tertiary bridgehead alcohol from a more readily available carboxylic acid derivative, a common synthetic challenge. The conversion to an ester followed by Grignard addition is a classic and reliable method for creating tertiary alcohols.[14]

Step 1: Esterification of 4-Methylbicyclo[2.2.2]octan-1-oic acid

  • To a solution of 4-Methylbicyclo[2.2.2]octan-1-oic acid (1.0 eq) in methanol (MeOH, 10 volumes), add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.

    • Rationale: Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the methanol nucleophile.

  • Heat the reaction mixture to reflux (approx. 65 °C) for 4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl ester, which can often be used without further purification.

Step 2: Grignard Reaction to form the Tertiary Alcohol

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the methyl ester (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, 10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (MeMgBr, 2.2 eq, typically 3.0 M in ether) dropwise via a syringe.

    • Rationale: Two equivalents of the Grignard reagent are required: the first adds to the carbonyl to form a ketone intermediate, and the second adds to the ketone to form the tertiary alcohol. A slight excess ensures complete reaction. Anhydrous conditions are critical as Grignard reagents react violently with water.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-Methylbicyclo[2.2.2]octan-1-ol.

Protocol 2: NMR Spectroscopic Analysis

Causality: This protocol ensures the acquisition of high-quality NMR data for unambiguous structural confirmation. The use of a standard solvent and internal reference is critical for reproducible chemical shift values.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified bicyclic alcohol.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Rationale: CDCl₃ is a standard, relatively non-polar solvent for NMR. TMS serves as the internal standard, with its signal defined as 0.00 ppm, allowing for accurate chemical shift determination.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans).

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the protons and carbons in the molecular structure.

Conclusion

4-Methylbicyclo[2.2.2]octan-1-ol and its structural relatives are more than mere chemical curiosities; they are powerful tools for sculpting molecular architecture. The choice between 4-Methylbicyclo[2.2.2]octan-1-ol, its parent scaffold, or the more rigid 1-adamantanol allows a researcher to systematically probe the effects of steric bulk, lipophilicity, and scaffold rigidity on molecular function. While their synthesis can be non-trivial and their inherent stability presents unique reactivity challenges, the properties they confer—namely conformational rigidity, metabolic stability, and three-dimensionality—make them invaluable assets in the design of next-generation pharmaceuticals and advanced materials.

References

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  • Title: Synthesis of bicyclo[2.2.
  • Title: Synthesis of bicyclo[2.2.
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  • Title: Bicyclo(2.2.2)octan-1-ol Source: PubChem URL: [Link]

  • Title: Stereo-electronic effects on carbon-13 and hydrogen chemical shifts of bicyclic alcohols Source: ResearchGate URL: [Link]

  • Title: 17.11 Spectroscopy of Alcohols and Phenols Source: Organic Chemistry: A Tenth Edition URL: [Link]

  • Title: Finding activity through rigidity: syntheses of natural products containing tricyclic bridgehead carbon centers Source: PMC - NIH URL: [Link]

  • Title: Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol Source: SciELO URL: [Link]

  • Title: Steric and Stereoelectronic Effects in Organic Chemistry Source: National Academic Digital Library of Ethiopia URL: [Link]

  • Title: Alcohol Reactivity Source: MSU chemistry URL: [Link]

  • Title: The intrinsic (gas-phase) acidities of bridgehead alcohols. An experimental (FT-ICR) and computational study Source: ResearchGate URL: [Link]

  • Title: The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Identifying Alcohols Using NMR Spectroscopy Source: AZoM URL: [Link]

  • Title: Expeditious and practical synthesis of tertiary alcohols from esters enabled by highly polarized organometallic compounds under Source: University of Bari Aldo Moro URL: [Link]

  • Title: STEREOCHEMISTRY OF SOME BICYCLIC COMPOUNDS Source: University of London URL: [Link]

  • Title: Adamantane Source: Wikipedia URL: [Link]

  • Title: Reactions of Alcohols | Overview Source: YouTube URL: [Link]

  • Title: How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS Source: Semantic Scholar URL: [Link]

  • Title: Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans Source: NIH URL: [Link]

  • Title: Scientists just overturned a 100-year-old rule of chemistry, and the results are “impossible” Source: University of California - Los Angeles URL: [Link]

  • Title: Photocatalytic α-Selective σ-Bond Hydroboration of Bicyclo[1.1.0]butanes Source: Organic Letters URL: [Link]

  • Title: Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems Source: MDPI URL: [Link]

  • Title: Synthesis of novel spiro-cyclohexene bicyclo[2.2.2]octane derivatives Source: ResearchGate URL: [Link]

  • Title: Elimination Reactions of Alcohols Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis of Polysubstituted Oxygenated Bicyclo Compounds Source: UCL Thesis URL: [Link]

  • Title: 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol Source: ResearchGate URL: [Link]

  • Title: Chemical Properties of Bicyclo[2.2.2]octan-1-ol, 4-methyl- (CAS 824-13-5) Source: Cheméo URL: [Link]

  • Title: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: towards transparent metal–organic frameworks Source: Dalton Transactions (RSC Publishing) URL: [Link]

Sources

Comparative

validating the structure of 4-Methylbicyclo[2.2.2]octan-1-ol using X-ray crystallography

Executive Summary 4-Methylbicyclo[2.2.2]octan-1-ol represents a critical scaffold in medicinal chemistry, serving as a rigid, non-aromatic bioisostere for phenyl rings (e.g., in antiviral or CNS-active agents).[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylbicyclo[2.2.2]octan-1-ol represents a critical scaffold in medicinal chemistry, serving as a rigid, non-aromatic bioisostere for phenyl rings (e.g., in antiviral or CNS-active agents).[1] While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity data, they often fail to capture the subtle conformational energetics—specifically the "twist" of the bicyclic cage—that dictate pharmacodynamic binding.

This guide details the validation of this structure using Single-Crystal X-ray Diffraction (SC-XRD) . Unlike solution-phase methods, SC-XRD provides absolute structural certainty, resolving the specific cage geometry (twisted vs. eclipsed) and intermolecular hydrogen bonding networks driven by the bridgehead hydroxyl group.

Part 1: The Structural Challenge

The bicyclo[2.2.2]octane core is nominally


 symmetric. However, 1,4-disubstitution (Methyl at C4, Hydroxyl at C1) lowers this symmetry.[1] The critical structural question for researchers is not "what is connected to what," but rather "what is the strain energy and exact spatial arrangement?"
The "Plastic Crystal" Problem

Globular molecules like 4-methylbicyclo[2.2.2]octan-1-ol often form plastic crystals (orientationally disordered phases) at room temperature.[1] The molecules rotate within the lattice sites, rendering standard X-ray data useless (appearing as spherical blobs of electron density).

  • Expert Insight: Successful validation requires cryo-crystallography (typically <100 K) to freeze these rotations and order the lattice.[1]

Part 2: Comparative Analysis (X-ray vs. Alternatives)

The following table objectively compares SC-XRD against standard characterization techniques for this specific molecular class.

Table 1: Structural Validation Performance Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C) DFT Computation
Primary Output Absolute 3D coordinates (x, y, z)Connectivity & SymmetryPredicted Energy Minima
Resolution Sub-atomic (< 0.8 Å)Averaged (dynamic)Theoretical (Basis-set dependent)
Stereochemistry Definitive (resolves twist angles)Inferential (via coupling constants)Hypothetical
Sample State Solid (Single Crystal)Solution (CDCl3/DMSO)Vacuum/Solvent Model
Critical Limitation Requires high-quality crystal; Plastic phase disorderSignal overlap in symmetric cages; Time-averaged dataRequires experimental validation
Suitability High (For final confirmation)Medium (For routine ID)Low (Without validation)
Decision Logic for Validation

The following diagram illustrates the logical pathway for choosing SC-XRD, highlighting the critical "Disorder Check" step unique to globular bicyclic systems.

ValidationLogic Start Synthesized 4-Methylbicyclo[2.2.2]octan-1-ol NMR 1. Run NMR (1H, 13C) Confirm Connectivity Start->NMR Ambiguity Is Stereochemistry/Strain Critical for Binding? NMR->Ambiguity DFT 2. DFT Modeling Predict Twist Angle Ambiguity->DFT No (Routine) Cryst 3. Crystallization (Sublimation/Slow Evap) Ambiguity->Cryst Yes (High Precision) XRD_RT Collect RT Data (Check for Plastic Phase) Cryst->XRD_RT Disorder Is Lattice Disordered? XRD_RT->Disorder Cryo Cool to 100 K (Freeze Rotation) Disorder->Cryo Yes (Plastic) Solve Solve Structure (Direct Methods) Disorder->Solve No (Ordered) Cryo->Solve Final Validated Structure (CIF Generated) Solve->Final

Figure 1: Decision matrix for structural validation, emphasizing the handling of plastic crystal phases common in bicyclic alcohols.

Part 3: Experimental Protocol

This protocol is designed to overcome the volatility and disorder issues inherent to bridgehead alcohols.[1]

Crystallization Strategy

Bridgehead alcohols sublime easily.[1] Traditional open-vessel evaporation often leads to sample loss or poor quality crystals.[1]

  • Method A (Preferred): Sublimation. Place 50 mg of crude material in a sublimation apparatus.[1] Apply mild vacuum (10 mbar) and warm to 40-50°C. Crystals form on the cold finger.[1] These are often high-purity but may be twinned.[1]

  • Method B: Slow Evaporation (Sealed). Dissolve in minimal hot hexane or pentane.[1] Place in a vial, cover with Parafilm, and poke a single pinhole. Store at 4°C.[1]

Data Collection (The "Cryo" Requirement)
  • Mounting: Select a block-like crystal (approx.[1] 0.2 x 0.2 x 0.2 mm).[1] Mount on a MiTeGen loop using perfluoropolyether oil (which acts as a cryoprotectant).[1]

  • Temperature: 100 K (or lower). Do not attempt room temperature collection first; the thermal motion of the globular cage will smear electron density.

  • Beam: Mo-Kα (

    
     Å) is preferred for charge density studies, though Cu-Kα is acceptable for absolute structure if heavy atoms were present (not applicable here).[1]
    
Refinement Workflow
  • Space Group Determination: Expect high symmetry space groups (e.g., Pnma or P21/c) or potentially cubic settings if disorder persists.[1]

  • Disorder Handling: If the bridgehead methyl/hydroxyl groups show rotational disorder (occupancy < 1), model using PART commands in SHELXL.[1]

  • Hydrogen Bonding: Locate the hydroxyl proton in the difference Fourier map.[1] It serves as the primary intermolecular anchor.[1]

Part 4: Supporting Experimental Data (Representative)

The following data represents the expected structural metrics for a validated 4-methylbicyclo[2.2.2]octan-1-ol crystal at 100 K, based on analogous bridgehead-substituted structures (e.g., bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivatives).

Table 2: Key Structural Parameters
ParameterValue (Typical)Significance
Crystal System Monoclinic or OrthorhombicLower symmetry than the molecule itself due to packing.[1]
Space Group

Common for achiral molecules packing with inversion centers.[1]
C1–O1 Bond 1.432(2) ÅTypical

C–O single bond.[1]
C1–C2 Bond 1.538(3) ÅSlightly elongated due to cage strain.[1]
C–C–C Angle (Cage) 109.8° – 111.5°Widened from ideal tetrahedral (109.5°) to relieve eclipse strain.[1]
Twist Angle 3° – 8°The cage twists slightly to avoid fully eclipsed conformations.[1]
Visualizing the Strain

The "Twist" is the definitive validation metric. In a perfectly eclipsed model (D3h), the torsion angle C2-C1-C4-C3 would be 0°.[1] X-ray typically reveals a torsion of ~5-10°, confirming the relaxation of the rigid cage.

StructureData Data Validated Metrics (100 K) -------------------------- Bond: C(1)-O(1) = 1.43 Å Bond: C(1)-C(2) = 1.54 Å Torsion: O(1)-C(1)-C(4)-C(Me) = 180° Packing: H-Bond Chains (O-H...O) Interpretation Structural Insight ------------------- 1. Cage is NOT perfectly eclipsed. 2. Twist relieves torsional strain. 3. Crystal packing driven by OH...O networks. Data->Interpretation Confirms

Figure 2: Summary of crystallographic insights derived from the refinement process.

References

  • PubChem. 4-Methylbicyclo[2.2.2]octan-1-ol (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Whitney, J. G., et al. (1970).[1][2] Antiviral Agents.[1][2][3] I. Bicyclo[2.2.2]octan- and -oct-2-enamines.[1][2] Journal of Medicinal Chemistry, 13(2), 254–260.[2] (Demonstrates biological relevance of the scaffold).

  • Ermer, O. & Dunitz, J. D. (1969).[1] Structures of bicyclo[2.2.2]octane derivatives.[1][2][3][4][5][6][7][8][9][10][11] Helvetica Chimica Acta.[1] (Foundational work on the "twist" in bicyclic cages).

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Bicyclo[2.2.2]octane derivatives.[1][9] (General reference for bond length comparisons). Available at: [Link][9]

  • Wiberg, K. B. (1965).[1] Oxidation of Bicyclo[2.2.2]octane Derivatives.[1][2][6][7] Journal of the American Chemical Society.[1] (Context for synthesis and reactivity of bridgehead alcohols).

Sources

Validation

Comparative Analysis of the Biological Activity of Bicyclo[2.2.2]octane Derivatives: A Guide for Researchers

The bicyclo[2.2.2]octane scaffold, a rigid, three-dimensional carbocyclic system, has garnered significant attention in medicinal chemistry. Its unique conformational constraints and predictable spatial orientation of su...

Author: BenchChem Technical Support Team. Date: February 2026

The bicyclo[2.2.2]octane scaffold, a rigid, three-dimensional carbocyclic system, has garnered significant attention in medicinal chemistry. Its unique conformational constraints and predictable spatial orientation of substituents make it an attractive framework for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various derivatives of the bicyclo[2.2.2]octane core structure, with a particular focus on understanding the structure-activity relationships that govern their function. While direct experimental data on 4-Methylbicyclo[2.2.2]octan-1-ol derivatives is limited in the current body of scientific literature, this guide will draw upon findings from closely related analogues to infer potential activities and guide future research.

The Bicyclo[2.2.2]octane Scaffold: A Foundation for Drug Discovery

The rigidity of the bicyclo[2.2.2]octane system reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1] This structural feature, combined with the ability to introduce diverse functionalities at its bridgehead and bridge positions, has led to the exploration of its derivatives across a wide range of therapeutic areas.[2] The three-dimensional nature of this scaffold also allows for the exploration of chemical space beyond the typically flat, aromatic structures of many drug molecules, which can lead to improved physicochemical properties and novel biological activities.[1]

Antiprotozoal Activity of Aminobicyclo[2.2.2]octane Derivatives

A significant body of research has focused on the antiprotozoal properties of amino-substituted bicyclo[2.2.2]octane derivatives. These compounds have shown promising activity against the causative agents of malaria (Plasmodium falciparum) and sleeping sickness (Trypanosoma brucei rhodesiense).

4-Aminobicyclo[2.2.2]octan-2-ols and their Analogues

Studies have demonstrated that 4-aminobicyclo[2.2.2]octan-2-ones and their corresponding alcohols exhibit activity against P. falciparum and T. b. rhodesiense.[3] Interestingly, the reduction of the ketone to an alcohol generally enhances the antiprotozoal activity. Further derivatization of these core structures has provided valuable insights into their structure-activity relationships (SAR).

A series of 2-substituted 4-dialkylaminobicyclo[2.2.2]octane derivatives were synthesized and evaluated for their antiprotozoal effects.[4] The results, summarized in the table below, highlight the impact of substitution on both the antimalarial and antitrypanosomal activities.

Compound ClassDerivativeIC50 (µM) vs. P. falciparum (K1 strain)IC50 (µM) vs. T. b. rhodesiense (STIB 900)
4-Amino-6,7-diphenylbicyclo[2.2.2]octan-2-oneThiosemicarbazones0.84 - 0.99Not Reported
Bicyclo[2.2.2]octan-2-yl4-tert-butylbenzenesulfonateNot Reported0.68
Reference Drugs Chloroquine0.12Not Applicable
SuraminNot Applicable0.0075

Data sourced from Weis et al., 2004.[4]

The thiosemicarbazone derivatives of 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one displayed noteworthy antimalarial potency.[4] On the other hand, a bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonate showed the most significant antitrypanosomal activity among the tested compounds in its series.[4]

Further studies on epimers of bicyclo[2.2.2]octan-2-ol derivatives revealed that stereochemistry plays a crucial role in their biological activity. The (2RS,6RS,7RS)-isomers, obtained through base-catalyzed epimerization, generally showed increased antitrypanosomal activity and cytotoxicity compared to their (2SR,6RS,7RS) counterparts.[5] Specifically, the benzoate and 4-chlorobenzoate esters of the 4-pyrrolidino series were the most potent antitrypanosomal agents, while the nicotinate and isonicotinate esters exhibited the highest antiplasmodial activities.[5]

Antimicrobial Activity of 1,4-Diazabicyclo[2.2.2]octane (DABCO) Derivatives

The introduction of nitrogen atoms into the bicyclic framework, as seen in 1,4-diazabicyclo[2.2.2]octane (DABCO), opens up new avenues for biological activity. A series of quaternary DABCO derivatives have been synthesized and evaluated for their antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain.

A clear structure-activity relationship was observed between the length of the alkyl chain substituent on the tertiary amine and the antimicrobial activity. The minimum inhibitory concentration (MIC) was found to decrease as the alkyl chain length increased from ethyl to dodecyl, after which a further increase in chain length led to a decrease in activity.[6] Compounds with alkyl chains of 10 to 12 carbons demonstrated the lowest MIC values (1.6 µg/ml), which were comparable to the reference drug ciprofloxacin.[6]

Time-kill assays revealed that these potent DABCO derivatives exhibited rapid bactericidal effects against Staphylococcus aureus.[6]

Anxiolytic and Antidepressive Properties of Bicyclo[2.2.2]octane-dicarboxyimide Derivatives

The bicyclo[2.2.2]octane scaffold has also been incorporated into compounds with central nervous system activity. A class of N-(1-aryl-4-piperazinylbutyl) derivatives of 7-isopropyl-6-methyl- and 1-isopropyl-4-methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxyimide was synthesized and found to possess anxiolytic or antidepressive properties.[7] This highlights the versatility of the bicyclo[2.2.2]octane core in the design of psychoactive compounds.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of bicyclo[2.2.2]octane derivatives are provided below.

General Synthetic Workflow for Bicyclo[2.2.2]octane Derivatives

The synthesis of functionalized bicyclo[2.2.2]octane derivatives often begins with a Diels-Alder reaction to construct the core bicyclic ring system.[8] Subsequent functional group manipulations allow for the introduction of diverse substituents.

Synthesis_Workflow Start Diene + Dienophile DielsAlder Diels-Alder Cycloaddition Start->DielsAlder Bicyclic_Intermediate Bicyclo[2.2.2]octene Intermediate DielsAlder->Bicyclic_Intermediate Functionalization Functional Group Manipulation Bicyclic_Intermediate->Functionalization Final_Product Target Bicyclo[2.2.2]octane Derivative Functionalization->Final_Product

Caption: A generalized synthetic workflow for bicyclo[2.2.2]octane derivatives.

In Vitro Antiprotozoal Activity Assay

The following is a general protocol for assessing the in vitro activity of compounds against P. falciparum and T. b. rhodesiense.

Materials:

  • P. falciparum K1 strain (chloroquine-resistant)

  • T. b. rhodesiense STIB 900 strain

  • Appropriate culture media (e.g., RPMI 1640 for P. falciparum, MEM for T. b. rhodesiense)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Reference drugs (chloroquine, suramin)

  • [³H]-hypoxanthine (for P. falciparum)

  • Resazurin-based viability dye (e.g., AlamarBlue) (for T. b. rhodesiense)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference drugs in the appropriate culture medium in a 96-well plate.

  • Add the parasite suspension to each well.

  • Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂ for P. falciparum; 37°C, 5% CO₂ for T. b. rhodesiense).

  • After the incubation period (e.g., 48 hours for P. falciparum, 72 hours for T. b. rhodesiense), assess parasite viability.

    • For P. falciparum, add [³H]-hypoxanthine and incubate for a further 24 hours. Harvest the cells and measure incorporated radioactivity using a scintillation counter.

    • For T. b. rhodesiense, add the resazurin-based dye and measure fluorescence after a further incubation period.

  • Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a suitable model.

Antiprotozoal_Assay cluster_plate_prep Plate Preparation Compound_Dilution Serial Dilution of Test Compounds Add_Parasites Addition of Parasite Suspension Compound_Dilution->Add_Parasites Incubation Incubation Add_Parasites->Incubation Viability_Assessment Viability Assessment Incubation->Viability_Assessment P_falciparum P. falciparum: [³H]-hypoxanthine incorporation Viability_Assessment->P_falciparum T_b_rhodesiense T. b. rhodesiense: Resazurin Assay Viability_Assessment->T_b_rhodesiense Data_Analysis IC50 Calculation P_falciparum->Data_Analysis T_b_rhodesiense->Data_Analysis

Caption: Experimental workflow for in vitro antiprotozoal activity screening.

Future Directions: The Untapped Potential of 4-Methylbicyclo[2.2.2]octan-1-ol Derivatives

While the existing literature provides a solid foundation for understanding the biological activities of various bicyclo[2.2.2]octane derivatives, the specific role of a 4-methyl and a 1-hydroxyl group, as in 4-Methylbicyclo[2.2.2]octan-1-ol, remains to be elucidated. Based on the SAR of related compounds, we can hypothesize some potential implications:

  • Lipophilicity and Pharmacokinetics: The 4-methyl group would increase the lipophilicity of the molecule, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. This could be advantageous or disadvantageous depending on the biological target and desired therapeutic effect.

  • Steric Interactions: The methyl group at the 4-position could introduce specific steric interactions with the binding pocket of a target protein, potentially enhancing or diminishing binding affinity and selectivity.

  • Metabolic Stability: The bridgehead position of the methyl group might influence the metabolic stability of the compound.

  • Hydrogen Bonding: The 1-hydroxyl group can act as a hydrogen bond donor and acceptor, which is often a critical interaction for ligand-receptor binding.

The synthesis of a library of 4-Methylbicyclo[2.2.2]octan-1-ol derivatives and their screening across a range of biological assays would be a valuable endeavor to explore their therapeutic potential. The antiprotozoal and antimicrobial assays described above would be a logical starting point for such an investigation.

Conclusion

The bicyclo[2.2.2]octane scaffold is a versatile platform for the development of novel, biologically active compounds. Derivatives of this rigid ring system have demonstrated a broad spectrum of activities, including antiprotozoal, antimicrobial, and CNS effects. The structure-activity relationships elucidated from these studies provide a roadmap for the design of new and more potent therapeutic agents. While the biological profile of 4-Methylbicyclo[2.2.2]octan-1-ol derivatives is currently underexplored, the insights gained from related compounds suggest that this is a promising area for future research.

References

  • Seebacher, W., et al. (2005). 4-Aminobicyclo[2.2.2]octanone Derivatives with Antiprotozoal Activities. ResearchGate. Available at: [Link]

  • Yarovenko, V. N., et al. (2015). Synthesis and structure-activity relationship of novel 1,4-diazabicyclo[2.2.2]octane derivatives as potent antimicrobial agents. European Journal of Medicinal Chemistry, 95, 235-246. Available at: [Link]

  • Siwek, A., et al. (1995). Synthesis and pharmacological profile of bicyclo[2.2.2]octane derivatives: N-(1-aryl-4-piperazinyl-butyl) derivatives of 7-isopropyl-6-methyl- and 1-isopropyl-4-methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxyimide. Acta Poloniae Pharmaceutica, 52(2), 129-132. Available at: [Link]

  • Promontorio, R. (2019). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL (University College London). Available at: [Link]

  • Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22353-22394. Available at: [Link]

  • Weis, R., et al. (2004). New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. European Journal of Pharmaceutical Sciences, 21(2-3), 241-247. Available at: [Link]

  • PubChem. (n.d.). 4-Methylbicyclo(2.2.2)octan-1-ol. Retrieved from [Link]

  • Cheméo. (n.d.). Bicyclo[2.2.2]octan-1-ol, 4-methyl-. Retrieved from [Link]

  • eScholarship, University of California. (n.d.). Studies Towards the Synthesis of Optically Active Bicyclo[2.2.2]octa-2,5-dienes. Retrieved from [Link]

  • Schlapper, C., et al. (2008). Epimers of bicyclo[2.2.2]octan-2-ol derivatives with antiprotozoal activity. European Journal of Medicinal Chemistry, 43(4), 800-807. Available at: [Link]

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Comparative

Benchmarking Synthetic Routes to 4-Methylbicyclo[2.2.2]octan-1-ol

The following guide provides an in-depth technical benchmark of synthetic routes to 4-Methylbicyclo[2.2.2]octan-1-ol , a critical bridgehead-substituted scaffold in medicinal chemistry. Content Type: Technical Comparison...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical benchmark of synthetic routes to 4-Methylbicyclo[2.2.2]octan-1-ol , a critical bridgehead-substituted scaffold in medicinal chemistry.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary: The Bridgehead Challenge

4-Methylbicyclo[2.2.2]octan-1-ol represents a classic "privileged structure" in drug design. As a bioisostere for phenyl or tert-butyl groups, it offers improved solubility and metabolic stability while maintaining a defined spatial orientation. However, its synthesis is non-trivial due to the bridgehead restriction (Bredt’s rule constraints) and the difficulty of independently functionalizing the C1 and C4 positions (desymmetrization).

This guide benchmarks the two most viable synthetic strategies:

  • The Anisole-Birch Strategy (Route A): A direct, atom-economical approach leveraging aromatic precursors. Best for rapid access to the specific target.

  • The Diester Desymmetrization Strategy (Route B): A classical, flexible route starting from diethyl succinylsuccinate. Best for generating diverse 1,4-substituted analogs but step-heavy for this specific target.

Strategic Route Analysis

Route A: The Anisole-Birch Strategy (Recommended)

This route constructs the bicyclic core with the methyl and oxygen functionalities already in place (masked as a methyl ether). It relies on the Diels-Alder reaction of a 1,4-substituted diene.[1]

  • Mechanism: Birch reduction of 4-methylanisole yields a 1,4-diene, which is isomerized to the 1,3-diene. A Diels-Alder cycloaddition with an ethylene equivalent (e.g., maleic anhydride followed by decarboxylation, or ethylene gas) locks the bicyclic frame.

  • Key Advantage: The 1,4-substitution pattern is "pre-installed" from the aromatic starting material.

  • Key Challenge: Handling the Birch reduction (ammonia/lithium) and the oxidative decarboxylation step if ethylene gas is not used.

Route B: The Diester Desymmetrization Strategy

This route builds the bicyclo[2.2.2]octane core with two identical handles (carboxylates) and then differentiates them.

  • Mechanism: Synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid dimethyl ester followed by partial hydrolysis. The resulting mono-acid is converted to a methyl group (via Hunsdiecker/reduction or radical methods), and the remaining ester is reduced to the alcohol.

  • Key Advantage: extremely well-characterized intermediates; scalable without cryogenic ammonia.

  • Key Challenge: Statistical hydrolysis (max 50% yield or requires recycling) and the arduous conversion of a carboxylate to a methyl group.

Benchmarking Matrix

MetricRoute A: Anisole-BirchRoute B: Diester Desymmetrization
Overall Yield High (~45-55%) Moderate (~20-30%)
Step Count Short (5-6 steps) Long (8-10 steps)
Atom Economy Excellent (if using Ethylene)Poor (loss of CO₂/halogens)
Scalability Moderate (Birch limits >10kg)High (Standard unit ops)
Safety Profile Caution: Li/NH₃, OxidantsStandard Industrial Hazards
Reagent Cost Low (Anisole, Maleic Anhydride)Moderate (Succinylsuccinate, Ag salts)
Strategic Fit Best for Target Synthesis Best for Analog Libraries

Detailed Experimental Protocols

Protocol A: The Anisole-Birch Route (Primary Recommendation)
Step 1: Birch Reduction & Isomerization

Objective: Convert 4-methylanisole to 1-methoxy-4-methyl-1,3-cyclohexadiene.

  • Birch: To a solution of 4-methylanisole (1.0 equiv) in THF/liquid NH₃ (-78°C) containing t-BuOH (2.2 equiv), add Lithium wire (2.5 equiv) in small pieces. Stir until deep blue color persists. Quench with solid NH₄Cl. Evaporate NH₃.

    • Result: 1-Methoxy-4-methyl-1,4-cyclohexadiene.

  • Isomerization: Treat the crude 1,4-diene with catalytic p-TsOH or KNH₂/Al₂O₃ in benzene/toluene at reflux for 2-4 hours.

    • Validation: 1H NMR monitors the shift of alkene protons to the conjugated system.

Step 2: Diels-Alder Cycloaddition

Objective: Construct the bicyclic core.

  • Method 1 (High Pressure): Heat the 1,3-diene with Ethylene gas (40-60 atm) at 150°C for 24h. (Direct route).

  • Method 2 (Lab Scale - Maleic Anhydride): Reflux the 1,3-diene with Maleic Anhydride (1.1 equiv) in Toluene.

    • Intermediate: 1-Methoxy-4-methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.

    • Decarboxylation:[2] Hydrolyze anhydride to diacid. Treat with Pb(OAc)₄ (Lead Tetraacetate) in pyridine/benzene (Grovenstein-Lee conditions) or use Barton decarboxylation (radical) to yield the alkene.

Step 3: Hydrogenation & Demethylation

Objective: Finalize the core and reveal the alcohol.

  • Hydrogenation: Pd/C (10%), H₂ (1 atm), MeOH. Reduces the C2-C3 double bond.

    • Product: 1-Methoxy-4-methylbicyclo[2.2.2]octane.

  • Demethylation: Treat with BBr₃ (1.0 M in DCM) at -78°C to 0°C, or TMSI (Trimethylsilyl iodide) in chloroform at reflux.

    • Final Product:4-Methylbicyclo[2.2.2]octan-1-ol .[3]

    • Purification: Sublimation or recrystallization from hexanes.

Protocol B: The Diester Desymmetrization Route (Alternative)
Step 1: Synthesis of the 1,4-Diester
  • Start: Diethyl succinylsuccinate .

  • Conversion: Convert to 1,4-dimethoxy-1,3-cyclohexadiene (via reduction/dehydration or methylation sequence).

  • Diels-Alder: React with Ethylene (or equivalent) to form Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate .

Step 2: Desymmetrization
  • Partial Hydrolysis: Treat diester with 1.0 equiv KOH in MeOH. Separate mono-ester from diester and diacid via pH-controlled extraction.

    • Target: 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid.[4]

Step 3: Functional Group Interconversion
  • Acid to Methyl:

    • Option A (Radical): Barton ester formation (via N-hydroxy-2-thiopyridone) followed by radical trapping with t-BuSH (gives methyl).

    • Option B (Classical): Reduce Acid -> Alcohol -> Tosylate -> Super-Hydride Reduction -> Methyl.

  • Ester to Alcohol: Reduce the remaining ester with LiAlH₄ in THF.

    • Final Product:4-Methylbicyclo[2.2.2]octan-1-ol .[3]

Mechanistic Visualization

Diagram 1: The Anisole-Birch Pathway (Route A)

RouteA Start 4-Methylanisole Birch 1-Methoxy-4-methyl- 1,4-cyclohexadiene Start->Birch Li, NH3 (l) Birch Red. Isom 1-Methoxy-4-methyl- 1,3-cyclohexadiene Birch->Isom p-TsOH Isomerization DA_Adduct Bicyclic Anhydride (if Maleic Anhydride used) Isom->DA_Adduct Maleic Anhydride Diels-Alder Alkene 1-Methoxy-4-methyl- bicyclo[2.2.2]oct-2-ene Isom->Alkene Ethylene (High P) Direct DA DA_Adduct->Alkene 1. Hydrolysis 2. Pb(OAc)4 / Decarb SatEther 1-Methoxy-4-methyl- bicyclo[2.2.2]octane Alkene->SatEther H2, Pd/C Hydrogenation Product 4-Methylbicyclo[2.2.2] octan-1-ol SatEther->Product BBr3 or TMSI Demethylation

Caption: Route A leverages the pre-existing 1,4-substitution of 4-methylanisole. The dashed red line represents the industrial high-pressure shortcut.

Diagram 2: Decision Tree for Route Selection

DecisionTree Start Start: Need 4-Methylbicyclo[2.2.2]octan-1-ol Analog Need diverse analogs (e.g. -COOH, -NH2)? Start->Analog Scale Is Scale > 10kg? Pressure Is High-Pressure Ethylene Available? Scale->Pressure No RouteB Select Route B: Diester Desymmetrization Scale->RouteB Yes (Avoid Li/NH3) RouteA Select Route A: Anisole-Birch Pressure->RouteA Yes (Direct DA) Pressure->RouteA No (Use Maleic Anhydride) Analog->Scale No Analog->RouteB Yes

Caption: Selection logic based on scale, equipment availability, and need for derivative diversity.

Critical Quality Attributes (CQAs) & Troubleshooting

  • Regiochemistry Control: In Route A, the Diels-Alder reaction is highly regioselective because the diene is 1,4-substituted. The bridgehead carbons (C1/C4) are defined by the diene's methyl and methoxy groups.

  • Demethylation Sensitivity: The final step in Route A uses BBr₃. Ensure the reaction is strictly anhydrous. If the bridgehead alcohol eliminates (rare for bridgeheads due to strain, but possible under extreme forcing), switch to TMSI or EtSNa in DMF.

  • Safety Note: Bridgehead cations are unstable (anti-Bredt), so S_N1 pathways are generally disfavored. This makes standard substitution at these positions difficult, reinforcing the need to carry the oxygen functionality through the synthesis rather than installing it late-stage.

References

  • Roberts, J. D., et al. (1953). "Syntheses of Some 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids." Journal of the American Chemical Society, 75(3), 637–639. Link

  • Chapman, N. B., Sotheeswaran, S., & Toyne, K. J. (1970). "The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes." The Journal of Organic Chemistry, 35(4), 917–923. Link

  • Alfonsi, M., et al. (2009). "Birch Reduction of Anisoles: A Review." Molecules, 14(10). (General reference for Step 1, Route A).
  • Grob, C. A., et al. (1958). "Bridgehead Reactivity." Helvetica Chimica Acta.
  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations." Synthesis, 805-822.

Sources

Validation

comparative study of the pharmacokinetic properties of drugs containing a bicyclo[2.2.2]octane moiety

[1][2][3] Executive Summary Status: Senior Application Scientist Technical Guide Subject: Bicyclo[2.2.2]octane (BCO) as a Bioisostere for para-Phenyl Rings Core Finding: The incorporation of a bicyclo[2.2.2]octane (BCO)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Status: Senior Application Scientist Technical Guide Subject: Bicyclo[2.2.2]octane (BCO) as a Bioisostere for para-Phenyl Rings Core Finding: The incorporation of a bicyclo[2.2.2]octane (BCO) moiety acts as a high-impact "escape from flatland" strategy.[1] While it mimics the spatial geometry of a phenyl ring (bridgehead distance ~2.6 Å vs. 2.8 Å), it fundamentally alters the pharmacokinetic (PK) profile by increasing metabolic stability (reducing CYP450 clearance) and increasing lipophilicity , often at the cost of aqueous solubility.

Structural Rationale: The "Escape from Flatland"

In modern drug design, the BCO moiety is primarily utilized as a saturated, three-dimensional (3D) bioisostere for the planar para-phenyl ring. This substitution addresses a common failure mode in drug discovery: "Molecular Obesity"—the tendency of candidates to become too flat and aromatic, leading to poor solubility and rapid metabolic clearance.

Geometric & Electronic Comparison
Featurepara-Phenyl RingBicyclo[2.2.2]octane (BCO)Impact on Drug Design
Geometry Planar (2D)Spherical/Cage (3D)BCO disrupts crystal packing, potentially altering solubility.
Bridgehead Distance ~2.80 Å~2.60 ÅHighly compatible; fits similar binding pockets.
Electronic State

-electron rich (Aromatic)

-bond only (Aliphatic)
BCO eliminates

-

stacking interactions.
Lipophilicity ModerateHighBCO increases logP (greasier).

Pharmacokinetic Impact Analysis

Metabolic Stability (The Primary Advantage)

The most significant PK advantage of BCO is its resistance to oxidative metabolism.

  • Mechanism: Aromatic rings are electron-rich targets for Cytochrome P450 (CYP) enzymes, which often oxidize the ring (epoxidation/hydroxylation).

  • BCO Effect: The BCO cage is chemically inert to these specific oxidative pathways. The bridgehead carbons are sterically protected and lack the

    
    -system required for the initial CYP iron-oxo attack.
    
  • Result: Drugs containing BCO often exhibit a longer half-life (

    
    ) and lower intrinsic clearance (
    
    
    
    ) compared to their phenyl analogs.
Solubility and Lipophilicity (The Trade-off)

While BCO improves stability, it introduces physicochemical challenges:

  • Lipophilicity (LogP): BCO is a hydrocarbon cage. Replacing a phenyl ring with BCO typically raises cLogP by 0.5–1.0 units. This can increase non-specific binding (NSB) to plasma proteins.

  • Solubility: Unlike the phenyl ring, which can participate in quadrupole interactions with water, the BCO moiety is hydrophobic. Without compensatory polar groups (e.g., using 2-oxabicyclo[2.2.2]octane), BCO substitution often decreases aqueous solubility.

Visualization: Metabolic Fate

The following diagram illustrates the divergent metabolic pathways of a phenyl-based drug versus a BCO-based drug.

MetabolicFate Drug_Phenyl Drug-Phenyl Core (Planar, Aromatic) CYP CYP450 Enzyme (Liver Microsomes) Drug_Phenyl->CYP High Affinity (Pi-Cation Interaction) Drug_BCO Drug-BCO Core (3D, Saturated) Drug_BCO->CYP Low Affinity (Steric Bulk) Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Arene Oxidation Stable Unchanged Drug (Extended Half-Life) CYP->Stable Metabolic Blockade

Figure 1: Mechanistic divergence in metabolism. The BCO moiety blocks the arene oxidation pathway common to phenyl rings.

Comparative Experimental Data

The following data compares a standard phenyl-containing kinase inhibitor (Imatinib analog) against its BCO bioisostere. This dataset validates the trade-off between stability and solubility.

Table 1: Head-to-Head PK Parameters (Phenyl vs. BCO)

ParameterCompound A (Phenyl Core)Compound B (BCO Core)Interpretation
Structure Standard AromaticBicyclo[2.2.2]octaneBioisosteric swap
cLogP 4.53.6*Note: Calculated logP models sometimes underestimate BCO lipophilicity; experimental LogD often rises.[2]
Solubility (aq) 351 µM113 µM3x Decrease: BCO reduces solubility due to loss of polarity.
Microsomal

28 µL/min/mg16 µL/min/mg43% Improvement: BCO significantly slows metabolic clearance.
Human

(Est)
~14 hours~22 hoursPredicted extension based on clearance data.

(Data adapted from Levterov et al., comparative studies on Imatinib bioisosteres) [1, 2]

Experimental Protocol: Comparative Microsomal Stability

To generate the data above, a rigorous, self-validating Microsomal Stability Assay is required. This protocol is designed to test Phenyl vs. BCO analogs side-by-side to minimize batch variability.

Workflow Diagram

MicrosomalAssay Start Compound Prep (1 µM in Buffer) Incubation Incubation (Liver Microsomes + NADPH) 37°C Start->Incubation Quench Quenching (Ice-cold Acetonitrile) Timepoints: 0, 15, 30, 60 min Incubation->Quench Serial Sampling Spin Centrifugation (4000g, 20 min) Quench->Spin Analysis LC-MS/MS Analysis (Monitor Parent Ion) Spin->Analysis Supernatant Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 2: Standardized workflow for determining intrinsic clearance (


) in liver microsomes.
Step-by-Step Methodology

Objective: Determine intrinsic clearance (


) and half-life (

).
  • Preparation of Stocks:

    • Prepare 10 mM DMSO stock solutions of the Phenyl-analog (Reference) and BCO-analog (Test).

    • Control: Include Testosterone (high turnover control) and Warfarin (low turnover control) to validate enzyme activity.

  • Reaction Mixture:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Microsomes: Human Liver Microsomes (HLM) at final concentration 0.5 mg/mL.

    • Compound: Dilute stocks to 1 µM final concentration (keeps DMSO < 0.1% to avoid enzyme inhibition).

  • Initiation:

    • Pre-incubate mixture at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final). Crucial: Run a "minus NADPH" control to check for chemical instability independent of metabolism.

  • Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Analysis:

    • Centrifuge at 4,000 rpm for 20 minutes.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Plot

      
       vs. Time. The slope 
      
      
      
      is the elimination rate constant.
  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="ng-star-inserted display">

    
    
    
    
    

Senior Scientist Commentary

The BCO moiety is not a "magic bullet" but a precision tool.

  • When to use: Use BCO when your lead compound has a phenyl ring that is a "metabolic hotspot" (rapidly oxidized) or when you need to break planarity to improve selectivity.

  • Watch out for: The drop in solubility.[2] If the BCO analog precipitates in the assay buffer, your stability data will be false (artificial stability). Always verify solubility in the assay buffer (PBS) before running the microsomal stability test.

  • Advanced Strategy: If BCO solves the metabolic issue but ruins solubility, consider 2-oxabicyclo[2.2.2]octane . The added oxygen atom lowers logP and restores solubility while maintaining the 3D geometry [1].

References

  • Levterov, V. V., et al. (2023).[2] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications.[3] Available at: [Link]

  • Lovering, F., et al. (2009).[1][4] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Available at: [Link]

  • DrugBank. (2024). "Maprotiline: Pharmacokinetics and Structure."[5] Available at: [Link]

  • Creative Bioarray. (2023).[2] "Microsomal Stability Assay Protocol." Available at: [Link]

Sources

Comparative

evaluating the efficacy of 4-Methylbicyclo[2.2.2]octan-1-ol as a bioisostere

Executive Summary In the pursuit of "escaping from flatland," the 4-Methylbicyclo[2.2.2]octan-1-ol (4-Me-BCO) scaffold has emerged as a high-value bioisostere.[1] It serves as a saturated, space-filling replacement for t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of "escaping from flatland," the 4-Methylbicyclo[2.2.2]octan-1-ol (4-Me-BCO) scaffold has emerged as a high-value bioisostere.[1] It serves as a saturated, space-filling replacement for tert-butyl groups and para-substituted phenyl rings.[1]

While the bicyclo[1.1.1]pentane (BCP) scaffold has dominated recent literature, the BCO scaffold offers distinct advantages in specific contexts:

  • Geometric Fidelity: Its bridgehead-to-bridgehead distance (2.60 Å) mimics the para-phenyl vector (2.79 Å) more accurately than BCP (1.85 Å).[1]

  • Metabolic Hardening: It blocks metabolic soft spots inherent to tert-butyl groups (oxidative demethylation) and phenyl rings (arene oxidation).[1]

  • Hydrophobic Filling: It provides significant steric bulk to maximize van der Waals interactions in large hydrophobic pockets.[1]

This guide objectively evaluates 4-Me-BCO against its primary alternatives, supported by physicochemical profiling and validated experimental protocols.

Part 1: The Bioisosteric Rationale[1][2][3][4][5]

Geometric and Electronic Profiling

The efficacy of 4-Me-BCO lies in its ability to maintain the vector orientation of a pharmacophore while altering its electronic properties.[1] Unlike the planar phenyl ring, the BCO scaffold is a rigid, spherical cage.

Structural Comparison (Graphviz Diagram)

The following diagram illustrates the vector comparison and spatial occupancy of 4-Me-BCO versus its aromatic and aliphatic counterparts.

Bioisostere_Comparison Phenyl p-Phenyl Ring (Planar, Aromatic) Dist: ~2.79 Å BCO 4-Me-BCO (Rigid, Spherical) Dist: ~2.60 Å Phenyl->BCO Saturated Mimic (Escape Flatland) tButyl tert-Butyl Group (Spherical, Flexible) High Rotational Energy tButyl->BCO Metabolic Blocking (Rigidification) BCP Bicyclo[1.1.1]pentane (Linear, Compact) Dist: ~1.85 Å BCP->BCO Increased Bulk (Pocket Filling)

Figure 1: Vector analysis of 4-Me-BCO against standard pharmacophores.[1] Note the bridgehead distance of BCO (2.60 Å) closely approximates the para-phenyl vector, minimizing binding penalty upon substitution.

Comparative Physicochemical Data

The following table synthesizes data trends from recent medicinal chemistry literature (e.g., J. Med. Chem., ChemMedChem) regarding these scaffolds.

Propertyp-Phenyltert-ButylBCP (Bicyclo[1.1.1]pentane)4-Me-BCO
Geometry 2D Planar3D Spherical3D Linear (Short)3D Spherical (Large)
Bridgehead Dist. 2.79 ÅN/A1.85 Å2.60 Å
Lipophilicity (LogP) HighHighModerateVery High
Solubility LowModerateHighLow to Moderate
Metabolic Stability Low (Oxidation)Low (Demethylation)HighVery High
Fsp³ (Saturation) 01.01.01.0

Critical Insight: 4-Me-BCO is not a solubility fix.[1] It is a metabolic stability and potency fix.[1] If your lead compound suffers from rapid clearance due to phenyl oxidation or tert-butyl metabolism, 4-Me-BCO is the superior choice, provided the target pocket can accommodate the increased lipophilic bulk.[1]

Part 2: Metabolic Stability & Efficacy[1][6]

The primary driver for employing 4-Me-BCO is the mitigation of intrinsic clearance (


).[1]
Mechanism of Action
  • Blocking Aromatic Hydroxylation: Replacing a phenyl ring with BCO removes the

    
    -system, eliminating the possibility of CYP450-mediated arene oxide formation.[1]
    
  • Steric Protection: Unlike the tert-butyl group, where the methyl protons are accessible for oxidation (

    
    ), the bridgehead methyl of 4-Me-BCO is sterically shielded and electronically deactivated.[1]
    
Experimental Validation: Microsomal Stability

To validate the efficacy of 4-Me-BCO in your specific series, you must perform a comparative microsomal stability assay.[1]

Protocol: High-Throughput Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) of the 4-Me-BCO analog vs. the parent compound.[1]

Reagents:

  • Liver Microsomes (Human/Rat/Mouse, 20 mg/mL protein conc.)[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)[1]

  • Phosphate Buffer (100 mM, pH 7.4)

  • Test Compound (10 mM DMSO stock)

  • Stop Solution (Acetonitrile containing internal standard, e.g., Tolbutamide)

Workflow Diagram (Graphviz):

Microsomal_Assay Prep 1. Preparation Pre-warm Buffer & Microsomes (37°C) Spike Compound (1 µM final) Initiation 2. Initiation Add NADPH Regenerating System Start Timer (t=0) Prep->Initiation Sampling 3. Sampling Points 0, 5, 15, 30, 45 min Transfer to Stop Solution Initiation->Sampling Quench 4. Quench & Centrifuge Precipitate Proteins (ACN) 4000 rpm, 20 min, 4°C Sampling->Quench Analysis 5. LC-MS/MS Analysis Monitor Parent Depletion Calculate Slope (-k) Quench->Analysis

Figure 2: Standardized workflow for assessing metabolic stability improvements.[1]

Detailed Steps:

  • Incubation Mix: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Add test compound to a final concentration of 1 µM (ensure DMSO < 0.1%).

  • Equilibration: Pre-incubate at 37°C for 5 minutes. Causality: Ensures enzymatic activity is normalized before reaction start.

  • Initiation: Add NADPH regenerating system. Note: Always run a "minus NADPH" control to rule out chemical instability.[1]

  • Sampling: At defined time points (0, 5, 15, 30, 45 min), remove aliquots and immediately dispense into ice-cold Stop Solution.

  • Analysis: Centrifuge to pellet proteins. Inject supernatant into LC-MS/MS.[1]

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .[1]
    
    
    
    

Success Criteria: A successful bioisosteric replacement with 4-Me-BCO should yield a >2-fold reduction in


  compared to the phenyl or tert-butyl parent, without a significant loss in potency (

or

within 3-fold).[1]

Part 3: Synthesis & Accessibility[1][3]

Unlike BCPs, which often require complex strain-release chemistry, BCOs are accessible via classical cycloaddition chemistry.[1]

  • Precursor: 1,4-Dimethylenecyclohexane or coumalic acid derivatives.[1]

  • Key Reaction: Diels-Alder cycloaddition followed by hydrogenation.[1]

  • Commercial Availability: 4-Methylbicyclo[2.2.2]octan-1-ol is commercially available (CAS: 824-13-5), allowing for direct coupling if the alcohol is the attachment point (e.g., ether formation via Williamson synthesis or Mitsunobu reaction).[1]

References

  • Stepan, A. F., et al. (2012).[1][2][3] "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in the Design of

    
    -Secretase Inhibitors." Journal of Medicinal Chemistry. Link
    
  • Mykhailiuk, P. K. (2023).[1][4][2][5][6] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications.[1][7][5] Link[5]

  • PharmaBlock Whitepaper. (2020).[1] "Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring." PharmaBlock Sciences.[1] Link

  • PubChem. (2023).[1] "4-Methylbicyclo[2.2.2]octan-1-ol Compound Summary." National Library of Medicine.[1] Link

  • Levterov, V. V., et al. (2023).[1][2][5][6] "Saturated Bioisosteres of the Benzene Ring." Chemistry – A European Journal.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 4-Methylbicyclo[2.2.2]octan-1-ol

Executive Safety & Logistics Summary Effective disposal of 4-Methylbicyclo[2.2.2]octan-1-ol requires strict adherence to organic waste protocols.[1] While this compound is not specifically listed on the EPA RCRA P-list (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary

Effective disposal of 4-Methylbicyclo[2.2.2]octan-1-ol requires strict adherence to organic waste protocols.[1] While this compound is not specifically listed on the EPA RCRA P-list (acutely toxic) or U-list (toxic), it poses specific operational hazards due to its status as a bicyclic alcohol. It acts as a skin and eye irritant and is classified as WGK 3 (Severe Water Hazard) in some jurisdictions, mandating zero-discharge to sewer systems.[1]

Critical Operational Directive:

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Prohibited Actions: Do not dispose of down drains, sinks, or via municipal trash. Do not mix with strong oxidizing agents (e.g., chromic acid, permanganates) due to exothermic reactivity.

Hazard Identification & Technical Profile

Before handling waste, operators must verify the chemical state and associated hazards.[2] This compound is typically a solid at room temperature.[1]

Table 1: Physicochemical & Hazard Data
PropertySpecificationOperational Implication
Physical State Solid (Crystalline/Powder)Dust generation risk; requires particulate mask (N95/P100) during transfer.[1]
Solubility Organic Soluble (DMSO, Methanol)Dispose of as "Non-Halogenated Organic" when in solution.
Flash Point >93°C (Estimated)Combustible solid. Keep away from open flames/sparks.
GHS Classification Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2PPE Mandatory: Nitrile gloves, safety goggles, lab coat.
Incompatibilities Strong Oxidizing Agents, Acid ChloridesSegregation: Do not consolidate in waste streams containing oxidizers.

Waste Stream Segregation Logic

Proper segregation prevents cross-reactivity and ensures regulatory compliance.[1] The following decision matrix outlines the workflow for categorizing 4-Methylbicyclo[2.2.2]octan-1-ol waste.

Figure 1: Disposal Decision Matrix

DisposalWorkflow Start Waste Generation (4-Methylbicyclo[2.2.2]octan-1-ol) StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Debris StateCheck->SolidPath Solid/Wipes LiquidPath Dissolved in Solvent StateCheck->LiquidPath Solution SolidContainer Container: Wide-Mouth HDPE Jar or Drum SolidPath->SolidContainer LiquidCheck Check Solvent Type LiquidPath->LiquidCheck Labeling Label: 'Hazardous Waste' Constituents: 4-Methylbicyclo[2.2.2]octan-1-ol SolidContainer->Labeling Halogenated Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, Acetone, DMSO) LiquidCheck->NonHalogenated Halogenated->Labeling Segregate Stream A NonHalogenated->Labeling Segregate Stream B FinalDisp Pickup by EHS/Contractor (Incineration) Labeling->FinalDisp

Caption: Workflow for segregating 4-Methylbicyclo[2.2.2]octan-1-ol based on physical state and solvent compatibility.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired pure chemical, contaminated paper towels, weighing boats, and PPE.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1] Avoid glass for solids to prevent breakage during compaction/transport.[1]

  • Transfer:

    • Work inside a chemical fume hood to minimize dust inhalation.[1]

    • Transfer solid material carefully to avoid spillage.[1]

    • Note: If the solid is caked, do not use metal spatulas if there is any risk of spark; use conductive plastic or wood.

  • Labeling:

    • Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Write clearly: "4-Methylbicyclo[2.2.2]octan-1-ol".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".[1]

  • Storage: Close the lid tightly. Store in a cool, dry area away from oxidizers until pickup.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or cleaning solvents containing the compound.

  • Solvent Identification: Determine if the carrier solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Ethanol, DMSO).

  • Segregation:

    • Scenario 1 (Non-Halogenated): Pour into the "Organic Solvents (Non-Halogenated)" carboy.

    • Scenario 2 (Halogenated): Pour into the "Halogenated Waste" carboy.

  • Compatibility Check: Ensure the waste container does not contain active oxidizers (e.g., Nitric acid waste), as alcohols can react violently with them.

  • Logging: Record the approximate volume and concentration of 4-Methylbicyclo[2.2.2]octan-1-ol on the waste log sheet attached to the carboy.

Protocol C: Empty Container Disposal (Triple Rinse)

Applicability: Original reagent bottles (glass or plastic).

  • Empty: Ensure the container is "RCRA Empty" (less than 3% by weight remains).

  • Rinse 1: Add a compatible solvent (e.g., acetone or ethanol) (~10% volume). Cap, shake well, and decant into the Liquid Waste stream.

  • Rinse 2: Repeat with solvent.[1] Decant into Liquid Waste.[1][3]

  • Rinse 3: Repeat with solvent.[1] Decant into Liquid Waste.[1][3]

  • Deface: Cross out the original label using a permanent marker.[1] Remove the cap.

  • Disposal: Place the dry, uncapped bottle in the "Glass/Plastic Recycling" or "Lab Trash" bin, depending on institutional policy.

Spill Response Procedures

In the event of a spill, immediate action prevents exposure and environmental contamination.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1]

  • PPE Up: Don nitrile gloves (double glove recommended), lab coat, and safety goggles. If powder is airborne, wear an N95 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust dispersal. Scoop into a waste bag.

    • Liquid Spill: Surround with absorbent pads or vermiculite.[1]

  • Clean Up: Wipe the area with soap and water.[1][4] Place all cleanup materials into the Solid Hazardous Waste container.

  • Report: Notify the Laboratory Safety Officer (LSO).

Regulatory Compliance & Grounding

This protocol is designed to comply with the following regulatory frameworks:

  • EPA RCRA (Resource Conservation and Recovery Act): While 4-Methylbicyclo[2.2.2]octan-1-ol is not P-listed or U-listed, it is a "Characteristic Waste" if ignitable or reactive, and a "Hazardous Substance" under OSHA standards.[1]

  • Zero Discharge: Due to its WGK 3 classification (Severe Water Hazard), introduction to the municipal sewer system is strictly prohibited under the Clean Water Act.

References

  • Sigma-Aldrich. Safety Data Sheet: 4-Methylbicyclo[2.2.2]octan-1-ol. (Accessed 2026).[1][4]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Methylbicyclo[2.2.2]octan-1-ol (CAS 824-13-5). [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylbicyclo[2.2.2]octan-1-ol
Reactant of Route 2
4-Methylbicyclo[2.2.2]octan-1-ol
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